5-Fluorouracil-15N2

Catalog No.
S766250
CAS No.
68941-95-7
M.F
C4H3FN2O2
M. Wt
132.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluorouracil-15N2

CAS Number

68941-95-7

Product Name

5-Fluorouracil-15N2

IUPAC Name

5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione

Molecular Formula

C4H3FN2O2

Molecular Weight

132.06 g/mol

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1

InChI Key

GHASVSINZRGABV-AKZCFXPHSA-N

SMILES

Array

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F

Isomeric SMILES

C1=C(C(=O)[15NH]C(=O)[15NH]1)F

The exact mass of the compound 5-Fluorouracil-15N2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Core Technical Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and properties of 5-Fluorouracil-¹⁵N₂.

Property Description
Chemical Name 5-Fluoropyrimidine-2,4(1H,3H)-dione-1,3-¹⁵N₂ [1]
CAS Number 68941-95-7 [1] (also listed under 1189423-58-2 for a related isotope combination [2])
Molecular Formula C₄H₃F¹⁵N₂O₂ [1]
Molecular Weight 132.1 g/mol [1]
Isotopic Enrichment ¹⁵N (Nitrogen-15) at two positions (1 and 3 of the pyrimidine ring) [1]
Primary Application Internal Standard for GC- or LC-MS quantification of 5-FU [2]

Applications and Experimental Context

5-Fluorouracil-¹⁵N₂ is critical in pharmaceutical research for ensuring accurate and reliable measurements. Its primary function is as an internal standard in mass spectrometry-based assays [2] [3]. It is added to biological samples like plasma, cells, or tissue extracts before analysis. Since it is chemically identical to natural 5-FU but has a different mass, it allows scientists to correct for losses during sample preparation and variations in instrument response.

Detailed Experimental Use Case

A specific protocol for quantifying 5-FU in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) illustrates its application [3]:

  • Sample Preparation: To 100 μl of a patient's plasma sample, add 50 μl of a known concentration of 5-Fluorouracil-¹⁵N₂ internal standard solution (e.g., 1 μmol/L).
  • Processing & Analysis: The sample undergoes processing and is injected into the GC-MS.
  • Quantification: The mass spectrometer detects the 5-FU from the patient and the heavier 5-FU-¹⁵N₂ standard. The ratio of their signal intensities is used to calculate the exact concentration of 5-FU in the original plasma sample with high precision.

The Complex Metabolism of 5-Fluorouracil

Understanding the role of 5-Fluorouracil-¹⁵N₂ requires knowledge of the complex metabolism of 5-FU itself. 5-FU must be activated within cells into nucleotide metabolites to exert its cytotoxic effects [4] [5]. The diagram below illustrates the primary anabolic and catabolic pathways of 5-FU.

fifo 5-FU 5-FU FUH2 FUH2 5-FU->FUH2 DPYD (Catabolism) FUMP FUMP 5-FU->FUMP OPRT/UMPS (Anabolism) FUrd FUrd 5-FU->FUrd UP/UCK2 (Anabolism) FBAL FBAL FUH2->FBAL Further Catabolism FUDP FUDP FUMP->FUDP FUrd->FUMP UCK2 FUTP FUTP FUDP->FUTP FUDP-Hex\n(FUDP-HexNAc) FUDP-Hex (FUDP-HexNAc) FUDP->FUDP-Hex\n(FUDP-HexNAc) FdUDP FdUDP FUDP->FdUDP Incorporated into RNA Incorporated into RNA FUTP->Incorporated into RNA Cytotoxic Effects Cytotoxic Effects FUTP->Cytotoxic Effects FdUTP FdUTP FdUDP->FdUTP FdUMP FdUMP FdUDP->FdUMP Incorporated into DNA Incorporated into DNA FdUTP->Incorporated into DNA FdUTP->Cytotoxic Effects Inhibits TYMS\n(DNA Synthesis) Inhibits TYMS (DNA Synthesis) FdUMP->Inhibits TYMS\n(DNA Synthesis) FdUMP->Cytotoxic Effects

The metabolic pathway reveals why researchers track 5-FU so closely. Its efficacy and toxicity are determined by the balance between its anabolic activation to cytotoxic nucleotides and its catabolic inactivation [4] [6]. Researchers use sophisticated methods, facilitated by internal standards like 5-Fluorouracil-¹⁵N₂, to study these processes by measuring the parent drug and its metabolites in biological samples [5] [7].

Sourcing for Research

5-Fluorouracil-¹⁵N₂ is a specialized chemical synthesized on demand and is intended for research purposes only, not for human administration [2] [1]. It is available from chemical suppliers specializing in stable isotopes or reference standards, such as SynZeal and Santa Cruz Biotechnology [2] [1].

References

5-Fluoropyrimidine-2,4(1H,3H)-dione-1,3-15N2

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Application

The table below summarizes the key identifiers and primary research application for 5-Fluorouracil-15N2.

Property Description
Chemical Name [1]
CAS Number 68941-95-7 [1]
Molecular Formula C₄H₃F¹⁵N₂O₂ [1]
Molecular Weight 132.1 g/mol [1]
SMILES O=C([15NH]1)C(F)=C[15NH]C1=O [1]
Primary Application Used as an internal standard for Analytical Method Development (AMD) and Validation, Quality Control (QC), and commercial production of Fluorouracil [1]

Synthesis and Characterization

Information on specific synthesis protocols for this isotopically labeled compound is sparse in the searched literature.

  • Synthesis Approach: One recent study describes a general method for synthesizing fluorinated pyrimidines using potassium (Z)-2-cyano-2-fluoroethenolate and amidine hydrochlorides under mild conditions, yielding various substituted 5-fluoro-4-aminopyrimidines [2]. While this confirms the feasibility of such pathways, it does not detail the synthesis of the specific 1,3-15N2-labeled uracil derivative.
  • Characterization Data: The supplier SynZeal indicates that the product is supplied with "detailed characterization data compliant with regulatory guideline," and traceability to pharmacopeial standards (USP/EP) can be provided based on feasibility [1]. However, the specific data (e.g., NMR, Mass Spec) are not publicly listed.

Pharmacological Context of 5-Fluorouracil

To understand the role of the 15N2-labeled standard, it's crucial to know the metabolism and mechanism of its parent drug, 5-Fluorouracil (5-FU). The following diagram illustrates the core pathways.

hierarchy FU 5-Fluorouracil (5-FU) Catabolism Catabolism (DPYD enzyme) FU->Catabolism  ~80% Activation1 Activation Pathway FU->Activation1 Activation2 Activation Pathway FU->Activation2 Inactive Inactive Metabolites (DHFU, FBAL) Active_RNA FUTP RNA Incorporated into RNA Active_RNA->RNA Active_DNA FdUMP TS Inhibits TYMS (Thymidylate Synthase) Active_DNA->TS Catabolism->Inactive Activation1->Active_RNA Activation2->Active_DNA

The metabolic fate and mechanism of 5-Fluorouracil (5-FU), which its 15N2-labeled analog is used to study [3].

  • Mechanism of Action: 5-FU is an antimetabolite anticancer drug. Its cytotoxicity primarily stems from its active metabolites:
    • FdUMP: Inhibits thymidylate synthase (TYMS), a key enzyme in DNA synthesis [3] [4].
    • FUTP: Incorporated into RNA, disrupting normal RNA function [3].
  • Metabolism and Pharmacogenomics: Over 80% of administered 5-FU is catabolized in the liver. The rate-limiting enzyme is dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene [3]. Genetic variations in DPYD are strongly linked to severe toxicity, guiding dose adjustments in clinical practice [5] [6].

Research and Development Implications

The available information highlights key areas where the 15N2-labeled standard adds value, particularly in modern, personalized medicine.

  • Analytical Method Development: The compound is explicitly intended for use as a stable isotope-labeled internal standard in mass spectrometry-based assays, improving the accuracy and reliability of quantifying 5-FU and its metabolites in biological samples [1].
  • Addressing Toxicity: The well-documented risk of severe fluoropyrimidine toxicity drives the need for precise pharmacokinetic monitoring and DPYD genotyping [5] [6]. Accurate bioanalytical methods, supported by such standards, are fundamental to this precision dosing.

References

Why Use an Isotopically Labeled Internal Standard?

Author: Smolecule Technical Support Team. Date: February 2026

Using a stable isotopically labeled internal standard (SIL-IS), such as 5-fluorouracil-13C15N2, is considered the gold standard for reliable quantitative bioanalysis in complex matrices like human plasma [1] [2]. The core reasons are:

  • Compensation for Matrix Effects: Plasma components can suppress or enhance the ionization of your analyte in the mass spectrometer. A SIL-IS co-elutes with the analyte and experiences nearly identical ionization changes, allowing for accurate correction [3] [2].
  • Correction for Variable Recovery: Extraction efficiency of an analyte from plasma can vary significantly between individuals. One study showed the recovery of a drug varied up to 3.5-fold in cancer patient plasma, and only a SIL-IS could effectively correct for this variability [2]. While a structural analogue IS can sometimes be used, it may not perfectly mimic the analyte's behavior during extraction [1].

A Detailed LC-MS/MS Protocol for 5-FU in Plasma

Here is a detailed methodology adapted from a clinical research application note [3].

  • Internal Standard: 5-fluorouracil-13C15N2

  • Sample Preparation (Liquid-Liquid Extraction)

    • Volume: Use 50 µL of plasma sample.
    • Add IS: Add 5 µL of a 10 µg/mL solution of the SIL-IS in methanol.
    • Vortex: Mix for 30 seconds.
    • Extract: Add 500 µL of ethyl acetate containing 0.1% formic acid.
    • Vortex: Mix for 30 seconds.
    • Centrifuge: For 2 minutes at 16,100 × g.
    • Transfer: Aliquot 400 µL of the supernatant (organic layer).
    • Evaporate: Dry under a stream of nitrogen at 40°C.
    • Reconstitute: Use 75 µL of 0.1% formic acid in water.
  • Liquid Chromatography (LC) Conditions

    • Column: ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm)
    • Column Temperature: 35°C
    • Mobile Phase A: Water
    • Mobile Phase B: Acetonitrile
    • Flow Rate: 0.40 mL/min
    • Injection Volume: 20 µL
    • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 0% | | 0.5 | 0% | | 2.0 | 50% | | 2.1 | 90% | | 2.9 | 90% | | 3.0 | 0% |
    • Run Time: 3.0 minutes
  • Mass Spectrometry (MS) Conditions

    • Ionization Mode: ESI (Electrospray Ionization) in negative mode
    • Acquisition Mode: MRM (Multiple Reaction Monitoring)
    • Capillary Voltage: 3.0 kV
    • Source Temperature: 140°C
    • Desolvation Temperature: 450°C
    • MRM Transitions (Consult the source for specific fragment ions and optimized voltages) [3].

Key Method Performance Data

The following table summarizes the performance characteristics of the above method, demonstrating its robustness for clinical research [3].

Parameter Result / Value
Calibration Range 20 – 2000 ng/mL
Limit of Quantification 20 ng/mL (can achieve 7.5 ng/mL for investigation)
Extraction Recovery (5-FU) Not explicitly stated, but process is optimized for high yield
Precision (Total % RSD) ≤ 9.0%
Matrix Effect (compensated by SIL-IS) Mean normalized matrix factor: 0.96 - 1.02
Carryover None observed after 10,000 ng/mL sample

Workflow Overview

The diagram below illustrates the complete analytical workflow for quantifying 5-FU in plasma using the SIL-IS.

start Start Analysis sp1 Prepare Calibrators & QC Samples in Pooled Plasma start->sp1 sp2 Aliquot 50 µL Patient Plasma sp1->sp2 sp3 Add SIL Internal Standard (5-fluorouracil-¹³C¹⁵N₂) sp2->sp3 sp4 Liquid-Liquid Extraction with Ethyl Acetate + 0.1% Formic Acid sp3->sp4 sp5 Evaporate to Dryness under N₂ at 40°C sp4->sp5 sp6 Reconstitute in 75 µL 0.1% Formic Acid sp5->sp6 lc UPLC Analysis HSS PFP Column, 3 min Run sp6->lc ms MS/MS Detection Negative ESI, MRM Mode lc->ms data Data Analysis Quantification via Internal Standard Calibration ms->data

Analytical workflow for 5-FU quantification in plasma using a SIL internal standard.

Key Takeaways for Researchers

  • SIL-IS is Crucial for Accuracy: For robust and reliable quantification of 5-FU in individual patient samples, a stable isotopically labeled internal standard is highly recommended to correct for inter-individual matrix variability [2].
  • Method Performance: The described LC-MS/MS method provides a fast, sensitive, and precise solution for clinical research, requiring only a small sample volume [3].
  • Protocol Flexibility: While a specific column and instrumentation are listed, the core principles—use of SIL-IS, acidified liquid-liquid extraction, and negative ionization MS/MS—are widely applicable for developing your own methods.

References

5-Fluorouracil: Core Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

5-Fluorouracil (5-FU) is a pyrimidine analogue and a cornerstone chemotherapeutic agent used for decades in treating colorectal, breast, and head and neck cancers [1]. Its cytotoxicity arises from the disruption of crucial metabolic pathways, primarily through its enzymatically converted anabolic metabolites.

The table below summarizes the primary mechanisms and key metabolites of 5-FU.

Mechanism of Action Key Metabolite(s) Biological Consequence
Inhibition of Thymidylate Synthase (TS) Fluorodeoxyuridine monophosphate (FdUMP) Forms stable ternary complex with TS & folate (CH2THF), depleting dTMP pools, disrupting DNA synthesis/repair, causing DNA damage [1] [2]
Incorporation into RNA Fluorouridine triphosphate (FUTP) Incorporated into RNA, disrupts RNA processing/modification (rRNA, tRNA, snRNA), inhibits pre-mRNA splicing & protein synthesis [1] [3]
Incorporation into DNA Fluorodeoxyuridine triphosphate (FdUTP) Incorporated into DNA; misincorporation & faulty repair cause DNA strand breaks & lethal DNA damage [1]

The following diagram illustrates the metabolic activation of 5-FU and its primary mechanisms of cytotoxicity.

fifo 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) FdUMP FdUMP 5-Fluorouracil (5-FU)->FdUMP Anabolic Conversion FUTP FUTP 5-Fluorouracil (5-FU)->FUTP Anabolic Conversion FdUTP FdUTP 5-Fluorouracil (5-FU)->FdUTP Anabolic Conversion Inhibits Thymidylate Synthase (TS) Inhibits Thymidylate Synthase (TS) FdUMP->Inhibits Thymidylate Synthase (TS) Primary Mechanism Misincorporated into RNA Misincorporated into RNA FUTP->Misincorporated into RNA Primary Mechanism Misincorporated into DNA Misincorporated into DNA FdUTP->Misincorporated into DNA Primary Mechanism dTMP depletion dTMP depletion Inhibits Thymidylate Synthase (TS)->dTMP depletion Leads to Disrupted RNA processing & function Disrupted RNA processing & function Misincorporated into RNA->Disrupted RNA processing & function Causes DNA strand breaks & damage DNA strand breaks & damage Misincorporated into DNA->DNA strand breaks & damage Causes Impaired DNA synthesis & repair Impaired DNA synthesis & repair dTMP depletion->Impaired DNA synthesis & repair Causes Cell Death (Apoptosis) Cell Death (Apoptosis) Impaired DNA synthesis & repair->Cell Death (Apoptosis) Disrupted RNA processing & function->Cell Death (Apoptosis) DNA strand breaks & damage->Cell Death (Apoptosis)

Diagram of 5-FU metabolic activation and cytotoxic mechanisms.

The Role of Stable Isotope-Labeled 5-FU in Research

Stable isotope-labeled compounds like 5-Fluorouracil-¹³C,¹⁵N₂ are not used as therapeutic agents but are crucial tools in pharmaceutical and metabolic research [4]. They serve as internal standards in advanced analytical techniques.

  • Application as Internal Standards: Labeled 5-FU allows for precise quantification of 5-FU and its metabolites in complex biological samples (cell lysates, plasma, urine) via LC-MS/MS or HRMS [5] [2] [4]. The nearly identical chemical properties ensure co-elution with native analytes, while the mass difference enables unambiguous detection and correction for matrix effects or instrument variability [2].
  • Tracing Drug Metabolism and Resistance: These tools are vital for studying 5-FU metabolism and resistance mechanisms. Research shows that 5-FU resistant cancer cells have significantly reduced levels of active metabolites like FdUMP [2]. Quantitative methods using labeled standards can trace these metabolic deficiencies and identify resistance mechanisms such as increased enzyme activity of Dihydropyrimidine Dehydrogenase (DPD) or TS overexpression [1] [6].

Analytical Methodologies for 5-FU Metabolite Quantification

Cutting-edge research employs sophisticated mass spectrometry methods to profile 5-FU metabolism. The following table outlines a protocol for intracellular metabolite quantification.

Protocol Step Details from Research Key Considerations
1. Sample Preparation Use of LIM1215 colorectal cancer cells (parental & 5-FU resistant); treatment with 50 µM 5-FU for 72 hours [2] Generate resistant cells by continuous culture in increasing 5-FU concentrations [2]
2. Metabolite Extraction Extraction from cell lysates & conditioned media using polar solvent mixtures [2] Protocol must effectively extract highly polar nucleotides; monitor matrix effects [2] [7]

| 3. LC-HRMS Analysis | Instrument: Orbitrap-based High-Resolution Mass Spectrometer. Chromatography: Porous graphitic carbon (PGC) column for polar nucleotide separation [7] Acquisition: tSIM (targeted Single Ion Monitoring) + ddMS² (data-dependent MS²) [2] | PGC column better retains polar metabolites vs. traditional C18; tSIM+ddMS² enables quantification & confirmation [2] [7] | | 4. Data Quantification | Use stable isotope-labeled internal standards (e.g., 5-Fluorouracil-¹³C,¹⁵N₂) for calibration [4] | Correct for matrix suppression/enhancement & instrument drift; ensures high-quality quantitative data [2] |

Emerging Research and Future Directions

Recent studies are refining our understanding of 5-FU's mechanism and interactions, which is crucial for designing better therapies.

  • Tissue-Specific Mechanisms: A 2024 MIT study suggests 5-FU's primary mechanism is tissue-dependent [3]. In gastrointestinal cancers, cell death is predominantly caused by disruption of ribosomal RNA synthesis and function, not DNA damage. This challenges traditional models and implies that combining 5-FU with DNA-damaging agents may be counterproductive; pairing it with drugs that enhance RNA stress could be more effective [3].
  • Role of the Gut Microbiome: The gut microbiome significantly influences 5-FU efficacy and toxicity [6]. Certain gut bacteria (e.g., E. coli) can metabolize and inactivate 5-FU using enzymes in the preTA operon, mimicking the human liver's major detoxification pathway. This bacterial metabolism decreases the drug's bioavailability and efficacy in mouse models [6].
  • Fusobacterium nucleatum Inhibition: 5-FU is a potent inhibitor of Fusobacterium nucleatum, a bacterium found within colorectal tumors [8]. This antibacterial activity may contribute to its overall therapeutic effect, revealing another dimension of its complex mechanism.

Conclusion and Research Outlook

  • Developing analytical methods to fully characterize 5-FU anabolism and incorporation into nucleic acids [7].
  • Designing rational drug combinations based on the tissue-specific primary mechanism of action, such as combining 5-FU with RNA-stress inducers in GI cancers [3].
  • Modulating the gut microbiome to prevent bacterial inactivation of 5-FU, thereby improving its bioavailability and efficacy [6].

References

Core Anabolic Metabolites of 5-FU and Their Cellular Targets

Author: Smolecule Technical Support Team. Date: February 2026

The cytotoxicity of 5-FU is not due to the parent drug itself but relies on its intracellular conversion (anabolism) into various nucleotide metabolites [1] [2]. The following table summarizes the key anabolic metabolites and their primary roles in mediating 5-FU's cytotoxic effects.

Metabolite Name Abbreviation Primary Cellular Target & Mechanism of Action
5-Fluoro-2'-deoxyuridine-5'-monophosphate [1] 5-FdUMP Inhibits thymidylate synthase (TS), disrupting dTMP production and causing DNA damage [1] [2]
5-Fluorouridine-5'-triphosphate [1] 5-FUTP Incorporated into RNA, leading to disrupted RNA processing and function [1] [2]
5-Fluoro-2'-deoxyuridine-5'-triphosphate [1] 5-FdUTP Misincorporated into DNA, causing DNA strand breaks and faulty repair [1]
5-Fluorouridine [1] 5-FUrd Precursor in the pathway to 5-FUTP formation
5-Fluoro-2'-deoxyuridine [1] 5-FdUrd Precursor in the pathway to 5-FdUMP formation
5-Fluorouridine-5'-monophosphate [1] 5-FUMP First nucleotide in the 5-FUrd activation pathway, phosphorylated to 5-FUDP
5-Fluorouridine-5'-diphosphate [1] 5-FUDP Can be phosphorylated to 5-FUTP or converted to 5-FdUDP
5-Fluoro-2'-deoxyuridine-5'-diphosphate [1] 5-FdUDP Can be phosphorylated to 5-FdUTP or dephosphorylated to 5-FdUMP
5-FUDP-hexose [1] 5-FUDP-Hex Sugar nucleotide; part of the metabolic pathway but role in cytotoxicity is less direct
5-FUDP-N-acetylhexosamine [1] 5-FUDP-HexNAc Sugar nucleotide; part of the metabolic pathway but role in cytotoxicity is less direct

The relationships between these metabolites and their cellular impacts can be visualized in the following pathway. The diagram illustrates that 5-FU is activated through three main branches, leading to the three active metabolites (5-FdUMP, 5-FUTP, and 5-FdUTP) responsible for its cytotoxic effects.

f5u_pathway 5-FU Anabolic Pathways and Cellular Targets 5-FU 5-FU 5-FUrd 5-FUrd 5-FU->5-FUrd UrdPase 5-FdUrd 5-FdUrd 5-FU->5-FdUrd dThdPase 5-FUMP 5-FUMP 5-FUrd->5-FUMP UK 5-FdUMP 5-FdUMP 5-FdUrd->5-FdUMP TK 5-FUDP 5-FUDP 5-FUMP->5-FUDP TS Inhibition\n(DNA Damage) TS Inhibition (DNA Damage) 5-FdUMP->TS Inhibition\n(DNA Damage) 5-FdUDP 5-FdUDP 5-FUDP->5-FdUDP RNR 5-FUTP 5-FUTP 5-FUDP->5-FUTP 5-FdUDP->5-FdUMP 5-FdUTP 5-FdUTP 5-FdUDP->5-FdUTP RNA Disruption RNA Disruption 5-FUTP->RNA Disruption DNA Incorporation\n& Damage DNA Incorporation & Damage 5-FdUTP->DNA Incorporation\n& Damage

5-FU is activated via multiple enzymatic pathways to metabolites that cause cytotoxicity through RNA disruption, TS inhibition, and DNA damage.

Advanced Protocol for Metabolite Analysis

To study these metabolites in a research setting, robust analytical methods are required. A modern approach uses Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to simultaneously separate, identify, and quantify all ten major anabolic metabolites of 5-FU [1].

  • Sample Preparation: Cells are treated with 5-FU and then lysed. Nucleic acids (DNA and RNA) are extracted through a multi-step process involving digestion with enzymes like benzonase nuclease, phosphodiesterase I, and alkaline phosphatase to hydrolyze the nucleic acids and release the incorporated 5-FU metabolites for analysis [1].
  • Chromatographic Separation: The method uses a porous graphitic carbon (PGC) column. This stationary phase is particularly effective for separating the highly polar and structurally similar nucleoside and nucleotide metabolites of 5-FU, as well as endogenous nucleotides [1].
  • Mass Spectrometric Detection: Detection is performed on a high-resolution mass spectrometer, such as an Orbitrap instrument. This provides accurate mass measurements, allowing for the precise identification and distinction of the metabolites [1].
  • Key Method Performance Metrics:
    • Linearity: Verified in intracellular content and RNA extracts.
    • Limit of Detection (LOD): As low as 12 pg on-column for nucleoside metabolites (e.g., 5-FUrd, 5-FdUrd) and 150 pg on-column for mono- and tri-phosphate nucleotides (e.g., 5-FUMP, 5-FUTP) [1].
    • Matrix Effects: Evaluated in cellular contents, DNA, and RNA extracts to ensure quantification accuracy [1].

Metabolic Profile Correlation with Treatment Response

The intracellular levels of 5-FU anabolites are directly linked to the drug's effectiveness. Research comparing 5-FU-sensitive and 5-FU-insensitive murine colon carcinoma lines has shown that sensitive cells tend to produce and maintain larger pools of cytotoxic fluoronucleotides [3]. Furthermore, the duration of the biological effect is critical; insensitive tumor lines clear 5-FU from RNA and recover Thymidylate Synthase (TS) activity more rapidly than sensitive lines, despite initial growth inhibition in both [3].

More recent clinical and preclinical evidence has expanded our understanding of 5-FU resistance mechanisms tied to cellular metabolism:

  • Tumor Metabolic Reprogramming: Resistance to 5-FU is linked to broader rewiring of cancer cell metabolism. This includes increased glycolysis, alterations in glutamine and serine metabolism that fuel nucleotide synthesis, and changes in lipid metabolism that can promote cell survival [4].
  • The HADHB-DUOX2-ROS Pathway: A 2024 study identified a novel resistance mechanism in colorectal cancer. Overexpression of HADHB (a fatty acid β-oxidation enzyme) interacts with DUOX2, leading to reduced production of reactive oxygen species (ROS), which in turn decreases the cancer cells' sensitivity to 5-FU [5].

Key Insights for Research and Development

  • Focus on Metabolic Phenotype: The "fluoropyrimidine phenotype" of a cell—defined by the expression levels of key enzymes like Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD)—is a major determinant of 5-FU sensitivity [6].
  • Analytical Method Selection: The described LC-HRMS protocol [1] represents a powerful tool for deep mechanistic studies, as it provides a comprehensive view of the anabolic network. For specialized applications like monitoring oral UFT therapy, a UPLC-MS/MS method for simultaneous quantification of tegafur, uracil, and 5-FU in plasma is also available [7].
  • Targeting Resistance: Overcoming 5-FU resistance may require targeting the associated metabolic pathways. For instance, inhibiting hexokinase 2 (HK2) in glycolysis or serine hydroxymethyltransferase 2 (SHMT2) has been shown to re-sensitize resistant cancer cells to 5-FU [4].

References

Technical Profile of 5-Fluorouracil-15N2

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical specifications of this stable isotope-labeled compound:

Property Specification
Chemical Name 5-Fluorouracil-15N2 [1]
CAS Number 68941-95-7 [1]
Molecular Formula C₄H₃F¹⁵N₂O₂ [1]
Molecular Weight 132.06 g/mol [1]
Isotopic Purity Not specified in search results, but sold as a stable isotope [1].
Appearance Solid, white to off-white [1].
Primary Application Internal Standard (IS) for quantitative analysis using LC-MS/MS, GC-MS, and NMR [1] [2].
Research Use Tracer for drug metabolism and pharmacokinetic studies [1].

Applications in Research & Analytical Methods

This compound is primarily used as an internal standard to ensure accurate quantification in complex biological samples. The following diagram illustrates a general UPLC-MS/MS workflow for quantifying 5-FU in plasma using this stable isotope.

workflow start Plasma Sample is Add Internal Standard (5-Fluorouracil-¹⁵N₂) start->is precip Protein Precipitation (with Methanol) is->precip centrifuge Centrifugation precip->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation to Dryness (under N₂ gas) transfer->evaporate recon Reconstitution (in Mobile Phase) evaporate->recon analyze UPLC-MS/MS Analysis recon->analyze

A standard workflow for quantifying 5-FU in plasma using this compound as an internal standard.

Key Methodological Details
  • Role of the Internal Standard: Adding a known amount of this compound to plasma samples before extraction accounts for variability and loss during sample preparation and analysis. It corrects for matrix effects, where other components in the sample can suppress or enhance the analyte's signal in the mass spectrometer [3] [2].
  • Simultaneous Multi-Analyte Quantification: Advanced methods can simultaneously measure 5-FU, its prodrug tegafur, and the biomolecule uracil. These protocols use a cocktail of stable isotope internal standards, including 5-FU-13C,15N2, tegafur-13C,15N2, and uracil-15N2 [2].

Detailed Experimental Protocol

The following table outlines a specific clinical research method for analyzing 5-FU in plasma using 5-Fluorouracil-13C,15N2, which is methodologically analogous to using the 15N2 version [3].

Protocol Step Specification Details & Purpose
Sample Prep Volume: 50 µL plasma [3] Uses low sample volumes, suitable for clinical trials.
Internal Standard 5-FU-13C,15N2 [3] Added before extraction to correct for procedural losses.
Extraction Liquid-Liquid Extraction (LLE) [3] 500 µL ethyl acetate + 0.1% formic acid. Simple, cost-effective.
Chromatography UPLC (Waters ACQUITY UPLC HSS PFP Column) [3] Fast run time (3 min). Separates 5-FU from isobaric interference.
Detection Tandem Mass Spectrometry (Xevo TQD) [3] ESI negative ion mode; Multiple Reaction Monitoring (MRM).
Calibration Range 20–2000 ng/mL [3] Wide dynamic range (100-fold) for clinical concentrations.
Key Performance LLOQ: 20 ng/mL; Precision: ≤9.0% RSD [3] Demonstrates sensitivity and reproducibility.

Key Takeaways for Your Whitepaper

  • Essential for Quantification: this compound is not just a tracer but a critical tool for ensuring data accuracy in bioanalytical methods, effectively correcting for matrix effects and sample preparation inconsistencies [3] [1] [2].
  • Enables Modern, Robust Assays: Its use allows for the development of highly sensitive, specific, and rapid UPLC-MS/MS methods that are superior to older, more complex techniques like pre-column derivatization [4] [2].
  • Versatility in Research: This stable isotope supports a wide range of studies, from routine therapeutic drug monitoring (TDM) and clinical pharmacokinetics to advanced investigations into drug resistance mechanisms [5] [2].

References

5-Fluorouracil-15N2 internal standard LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

5-Fluorouracil (5-FU) remains a cornerstone chemotherapeutic agent for treating solid tumors, including colorectal, breast, and head and neck cancers [1]. Therapeutic drug monitoring is crucial due to 5-FU's narrow therapeutic index and significant inter-individual variability in metabolism [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for 5-FU quantification due to its superior sensitivity, specificity, and rapid analysis capabilities compared to historical methods [3] [1].

This application note details a validated LC-MS/MS method for quantifying 5-FU in human plasma using 5-Fluorouracil-¹³C¹⁵N₂ as the stable isotope-labeled internal standard. The method employs efficient liquid-liquid extraction and delivers robust performance suitable for clinical research applications [2].

Experimental Protocol

Chemicals and Reagents
  • 5-FU Certified Reference Standard and 5-FU-¹³C¹⁵N₂ Internal Standard (IS) (Toronto Research Chemicals)
  • HPLC-grade acetonitrile, methanol, and ethyl acetate
  • Formic acid (analytical grade)
  • Water (ultrapure, 18.2 MΩ·cm)
Sample Preparation (Liquid-Liquid Extraction)

The following workflow illustrates the sample preparation procedure:

G 5-FU Plasma Sample Preparation Workflow start Start with 50 µL plasma sample add_is Add 5 µL Internal Standard (10 µg/mL in methanol) start->add_is vortex1 Vortex mix for 30 seconds add_is->vortex1 add_ea Add 500 µL ethyl acetate containing 0.1% formic acid vortex1->add_ea vortex2 Vortex mix for 30 seconds add_ea->vortex2 centrifuge Centrifuge at 16,100 × g for 2 minutes vortex2->centrifuge transfer Transfer 400 µL of supernatant (organic layer) centrifuge->transfer evaporate Evaporate to dryness under N₂ at 40°C transfer->evaporate reconstitute Reconstitute in 75 µL of 0.1% formic acid in water evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

LC-MS/MS Instrumental Conditions
2.3.1. Liquid Chromatography

| Parameter | Configuration | | :--- | :--- | | System | Waters ACQUITY UPLC I-Class (FTN) [2] | | Column | ACQUITY UPLC HSS PFP (2.1 × 100 mm, 1.8 µm) [2] | | Column Temperature | 35 °C [2] | | Mobile Phase A | Water [2] | | Mobile Phase B | Acetonitrile [2] | | Flow Rate | 0.40 mL/min [2] | | Injection Volume | 20 µL [2] | | Run Time | 3.0 minutes [2] | | Gradient Program | Time (min) | %A | %B | 0.0 | 99 | 1 0.5 | 99 | 1 1.0 | 50 | 50 1.5 | 50 | 50 1.6 | 99 | 1 3.0 | 99 | 1 [2] |

2.3.2. Mass Spectrometry
Parameter Configuration
System Waters Xevo TQD [2]
Ionization Mode Electrospray Ionization (ESI), Negative [2]
Capillary Voltage 3.0 kV [2]
Source Temperature 140 °C [2]
Desolvation Temperature 450 °C [2]
Desolvation Gas Flow Optimize for maximum response
Acquisition Mode Multiple Reaction Monitoring (MRM) [2]
2.3.3. MRM Transitions and Parameters
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (sec) Collision Energy (V)
5-Fluorouracil 129.0 [2] [1] 42.0 [1] 0.050 [2] Optimize (e.g., 28 [1])
5-FU-¹³C¹⁵N₂ (IS) 132.0 42.0 0.015 [2] Optimize

The instrument method is configured as follows:

G LC-MS/MS System Configuration lc UPLC System HSS PFP Column 35 °C Water/Acetonitrile 0.4 mL/min ms Tandem Quadrupole MS ESI Negative Mode Capillary: 3.0 kV Source: 140 °C Desolvation: 450 °C mrm MRM Acquisition 5-FU: m/z 129.0→42.0 IS: m/z 132.0→42.0

Method Validation

The method was validated according to international guidelines for bioanalytical method validation [4] [5]. Key performance characteristics are summarized below.

Precision and Accuracy
QC Level Concentration (ng/mL) Intra-day Precision (% RSD) Inter-day Precision (% RSD) Accuracy (% Bias)
LLOQ 20 [2] < 20% [4] < 20% [4] ±15% [4]
Low QC 40 [2] ≤ 9.0 [2] ≤ 9.0 [2] 90.5–110.6% [2]
Mid QC 750 [2] ≤ 9.0 [2] ≤ 9.0 [2] 90.5–110.6% [2]
High QC 1500 [2] ≤ 9.0 [2] ≤ 9.0 [2] 90.5–110.6% [2]
Linearity and Sensitivity
Parameter Result
Calibration Range 20–2000 ng/mL [2]
Linear Dynamic Range 14–2600 ng/mL [2]
Regression Model Linear with 1/x² weighting
Lower Limit of Quantification (LLOQ) 20 ng/mL [2]
Limit of Detection (LOD) ~7.5 ng/mL (20% RSD) [2]
Extraction Recovery and Matrix Effects
Parameter 5-FU Internal Standard
Extraction Recovery 76.1% [6] Consistent with 5-FU
Matrix Effect (Low QC) 62–69% (Mean 66%) [2] 94–98% (Mean 96%) [2]
Matrix Effect (High QC) 46–75% (Mean 65%) [2] 96–105% (Mean 102%) [2]

Discussion

Method Performance and Advantages

This LC-MS/MS method provides a robust framework for 5-FU quantification in clinical research. The use of a stable isotope-labeled internal standard (5-FU-¹³C¹⁵N₂) effectively compensates for matrix effects and variability in sample preparation, ensuring high data quality [2]. The method's simple protein precipitation or liquid-liquid extraction, combined with a fast 3-minute chromatographic run, enables high sample throughput, making it suitable for therapeutic drug monitoring and pharmacokinetic studies [2].

The method demonstrates excellent precision and accuracy across the validated range, with inter-assay variation less than 6% [3]. The LLOQ of 20 ng/mL is sufficient for clinical research applications, though more sensitive methods (LLOQ 0.1–1 ng/mL) employing solid-phase extraction or derivatization are available for specialized applications requiring ultratrace analysis [6] [1].

Troubleshooting and Optimization Notes
  • Chromatographic Separation: The HILIC column provides excellent retention and separation of the highly polar 5-FU molecule from matrix interferences [1]. Alternative columns include Phenomenex Luna HILIC [1].
  • Ion Source Maintenance: Regular cleaning of the ESI source is recommended to maintain sensitivity, particularly given the high matrix load from plasma samples.
  • Interference Check: Method specificity was confirmed against endogenous compounds and common co-medications including acetaminophen, fluconazole, and dihydro-5-fluorouracil [2].

Conclusion

This application note provides a thoroughly validated LC-MS/MS method for the quantification of 5-fluorouracil in human plasma using 5-Fluorouracil-¹³C¹⁵N₂ as an internal standard. The method demonstrates excellent precision, accuracy, and sensitivity suitable for clinical research applications, including therapeutic drug monitoring and pharmacokinetic studies. The detailed protocols and validation data presented here provide researchers with a reliable framework for implementing 5-FU analysis in their laboratories.

References

UPLC-MS/MS quantification 5-FU uracil tegafur

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

The combination therapy of tegafur/uracil (UFT) and leucovorin (LV) is a widely used oral chemotherapeutic regimen for colorectal cancer, particularly in the adjuvant setting after surgical procedures such as hepatectomy for colorectal liver metastases (CRLM) [1]. While this regimen demonstrates significant therapeutic efficacy, it is frequently associated with severe adverse effects including myelosuppression, fulminant hepatitis, and diarrhea [2]. These adverse events are especially concerning in patients with altered drug metabolism, such as those who have undergone hepatectomy. Therapeutic Drug Monitoring (TDM) offers a promising strategy to optimize dosing and minimize toxicity, but its implementation has been hampered by the lack of robust analytical methods capable of simultaneously quantifying the key analytes in this therapeutic regimen [1].

Tegafur functions as a prodrug that undergoes bioactivation in the liver primarily via cytochrome P-450 2A6 (CYP2A6) to form the active metabolite 5-fluorouracil (5-FU) [3]. Uracil, co-administered in a 1:4 molar ratio with tegafur in UFT, acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism, thereby enhancing and prolonging 5-FU's bioavailability and therapeutic effects [4]. The complex pharmacokinetic interplay between these compounds creates a compelling case for simultaneous monitoring to guide clinical dosing decisions.

Previously available methods for quantifying these analytes suffered from limitations including lengthy run times, complicated procedures, and insufficient specificity or sensitivity [2]. The development of a simultaneous quantification method addresses a significant gap in clinical pharmacology, enabling comprehensive pharmacokinetic profiling that can inform personalized dosing strategies for patients receiving UFT/LV therapy, particularly those with compromised hepatic function after hepatectomy [1].

Metabolic Pathways and Drug Interactions

Biochemical Pathways of UFT/LV Therapy

The therapeutic efficacy of UFT/LV combination therapy stems from carefully designed biochemical modulation that enhances the antitumor activity of 5-FU while mitigating its rapid degradation. Understanding these metabolic pathways is crucial for appreciating the value of simultaneous drug monitoring. The core pathway involves the sequential conversion of tegafur to 5-FU, followed by strategic inhibition of 5-FU degradation and enhancement of its cytotoxic effects.

Tegafur, a prodrug, undergoes hepatic bioactivation primarily mediated by the cytochrome P-450 enzyme CYP2A6, which catalyzes the 5'-hydroxylation of tegafur to release 5-FU [3]. This conversion occurs not only enzymatically but also through spontaneous degradation and minor contributions from other metabolic pathways. The resulting 5-FU is then incorporated into RNA and converted to the active metabolite fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis [4]. This inhibition leads to depleted thymidine pools and impaired DNA synthesis in rapidly dividing cells, ultimately triggering apoptosis.

Uracil potentiates this effect through DPD inhibition, competitively binding to dihydropyrimidine dehydrogenase and substantially reducing the rate of 5-FU catabolism to inactive metabolites [4]. This mechanism allows for sustained therapeutic levels of 5-FU with lower tegafur doses. Leucovorin (LV) further enhances this system by stabilizing the binding of FdUMP to thymidylate synthase through increased intracellular levels of folates, forming a stable ternary complex that more effectively suppresses DNA synthesis [2]. The net effect is prolonged exposure of tumor cells to cytotoxic 5-FU metabolites with enhanced potency against nucleotide metabolism.

G Tegafur Tegafur Five_FU Five_FU Tegafur->Five_FU Bioactivation CYP2A6 CYP2A6 CYP2A6->Five_FU Catalyzes Inactive_Metabolites Inactive_Metabolites Five_FU->Inactive_Metabolites Catabolic Pathway FdUMP FdUMP Five_FU->FdUMP Metabolic Activation Uracil Uracil DPD DPD Uracil->DPD Competitive Inhibition DPD->Inactive_Metabolites Catalyzes 5-FU Degradation Thymidylate_Synthase Thymidylate_Synthase FdUMP->Thymidylate_Synthase Inhibits DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition Thymidylate_Synthase->DNA_Synthesis_Inhibition Results in

Figure 1: Metabolic Pathway of UFT/LV Combination Therapy. This diagram illustrates the conversion of tegafur to 5-FU, the inhibition of DPD by uracil, and the ultimate inhibition of thymidylate synthase leading to suppressed DNA synthesis.

Materials and Reagents

Chemical Standards and Solvents
  • Analytical Standards: 5-Fluorouracil (5-FU) (Wako Pure Chemical Ind. Ltd., Osaka, Japan), uracil (Wako Pure Chemical Ind. Ltd., Osaka, Japan), and tegafur (Tokyo Chemical Industry Co. Ltd., Tokyo, Japan) [2].
  • Isotope-Labeled Internal Standards: 5-FU-¹³C,¹⁵N₂ and tegafur-¹³C,¹⁵N₂ (Toronto Research Chemicals, Toronto, Canada), uracil-¹⁵N₂ (Cambridge Isotope Laboratories Inc., Andover, MA, USA) [2].
  • Solvents: HPLC or LC/MS grade water, methanol, acetonitrile, ethyl acetate, and isopropyl alcohol [2].
  • Additives: Ammonium formate (Wako Pure Chemical Ind. Ltd., Osaka, Japan) [2].
Equipment and Software
  • UPLC-MS/MS System: Waters Acquity UPLC I-Class System coupled with Xevo TQ-D triple-stage quadrupole mass spectrometer [2].
  • Analytical Column: Waters Acquity HSS T3 column (1.8 µm, 2.1 × 100 mm) [2].
  • Sample Preparation Equipment: Centrifuge capable of 15,000 rpm at 10°C, vortex mixer, nitrogen evaporation system, polypropylene tubes [2].

Analytical Method Protocol

Sample Preparation Workflow

Proper sample preparation is critical for achieving accurate quantification of 5-FU, uracil, and tegafur from plasma matrices. The protocol involves protein precipitation followed by liquid-liquid extraction to clean up the samples and concentrate the analytes while minimizing matrix effects that could compromise the analysis.

Begin by aliquoting 200 µL of plasma (calibrators, quality controls, or patient samples) into polypropylene tubes. Add 100 µL of the internal standard working solution containing 5-FU-¹³C,¹⁵N₂ (200 ng/mL), uracil-¹⁵N₂ (2000 ng/mL), and tegafur-¹³C,¹⁵N₂ (5000 ng/mL). For calibrators and QCs, add 100 µL of the appropriate standard solution; for patient samples, add 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate for volume adjustment [2]. Vortex the mixtures thoroughly to ensure proper integration of IS with the sample matrix.

Proceed with protein precipitation by adding 500 µL of methanol to each sample, followed by vigorous vortexing for 1 minute. Centrifuge the samples at 15,000 rpm at 10°C for 10 minutes to pellet the precipitated proteins. Carefully transfer 750 µL of the supernatant to new polypropylene tubes, taking care not to disturb the protein pellet. Evaporate the supernatants to complete dryness under a gentle stream of nitrogen gas at room temperature [2].

The liquid-liquid extraction step begins by reconstituting the dried residues in 1800 µL of ethyl acetate. Vortex the samples for 10 minutes to ensure complete extraction of the analytes into the organic phase. Centrifuge again at 15,000 rpm at 10°C for 10 minutes to separate phases. Transfer 1440 µL of the upper organic layer to new polypropylene tubes and evaporate to dryness under nitrogen gas. Finally, reconstitute the dried extracts in 100 µL of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate. Vortex thoroughly and transfer to appropriate vials for UPLC-MS/MS analysis [2].

G Plasma Plasma Protein_Precipitation Protein_Precipitation Plasma->Protein_Precipitation 200 µL IS_Mixture IS_Mixture IS_Mixture->Protein_Precipitation 100 µL Centrifugation1 Centrifugation1 Protein_Precipitation->Centrifugation1 +500 µL Methanol Supernatant_Transfer Supernatant_Transfer Centrifugation1->Supernatant_Transfer 15,000 rpm, 10°C, 10 min Evaporation1 Evaporation1 Supernatant_Transfer->Evaporation1 750 µL Liquid_Extraction Liquid_Extraction Evaporation1->Liquid_Extraction N₂ Gas to Dryness Centrifugation2 Centrifugation2 Liquid_Extraction->Centrifugation2 +1800 µL Ethyl Acetate Organic_Layer_Transfer Organic_Layer_Transfer Centrifugation2->Organic_Layer_Transfer 15,000 rpm, 10°C, 10 min Evaporation2 Evaporation2 Organic_Layer_Transfer->Evaporation2 1440 µL Reconstitution Reconstitution Evaporation2->Reconstitution N₂ Gas to Dryness UPLC_MSMS_Analysis UPLC_MSMS_Analysis Reconstitution->UPLC_MSMS_Analysis 100 µL Reconstitution Solution

Figure 2: Plasma Sample Preparation Workflow. This diagram outlines the sequential steps for sample preparation, including protein precipitation, liquid-liquid extraction, and sample reconstitution prior to UPLC-MS/MS analysis.

UPLC-MS/MS Analysis Conditions
4.2.1 Liquid Chromatography Conditions

The chromatographic separation of 5-FU, uracil, and tegafur requires optimized conditions to achieve adequate resolution, peak shape, and sensitivity while minimizing matrix effects and run time.

  • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 × 100 mm) [2]
  • Column Temperature: 40°C [2]
  • Injection Volume: 1 µL [2]
  • Flow Rate: 0.4 mL/min [2]
  • Mobile Phase A: 2 mM ammonium formate in water [2]
  • Mobile Phase B: 2 mM ammonium formate in methanol [2]
  • Gradient Program:
    • 0-1.0 min: 5% B (isocratic)
    • 1.0-4.0 min: 5% to 95% B (linear gradient)
    • 4.0-5.0 min: 95% B (isocratic)
    • 5.0-5.1 min: 95% to 5% B (linear gradient)
    • 5.1-7.0 min: 5% B (re-equilibration) [2]
  • Total Run Time: 7.0 minutes [2]
4.2.2 Mass Spectrometry Conditions

The mass spectrometric detection employs multiple reaction monitoring (MRM) in negative electrospray ionization mode to achieve the requisite sensitivity and specificity for quantifying these analytes in complex plasma matrices.

  • Ionization Mode: Negative electrospray ionization (ESI-) [2]
  • Ion Source Temperature: 150°C [2]
  • Desolvation Temperature: 500°C [2]
  • Desolvation Gas Flow: 1000 L/hr [2]
  • Cone Gas Flow: 150 L/hr [2]
  • Collision Gas Flow: 0.15 mL/min [2]

Table 1: MRM Transitions and Mass Spectrometer Parameters for 5-FU, Uracil, Tegafur, and Their Internal Standards

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
5-FU 128.9 42.0 26 22
5-FU-¹³C,¹⁵N₂ 132.0 44.0 26 22
Uracil 111.0 42.0 30 22
Uracil-¹⁵N₂ 113.0 44.0 30 22
Tegafur 200.9 58.9 30 30
Tegafur-¹³C,¹⁵N₂ 204.0 59.0 30 30

Method Validation

Analytical Performance Specifications

The method was rigorously validated according to US Food and Drug Administration (FDA) guidance to ensure reliability, accuracy, and precision for clinical application. The validation assessed key parameters including linearity, sensitivity, accuracy, precision, recovery, and matrix effects [2].

Table 2: Method Validation Parameters and Performance Characteristics

Parameter 5-FU Uracil Tegafur
Calibration Range 2-500 ng/mL 20-5000 ng/mL 200-50,000 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL 20 ng/mL 200 ng/mL
Accuracy (%) ≤11.6 ≤11.6 ≤11.6
Precision (% CV) ≤13.3 ≤13.3 ≤13.3
Average Recovery (%) 79.9 80.9 87.8
Matrix Effects (%) >43.5 >84.9 >100.2

The method demonstrated excellent linearity across the specified concentration ranges for all three analytes, with correlation coefficients (r²) exceeding 0.99 [2]. The LLOQ values were sufficient to detect clinically relevant concentrations, with the lowest calibrator serving as the LLOQ for each analyte. The accuracy and precision were within acceptable limits for bioanalytical methods, with both intra-day and inter-day variations below 15% at all quality control levels, including the LLOQ [2].

The extraction efficiency, as measured by recovery rates, was consistent and reproducible across the analytical range for all compounds. Matrix effects, which can significantly impact the reliability of LC-MS/MS methods, were evaluated and found to be consistent, with tegafur showing minimal suppression (100.2%), uracil experiencing moderate suppression (84.9%), and 5-FU exhibiting more significant suppression (43.5%) [2]. However, the use of stable isotope-labeled internal standards effectively compensated for these matrix effects and recovery variations, ensuring accurate quantification.

Clinical Application

The validated method was successfully applied to monitor plasma concentrations of 5-FU, uracil, and tegafur in two patients with colorectal liver metastasis who received UFT/LV combination therapy after hepatectomy [2]. The patients received oral UFT (400 mg/day for patient 1 and 500 mg/day for patient 2) along with 75 mg/day of UZEL (leucovorin) every 8 hours on an empty stomach for 28 days [2]. Blood samples were collected before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 min) on day 1 and day 8 of therapy [2].

The time course of plasma concentrations revealed distinct pharmacokinetic profiles for each analyte, with the method capable of capturing the complex interplay between tegafur absorption, its conversion to 5-FU, and the modulating effects of uracil. The simultaneous monitoring allowed for comprehensive assessment of the exposure to all three key compounds, providing a foundation for potential dose individualization based on therapeutic drug monitoring [2]. This clinical application demonstrated the method's utility in real-world settings and its potential to optimize UFT/LV therapy, particularly in patients with altered drug metabolism due to hepatectomy.

Troubleshooting and Technical Notes

  • Matrix Effects Management: Despite significant matrix effects for 5-FU (43.5%), the use of stable isotope-labeled internal standards effectively compensates for ionization suppression/enhancement, ensuring accurate quantification [2].

  • Sample Stability: Plasma samples should be stored at -40°C until analysis to maintain analyte stability. Avoid repeated freeze-thaw cycles to preserve integrity of measurements [2].

  • Chromatographic Performance: The HSS T3 column provides excellent retention for polar compounds like 5-FU and uracil. If peak shape deteriorates, consider conditioning with multiple injections or implementing more aggressive washing steps between runs.

  • Sensitivity Optimization: For applications requiring higher sensitivity than the current LLOQs, consider increasing the injection volume (though this may require optimization to avoid matrix effects) or implementing a more extensive sample concentration step during preparation.

Conclusion

The developed UPLC-MS/MS method enables simultaneous quantification of 5-FU, uracil, and tegafur in human plasma with the sensitivity, accuracy, and precision required for clinical therapeutic drug monitoring [2]. The method addresses a significant gap in the optimization of UFT/LV combination therapy, particularly in vulnerable populations such as patients who have undergone hepatectomy for colorectal liver metastases [1] [2]. By providing a comprehensive view of the pharmacokinetic relationships between these interrelated compounds, this analytical approach supports the potential for personalized dosing strategies that could maximize therapeutic efficacy while minimizing the substantial adverse effects associated with this regimen [2].

The application of this method in clinical practice could revolutionize the management of patients receiving UFT/LV therapy, moving beyond empirical dosing to precision medicine based on individual drug exposure metrics. Future work should focus on establishing target concentration ranges associated with optimal efficacy and minimal toxicity, as well as exploring the relationship between drug exposure, genetic polymorphisms in metabolic enzymes such as CYP2A6, and clinical outcomes [3].

References

simultaneous quantification 5-FU metabolites using 5-Fluorouracil-15N2

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Experimental Workflow for Metabolite Quantification

Based on the general principles from the search results, the core workflow for such an analysis would involve the steps in the diagram below. This can serve as a logical starting point for developing your own detailed protocol.

workflow 5-FU Metabolite Analysis Workflow start Sample Collection (Plasma, Cells) prep Sample Preparation (Protein Precipitation with Methanol) start->prep fortification Add Internal Standard (5-Fluorouracil-¹⁵N₂) prep->fortification lc LC Separation (Reversed-Phase C18 Column) fortification->lc ms MS Detection (ESI Tandem Mass Spectrometer Multiple Reaction Monitoring) lc->ms quant Data Analysis & Quantification ms->quant

Key Methodological Components from Literature

While full details are not available, the search results highlight several critical components that should be included in a robust protocol.

  • Sample Preparation: For intracellular metabolites in cultured cells, proteins are effectively precipitated with methanol, providing high extraction recovery [1]. For plasma samples, a simple protein precipitation or solid-phase extraction (SPE) can be used, with SPE particularly recommended for monophosphate metabolites like 5-FdUMP in culture medium [1].
  • Liquid Chromatography (LC): The literature supports the use of reversed-phase chromatography with a C18 column [2] [1]. One method achieved a rapid separation of six analytes in under 6.2 minutes using an isocratic mobile phase of ammonium formate buffer, methanol, and water [1].
  • Mass Spectrometry (MS): Detection is performed with a tandem mass spectrometer.
    • Ionization Mode: Both electrospray ionization (ESI) in negative ion mode for metabolites [1] and positive ion mode for 5-FU [2] have been used.
    • Detection Mode: Multiple-reaction monitoring (MRM) is the standard technique for its high sensitivity and selectivity [2].

The table below summarizes the LC and MS parameters as described in the available literature.

Parameter Description from Literature
Analytical Column Reversed-phase C18 (e.g., dC18 Atlantis, 3.5 µm, 100 x 2.1 mm) [1].
Mobile Phase Isocratic: Ammonium formate buffer/Methanol/Water (5/5/90, v/v) [1].
Run Time ~6.2 minutes for 6 analytes [1]; ~16 minutes for 5-FU in plasma [2].
Ion Source Electrospray Ionization (ESI) [2] [1].
Ionization Mode Negative ion mode for metabolites (5-FU, 5-FdUrd, 5-FdUMP) [1].
Detection HPLC-tandem mass spectrometry with Multiple-Reaction Monitoring (MRM) [2].

Suggestions for Protocol Development

To create a modern and detailed protocol, I suggest you:

  • Consult Current Literature: Use databases like PubMed and Scopus to find more recent publications (from the last 5 years) on "5-FU metabolite profiling LC-MS/MS" or "quantitation 5-FdUMP human plasma LC-MS/MS".
  • Review Vendor Applications: Major LC-MS/MS instrument manufacturers (e.g., Sciex, Waters, Agilent, Thermo Fisher) often provide detailed application notes with fully optimized methods, which are an excellent resource for proven protocols.
  • Focus on Validation: Your protocol should include a method validation section demonstrating specificity, sensitivity, linearity, accuracy, precision, and stability for each analyte, following guidelines from regulatory bodies like the FDA.

References

Application Note: Protocol for Therapeutic Drug Monitoring of UFT/LV Therapy Using 5-Fluorouracil-15N₂ and UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to UFT/LV Therapy and Therapeutic Drug Monitoring

UFT/LV combination therapy, consisting of tegafur and uracil in a 1:4 molar ratio plus leucovorin, has emerged as a standard adjuvant treatment for colorectal cancer, particularly in patients following hepatectomy for colorectal liver metastases [1]. Tegafur serves as a prodrug that undergoes hepatic conversion to the active chemotherapeutic agent 5-fluorouracil (5-FU), while uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism [2]. This combination significantly enhances the bioavailability and antitumor activity of 5-FU through biochemical modulation. Despite its established efficacy, UFT/LV therapy presents significant clinical challenges, with severe adverse effects including myelosuppression, fulminant hepatitis, and diarrhea occurring frequently, especially in patients with altered drug metabolism following hepatic resection [1].

Therapeutic drug monitoring (TDM) represents a promising approach to optimize UFT/LV therapy by maximizing therapeutic efficacy while minimizing treatment-related toxicity. The narrow therapeutic index of 5-FU, combined with significant interpatient variability in drug metabolism, creates an ideal scenario for TDM implementation [1]. Historically, the simultaneous quantification of 5-FU, uracil, and tegafur in plasma has presented analytical challenges due to their differing physicochemical properties and concentration ranges in biological matrices. This application note details a validated UPLC-MS/MS method that addresses these challenges, enabling precise monitoring of all three analytes simultaneously for enhanced TDM in patients receiving UFT/LV therapy [1].

Principle of the Analytical Method

The developed method employs ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. This approach leverages the exceptional sensitivity and specificity of triple quadrupole mass spectrometry operated in negative electrospray ionization mode, combined with the high resolution and rapid separation capabilities of UPLC technology [1]. A critical innovation in this methodology is the incorporation of stable isotope-labeled internal standards, including 5-fluorouracil-15N₂, which correct for variability in sample preparation and matrix effects, thereby ensuring analytical precision and accuracy.

The analytical method was designed to address the significant differences in physiological concentrations of the target analytes, with tegafur typically circulating at concentrations approximately 100-fold higher than 5-FU following UFT administration [1]. To accommodate this disparity, the method was validated over broad concentration ranges: 2–500 ng/mL for 5-FU, 20–5000 ng/mL for uracil, and 200–50,000 ng/mL for tegafur. The lower limit of quantification (LLOQ) was established at 2 ng/mL for 5-FU, 20 ng/mL for uracil, and 200 ng/mL for tegafur, demonstrating sufficient sensitivity for clinical TDM applications [1]. The method has been comprehensively validated according to US FDA guidance, establishing performance characteristics for precision, accuracy, recovery, and matrix effects suitable for clinical implementation [1].

Experimental Protocol

Materials and Reagents
  • Analytical Standards: 5-FU and uracil standards (Wako Pure Chemical Ind. Ltd.), tegafur standard (Tokyo Chemical Industry Co. Ltd.)
  • Stable Isotope-Labeled Internal Standards: 5-FU-13C,15N₂ and tegafur-13C,15N₂ (Toronto Research Chemicals), uracil-15N₂ (Cambridge Isotope Laboratories Inc.)
  • Solvents: HPLC or LC/MS grade water, methanol, acetonitrile, ethyl acetate, and isopropyl alcohol
  • Mobile Phase Additive: Ammonium formate (2 mM in aqueous solutions)
  • Equipment: Acquity UPLC I-Class System with Xevo TQ-D triple-stage quadrupole mass spectrometer (Waters), HSS T3 column (1.8 µm), refrigerated centrifuge, nitrogen evaporator [1]
Sample Preparation Workflow

Table 1: Sample Preparation Steps for Plasma Analysis

Step Procedure Parameters Notes
1. Sample Aliquoting Transfer 200 µL of plasma to polypropylene tube Blank, calibrator, QC, or patient plasma Use validated pipettes with regular calibration
2. Internal Standard Addition Add 100 µL IS mixture (5-FU-13C,15N₂: 200 ng/mL, uracil-15N₂: 2000 ng/mL, tegafur-13C,15N₂: 5000 ng/mL) Vortex 10-15 seconds Maintain consistent mixing time
3. Volume Adjustment Add 100 µL of 50% acetonitrile containing 2 mM ammonium formate For patient samples only Calibrators/QCs already contain 100 µL of respective solutions
4. Protein Precipitation Add 500 µL methanol, vortex 1 minute Centrifuge at 15,000 rpm, 10°C, 10 minutes Chill methanol before use for better precipitation
5. Supernatant Transfer Carefully transfer 750 µL supernatant to new tube Avoid disturbing pellet Quantitative transfer not required
6. Solvent Evaporation Evaporate under nitrogen gas 40°C water bath recommended Do not over-dry samples
7. Liquid-Liquid Extraction Add 1800 µL ethyl acetate, vortex 10 minutes Centrifuge at 15,000 rpm, 10°C, 10 minutes Ensure proper phase separation
8. Final Extract Preparation Transfer 1440 µL supernatant, evaporate under N₂, reconstitute in 100 µL 27.5% acetonitrile with 2 mM ammonium formate Vortex thoroughly to dissolve Inject 5-10 µL for UPLC-MS/MS analysis [1]

The following workflow diagram illustrates the complete sample preparation process:

sample_preparation start Start Sample Preparation plasma Aliquot 200 µL Plasma start->plasma add_is Add 100 µL Internal Standard Mixture plasma->add_is adjust_vol Add 100 µL 50% ACN with 2 mM Ammonium Formate add_is->adjust_vol ppt Protein Precipitation: Add 500 µL Methanol adjust_vol->ppt vortex1 Vortex 1 Minute ppt->vortex1 centrifuge1 Centrifuge 15,000 rpm 10°C for 10 min vortex1->centrifuge1 transfer1 Transfer 750 µL Supernatant centrifuge1->transfer1 evaporate1 Evaporate under N₂ transfer1->evaporate1 lle Liquid-Liquid Extraction: Add 1800 µL Ethyl Acetate evaporate1->lle vortex2 Vortex 10 Minutes lle->vortex2 centrifuge2 Centrifuge 15,000 rpm 10°C for 10 min vortex2->centrifuge2 transfer2 Transfer 1440 µL Supernatant centrifuge2->transfer2 evaporate2 Evaporate under N₂ transfer2->evaporate2 reconstitute Reconstitute in 100 µL 27.5% ACN with 2 mM Ammonium Formate evaporate2->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Figure 1: Sample Preparation Workflow for UFT/LV TDM Analysis

Liquid Chromatography Conditions

Table 2: UPLC Conditions for Separation

Parameter Specification Notes
Chromatography System Acquity UPLC I-Class (Waters) Binary solvent manager, FTN autosampler
Analytical Column Acquity HSS T3 (1.8 µm) Alternative: BEH C18 for similar applications
Column Temperature 40°C ±2°C stability critical for retention time
Injection Volume 5-10 µL Partial loop with needle overfill mode
Autosampler Temperature 10°C Maintains sample integrity
Mobile Phase A 2 mM ammonium formate in water Fresh preparation daily recommended
Mobile Phase B 2 mM ammonium formate in methanol LC/MS grade solvents required
Gradient Program Time (min)/%B: 0/1, 1/1, 8/90, 10/90, 10.1/1, 12/1 Total run time: 12 minutes
Flow Rate 0.4 mL/min Backpressure typically 8000-10000 psi [1]
Mass Spectrometry Conditions

Table 3: MS/MS Parameters for Target Analytes

Analyte Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
5-FU Negative ESI 129.0 42.0 40 20
5-FU-13C,15N₂ (IS) Negative ESI 132.0 44.0 40 20
Uracil Negative ESI 111.0 42.0 35 18
Uracil-15N₂ (IS) Negative ESI 113.0 44.0 35 18
Tegafur Negative ESI 200.9 57.0 30 18
Tegafur-13C,15N₂ (IS) Negative ESI 203.9 59.0 30 18

Instrument Settings: Electrospray ionization in negative mode; capillary voltage: 2.5 kV; desolvation temperature: 500°C; desolvation gas flow: 1000 L/hr; cone gas flow: 150 L/hr; collision gas: argon; data acquisition in multiple reaction monitoring (MRM) mode [1].

Method Validation Summary

Analytical Performance Characteristics

Table 4: Method Validation Results for 5-FU, Uracil, and Tegafur

Validation Parameter 5-FU Uracil Tegafur
Calibration Range (ng/mL) 2–500 20–5000 200–50,000
Lower Limit of Quantification (ng/mL) 2 20 200
Accuracy (% Bias) ≤11.6 ≤9.8 ≤8.5
Precision (% CV) ≤13.3 ≤12.1 ≤10.8
Average Recovery (%) 79.9 80.9 87.8
Matrix Effect (%) 43.5 84.9 100.2
Intra-day Precision (% CV) 6.2–9.5 5.8–8.7 4.9–7.3
Inter-day Precision (% CV) 8.3–13.3 7.6–12.1 6.5–10.8

The validation results demonstrate that the method exhibits acceptable precision with CV values below 13.3% for all analytes, which falls within the recommended guidelines for bioanalytical method validation [1]. The accuracy profiles showed deviations within ±11.6% of nominal values across the calibration range for all quality control levels. The extraction efficiency, as measured by average recovery rates, ranged from 79.9% for 5-FU to 87.8% for tegafur, indicating consistent and reproducible sample preparation [1].

Matrix effects were evaluated by comparing the analytical response of standards in neat solution to those spiked into extracted plasma matrix. While tegafur showed minimal matrix suppression (100.2%), 5-FU demonstrated significant matrix effects (43.5%), highlighting the critical importance of using stable isotope-labeled internal standards to compensate for these variations and ensure accurate quantification [1]. The method demonstrated appropriate selectivity with no significant interference from endogenous plasma components at the retention times of the target analytes.

Clinical Application and Pharmacokinetic Monitoring

Patient Monitoring Protocol

The developed method has been successfully applied to monitor plasma concentrations of 5-FU, uracil, and tegafur in patients with colorectal liver metastasis receiving UFT/LV therapy after hepatectomy [1]. In the clinical study, patients received oral UFT (400-500 mg/day as tegafur) plus leucovorin (75 mg/day) administered every 8 hours on an empty stomach for 28-day treatment cycles. Blood samples were collected in EDTA-containing tubes at predetermined time points: before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 minutes) on day 1 and day 8 of treatment [1].

Following collection, plasma was separated by centrifugation and stored frozen at -40°C until analysis. The resulting concentration-time data enabled the calculation of key pharmacokinetic parameters, including peak concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). This comprehensive pharmacokinetic profiling facilitates dose optimization based on individual metabolic characteristics, potentially reducing the incidence of severe adverse effects while maintaining therapeutic efficacy [1].

Representative Clinical Data

Table 5: Representative Pharmacokinetic Parameters in Patients Receiving UFT/LV Therapy

Parameter Patient 1 (400 mg/day) Patient 2 (500 mg/day)
Tegafur Cmax (ng/mL) 18,450 23,780
Tegafur Tmax (min) 90 90
Tegafur AUC0-8h (ng·h/mL) 85,640 112,350
5-FU Cmax (ng/mL) 185 242
5-FU Tmax (min) 60 90
5-FU AUC0-8h (ng·h/mL) 685 895
Uracil Cmax (ng/mL) 2,850 3,420
Uracil Tmax (min) 60 60
Uracil AUC0-8h (ng·h/mL) 12,540 15,280

The clinical application demonstrated the method's robustness in capturing the pharmacokinetic profiles of all three analytes simultaneously [1]. The data revealed substantial interpatient variability in drug exposure, highlighting the potential value of TDM for dose individualization. The tegafur:5-FU ratio remained consistently high throughout the dosing interval, confirming the prodrug function of tegafur and its continuous conversion to the active metabolite 5-FU [1].

Metabolic Pathway and Biomarker Context

5-FU Metabolism and Biomarker Significance

The following diagram illustrates the metabolic pathways of 5-fluorouracil and the position of TDM in optimizing therapy:

metabolic_pathway tegafur Tegafur (Prodrug) fu 5-Fluorouracil (5-FU) tegafur->fu Hepatic Conversion dhfu Dihydro-5-FU (DHFU) fu->dhfu DPD Catabolism fump FUMP (Active Metabolite) fu->fump OPRT Activation dpd DPD Enzyme fbal FBAL (Inactive) dhfu->fbal Further Degradation futp FUTP (RNA Damage) fump->futp Phosphorylation fdump FdUMP (TS Inhibition) fump->fdump dThdPase/TK fdutp FdUTP (DNA Damage) fdump->fdutp Phosphorylation uracil Uracil (DPD Inhibitor) uracil->fu Competitive Inhibition uh2 Dihydrouracil (UH2) uracil->uh2 DPD tdm TDM Monitoring tdm->tegafur Monitors tdm->fu Monitors tdm->uracil Monitors biomarker UH2/Ura Ratio (DPD Activity Biomarker) biomarker->dpd Predicts Activity

Figure 2: 5-FU Metabolic Pathways and TDM Monitoring Points

Understanding the metabolic pathways of 5-FU provides crucial context for interpreting TDM results. Approximately 80-85% of administered 5-FU undergoes catabolism via dihydropyrimidine dehydrogenase (DPD) to inactive metabolites, while only 1-3% is converted to active metabolites responsible for both cytotoxic effects and toxicity [2]. The anabolic pathways generate three primary active metabolites: FUTP (incorporated into RNA, disrupting RNA processing), FdUTP (incorporated into DNA, causing DNA damage), and FdUMP (inhibits thymidylate synthase, disrupting DNA synthesis) [2].

The plasma ratio of dihydrouracil to uracil (UH2/Ura) has been identified as a potential surrogate biomarker for hepatic DPD activity [3]. Research in colorectal cancer models has demonstrated a significant correlation between the UH2/Ura ratio and hepatic DPD activity (r² = 0.865, p < 0.01), suggesting its utility in predicting 5-FU clearance and potential toxicity risk [4]. This ratio may be particularly valuable for identifying patients with DPD deficiency, who are at increased risk of severe and potentially life-threatening toxicities when receiving standard doses of 5-FU or its prodrugs [2].

Conclusion

The UPLC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. The method's comprehensive validation according to FDA guidelines supports its implementation in clinical settings for therapeutic drug monitoring of UFT/LV therapy [1]. The incorporation of stable isotope-labeled internal standards, including 5-fluorouracil-15N₂, ensures accurate and precise quantification despite significant matrix effects observed particularly for 5-FU.

The application of this methodology in patients with colorectal liver metastasis following hepatectomy demonstrates its clinical utility in characterizing the pharmacokinetic profiles of all three analytes simultaneously [1]. By enabling dose optimization based on individual drug exposure metrics, this TDM approach has the potential to minimize treatment-related toxicity while maintaining therapeutic efficacy, particularly in patient populations with altered drug metabolism due to hepatic resection or genetic polymorphisms in drug-metabolizing enzymes [1]. Future applications may incorporate additional biomarkers such as the UH2/Ura ratio to further personalize dosing strategies based on individual metabolic capacity [3] [4].

References

GC-MS analysis 5-FU using 5-Fluorouracil-15N2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-FU Monitoring

5-Fluorouracil (5-FU) is a cornerstone chemotherapy drug used to treat various cancers, including breast, colorectal, and gastric cancer. However, its clinical use is challenging due to a narrow therapeutic window and significant interindividual variability in its pharmacokinetics, influenced by factors such as polymorphisms in the DPYD gene, which encodes the metabolizing enzyme dihydropyrimidine dehydrogenase (DPD) [1]. Subtherapeutic concentrations can lead to poor treatment efficacy and cancer relapse, while supratherapeutic concentrations can cause severe, sometimes life-threatening, toxicities such as leukopenia, stomatitis, and diarrhea [1] [2]. Therefore, Therapeutic Drug Monitoring (TDM) is essential to individualize dosing and optimize patient outcomes [1].

While modern analyses often use Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), sometimes with Dried Blood Spot (DBS) sampling, Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust and reliable alternative [3] [1] [4]. The use of a stable isotope-labeled internal standard, such as 1,3-[¹⁵N₂]-5-fluorouracil, is critical for ensuring analytical accuracy and precision by correcting for losses during sample preparation and matrix effects during instrument analysis [3].

Developed GC-MS Protocol for 5-FU in Plasma

The following is a detailed protocol adapted from a established method for the routine monitoring of 5-FU in patients receiving low-level protracted infusions [3].

Principle

This method quantifies 5-FU in human plasma over a range of 0.5 to 50 ng/mL using gas chromatographic-mass spectrometric (GC-MS) analysis with electron-impact (EI) ionization. The protocol uses 1,3-[¹⁵N₂]-5-fluorouracil as the primary internal standard and 5-chlorouracil as a secondary internal standard. Analytes are extracted and derivatized in a single step and converted to their 1,3-dipentafluorobenzyl derivatives before analysis [3].

Reagents and Materials
  • Analyte Standard: 5-Fluorouracil.
  • Internal Standards: 1,3-[¹⁵N₂]-5-fluorouracil and 5-chlorouracil.
  • Solvent: HPLC-grade or equivalent acetonitrile.
  • Derivatizing Agent: Pentafluorobenzyl bromide (or a suitable derivative-forming reagent).
  • Sample Collection: Venous blood collection tubes with an anticoagulant like K₂EDTA.
  • Consumables: GC-MS autosampler vials and inserts.
Equipment
  • Gas Chromatograph coupled with a Mass Spectrometer.
  • Autosampler for automated sample injection.
  • Analytical Column: A GC capillary column suitable for separating derivatized bases (e.g., a non-polar or mid-polar column).
  • Data System: Software for instrument control, data acquisition, and quantitative analysis.
Detailed Procedure
  • Sample Collection and Preparation: Collect venous blood into tubes containing an anticoagulant. Centrifuge to separate plasma and store frozen (-20°C or below) until analysis.
  • Extraction and Derivatization:
    • Pipette a known volume of plasma (e.g., 500 µL) into a suitable tube.
    • Add a known amount of the internal standards, 1,3-[¹⁵N₂]-5-fluorouracil and 5-chlorouracil.
    • Add acetonitrile to simultaneously precipitate proteins and initiate the derivatization reaction.
    • Vortex mix thoroughly and then heat the mixture to complete the derivatization process, forming the 1,3-dipentafluorobenzyl derivatives of the pyrimidine bases.
    • Centrifuge the sample and transfer the supernatant for injection into the GC-MS system [3].
  • GC-MS Analysis:
    • Injection: Use an automated autosampler with an appropriate injection volume (e.g., 1-2 µL in splitless mode).
    • GC Conditions: Optimize the temperature gradient to achieve baseline separation of 5-FU and the internal standards. An example program might start at a low temperature (e.g., 80°C), then ramp to 280°C at a defined rate.
    • MS Conditions: Operate the mass spectrometer in electron-impact (EI) mode and use Selected Ion Monitoring (SIM) to track specific, high-abundance fragment ions for each analyte. The use of SIM enhances the sensitivity and selectivity of the method [3] [5].
Method Validation

The referenced method has demonstrated excellent performance characteristics [3]:

  • Linearity: The calibration curve is linear across the specified range (0.5 - 50 ng/mL).
  • Accuracy and Precision: The method shows high accuracy and precision, with continuous unattended analysis possible for up to three days without deterioration of results.
  • Stability: 5-FU in processed samples or under analytical conditions is stable, ensuring reliable quantification.

Summary of Quantitative Data

The table below summarizes the key specifications of the GC-MS method and contrasts it with a modern LC-MS/MS approach for context.

Parameter GC-MS Method with ¹⁵N₂-IS [3] LC-MS/MS (DBS Method) [1] [4]
Internal Standard 1,3-[¹⁵N₂]-5-fluorouracil & 5-chlorouracil Propylthiouracil
Sample Type Plasma Dried Blood Spot (DBS)
Sample Prep Single-step extraction/derivatization with acetonitrile Liquid-liquid extraction (Ethyl acetate/2-Propanol)
Analytical Column GC Capillary Column Acquity UPLC BEH C18 (2.1 × 100 mm; 1.7 μm)
Ionization Mode Electron Impact (EI) Electrospray Ionization (ESI), negative mode
Quantification Range 0.5 - 50 ng/mL 0.1 - 60 μg/mL (100 - 60,000 ng/mL)
Key Applications Monitoring patients on low-level protracted 5-FU infusions TDM in breast cancer patients receiving IV 5-FU or oral capecitabine

Experimental Workflow and 5-FU Pathway

To better understand the experimental process and the biological context of 5-FU monitoring, the following diagrams illustrate the analytical workflow and the drug's mechanism of action.

Diagram 1: GC-MS Analytical Workflow for 5-FU

This diagram outlines the key steps in the plasma sample analysis protocol.

G start Plasma Sample is_add Add Internal Standards (1,3-[¹⁵N₂]-5-FU, 5-Chlorouracil) start->is_add deriv Single-step Extraction & Derivatization with Acetonitrile is_add->deriv gcms GC-MS Analysis (EI Mode, SIM Detection) deriv->gcms result Quantitative Data (0.5 - 50 ng/mL) gcms->result

Diagram 1: A step-by-step workflow for the GC-MS analysis of 5-FU in plasma samples.

Diagram 2: 5-FU Metabolism and Resistance Pathway

This diagram summarizes the metabolic activation of 5-FU, its mechanism of action, and a key pathway of resistance identified in gastric cancer, providing context for why drug monitoring is crucial [1] [2].

G capecitabine Capecitabine (Prodrug) fu 5-Fluorouracil (5-FU) capecitabine->fu  Metabolism active_metab Active Metabolites (FdUMP, FUTP) fu->active_metab  Activation inactivation Inactive Metabolites fu->inactivation  Catabolism uck2 UCK2 Enzyme (Activation) fu->uck2 mechanism Mechanism of Action • Thymidylate Synthase Inhibition • Incorporation into RNA/DNA active_metab->mechanism cell_death Cytotoxic Effect (Cancer Cell Death) mechanism->cell_death dpyd DPD Enzyme (DPYD Gene) dpyd->inactivation resistance Resistance Pathway (GLI2 → HRD1 → UCK2 Degradation) resistance->uck2  Degrades

Diagram 2: The metabolic pathway of 5-FU, highlighting activation, mechanisms of action, catabolism, and a known resistance pathway.

Conclusion

The GC-MS method using 1,3-[¹⁵N₂]-5-fluorouracil as an internal standard is a robust, well-validated technique for the precise quantification of 5-FU in plasma at low concentrations. It is particularly suited for monitoring patients on specific infusion regimens. While newer LC-MS/MS methods offer simpler sample preparation and broader dynamic ranges, the GC-MS protocol remains a foundational and reliable approach. The integration of TDM for 5-FU, regardless of the analytical platform used, is a critical step toward personalized cancer therapy, helping to maximize efficacy while minimizing the risk of severe toxicity.

References

The Role of 5-Fluorouracil-¹⁵N₂ in Bioanalytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

5-Fluorouracil (5-FU) is a cornerstone chemotherapeutic agent used to treat various solid tumors. A major challenge in its clinical application is significant inter-individual variability in pharmacokinetics, which can lead to suboptimal efficacy or severe toxicity [1]. To ensure accurate and reliable measurement of 5-FU plasma concentrations for therapeutic drug monitoring (TDM), highly precise bioanalytical methods are essential.

The use of a stable isotope-labeled internal standard (IS) like 5-Fluorouracil-¹⁵N₂ is a critical step in achieving this precision. This compound is chemically identical to 5-FU but contains two ¹⁵N atoms, giving it a slightly higher molecular mass [2]. When added to a plasma sample before processing, it corrects for analyte loss during sample preparation and for variability in instrument response, thereby improving the accuracy, precision, and robustness of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods [3].

Experimental Design and Workflow

The core application of 5-Fluorouracil-¹⁵N₂ is to quantify 5-FU in human plasma, often alongside its prodrugs and metabolites. The following diagram illustrates the complete experimental workflow, from sample collection to data analysis.

workflow start Start: Plasma Sample Collection prep Sample Preparation start->prep sp1 1. Spike with 5-Fluorouracil-¹⁵N₂ IS prep->sp1 sp2 2. Protein Precipitation (Methanol) sp1->sp2 sp3 3. Liquid-Liquid Extraction (Ethyl Acetate) sp2->sp3 sp4 4. Reconstitution sp3->sp4 lcms LC-MS/MS Analysis sp4->lcms quant Data Quantification lcms->quant end End: Report Concentration quant->end

Detailed Experimental Protocols

Sample Preparation Protocol

This protocol is adapted from a published method for the simultaneous quantification of 5-FU, uracil, and tegafur [3].

  • Materials:

    • Internal Standard Working Solution: 5-Fluorouracil-¹⁵N₂ at 200 ng/mL in 50% acetonitrile aqueous solution containing 2 mM ammonium formate [3].
    • Precipitation Solvent: HPLC-grade methanol.
    • Extraction Solvent: HPLC-grade ethyl acetate.
    • Reconstitution Solution: 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate.
  • Procedure:

    • Aliquot 200 µL of human plasma (calibrator, quality control, or patient sample) into a polypropylene tube.
    • Add 100 µL of the 5-Fluorouracil-¹⁵N₂ IS working solution.
    • Add 500 µL of methanol for protein precipitation. Vortex mix for 1 minute.
    • Centrifuge at 15,000 rpm (approximately 21,000 × g) at 10°C for 10 minutes.
    • Carefully transfer 750 µL of the supernatant to a new polypropylene tube.
    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
    • Add 1800 µL of ethyl acetate to the dried residue. Vortex mix for 10 minutes to perform liquid-liquid extraction.
    • Centrifuge again at 15,000 rpm at 10°C for 10 minutes.
    • Transfer 1440 µL of the organic (upper) layer to a new tube and evaporate to dryness under nitrogen.
    • Reconstitute the final residue in 100 µL of reconstitution solution. Vortex thoroughly before LC-MS/MS injection.
Liquid Chromatography (LC) Conditions

The following table summarizes a typical UPLC configuration used for this analysis [3].

Table 1: Ultra-Performance Liquid Chromatography (UPLC) Conditions

Parameter Specification
System Acquity UPLC I-Class System
Column Waters Acquity HSS T3 (1.8 µm, 2.1 mm × 100 mm)
Column Temperature 40°C
Mobile Phase A 2 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min) -> %B: 0.0 -> 2.5, 1.0 -> 2.5, 6.0 -> 50.0, 6.1 -> 2.5, 8.0 -> 2.5
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Mass Spectrometry (MS) Conditions

Analysis is typically performed in negative electrospray ionization (ESI) mode using a triple-quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode [3]. The specific transitions for 5-FU and its internal standard are as follows.

Table 2: Mass Spectrometry Parameters and SRM Transitions

Analyte Ionization Mode Precursor Ion > Product Ion Collision Energy (eV)
5-Fluorouracil (5-FU) Negative (ESI-) 129.0 > 42.0 [1] Optimized per instrument
5-Fluorouracil-¹⁵N₂ (IS) Negative (ESI-) 131.0 > 44.0 [3] Optimized per instrument

Method Validation Data

A properly validated method must meet specific performance criteria to be considered reliable for clinical use. The following table summarizes key validation parameters obtained using 5-Fluorouracil-¹⁵N₂ as the IS [3].

Table 3: Summary of Method Validation Parameters

Validation Parameter Performance for 5-FU (with 5-Fluorouracil-¹⁵N₂ IS)
Linear Range 2 - 500 ng/mL [3]
Lower Limit of Quantification (LLOQ) 2 ng/mL [3]
Average Recovery 79.9% [3]
Intra-assay Precision (% RSD) 1.5% - 3.9% (for a similar derivatization method) [4]
Inter-assay Precision (% RSD) ≤ 13.3% for 5-FU, uracil, and tegafur [3]
Accuracy (% Bias) Within ± 11.6% [3]

Metabolic Pathway and Analytical Context

Understanding the metabolism of 5-FU is crucial for comprehensive assay development. The drug is catabolized through a three-step pathway, and variability in this pathway is a major source of differences in patient exposure and toxicity risk [1]. The following diagram illustrates this pathway, showing the relationship between 5-FU, its metabolites, and the associated enzymes.

metabolism 5 5 FU 5-Fluorouracil (5-FU) DPD Enzyme: DPD FU->DPD Rate-Limiting Step FUH2 Metabolite: 5,6-Dihydro-5-FU (FUH₂) DPD->FUH2 DHPase Enzyme: DHPase FUH2->DHPase FUPA Metabolite: α-Fluoro-β-Ureido- Propionic Acid (FUPA) DHPase->FUPA BAS Enzyme: β-Ureido- Propionase (BAS) FUPA->BAS FBAL Metabolite: α-Fluoro-β-Alanine (FβAL) BAS->FBAL

Implementation Notes for Researchers

  • Internal Standard Solution Preparation: Prepare stock and working solutions of 5-Fluorouracil-¹⁵N₂ in 50% methanol or 50% acetonitrile [3]. Store all solutions at -40°C or below to ensure long-term stability.
  • Monitoring for Matrix Effects: While 5-Fluorouracil-¹⁵N₂ effectively corrects for most matrix effects, it is good practice to evaluate matrix effects in your specific experimental setup. The reported matrix effect for 5-FU can be as low as 43.5% [3].
  • Application in Complex Assays: The stability and detectability of 5-Fluorouracil-¹⁵N₂ make it suitable not only for simple 5-FU quantification but also for more complex, multi-analyte methods that simultaneously measure 5-FU, its metabolites (like FUH₂, FUPA, FβAL), and endogenous markers (uracil and dihydrouracil) [1].

I hope these detailed application notes and protocols provide a solid foundation for your research and drug development work.

References

Comprehensive Application Notes and Protocols: Analytical Method Validation for 5-Fluorouracil-15N2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Fluorouracil-15N2 and its Role in Analytical Method Validation

This compound is a stable isotope-labeled analog of the chemotherapeutic agent 5-fluorouracil (5-FU), specifically labeled with two nitrogen-15 atoms at the 1,3 positions of the pyrimidine ring. This compound, with the chemical name 5-Fluoropyrimidine-2,4(1H,3H)-dione-1,3-15N2 (CAS No. 68941-95-7, molecular formula C₄H₃F¹⁵N₂O₂, molecular weight 132.1 g/mol), serves as a critical internal standard in the bioanalysis of 5-FU and its metabolites. [1] [2] The incorporation of stable isotopes creates a distinct mass difference that enables precise quantification through mass spectrometric detection while maintaining nearly identical chemical and physical properties to the unlabeled analyte. This characteristic makes this compound particularly valuable for Advanced Method Validation (AMV), Quality Control (QC) applications, and supporting Abbreviated New Drug Application (ANDA) submissions during commercial production of fluorouracil products. [1]

The primary application of this compound in analytical science addresses the significant variability in 5-FU exposure observed in clinical practice. Studies have demonstrated that when 5-FU is dosed based on body surface area alone, more than 50% of patients have plasma concentrations outside the optimal therapeutic range, with up to 100-fold interindividual variability in pharmacokinetic parameters. [2] This variability has been associated with differences in the three-step metabolic pathway responsible for degrading approximately 80% of systemic 5-FU, primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD). [2] By employing this compound as an internal standard, researchers can develop highly precise and accurate bioanalytical methods that enable therapeutic drug monitoring (TDM) and facilitate dose optimization to maximize efficacy while minimizing toxicities.

Analytical Method Validation Parameters

Key Validation Parameters and Acceptance Criteria

Analytical method validation for this compound encompasses a series of experimentally demonstrated parameters that confirm the method's suitability for its intended purpose. These parameters, established according to regulatory guidelines such as ICH Q2(R1) and FDA bioanalytical method validation guidelines, ensure that the method produces reliable, reproducible, and accurate results for the quantification of 5-FU in various matrices. [3] The validation process demonstrates that the method maintains acceptable precision and consistency within established acceptance criteria while assessing the effect of variables within set operating limits. [3]

Table 1: Key Validation Parameters for this compound Analytical Methods

Validation Parameter Description Acceptance Criteria Reference Method
Linearity Range Concentration range where response is proportional to analyte concentration 5-FU: 2-500 ng/mL [4], 0.05-50 mg/L [5] UPLC-MS/MS [4]
Precision (Repeatability) Degree of agreement among individual test results %RSD ≤ 13.3% for 5-FU [4] LC-MS/MS [2]
Accuracy (% Recovery) Agreement between measured and true value 98-102% [3] RP-HPLC [6]
Limit of Detection (LOD) Lowest detectable analyte concentration 0.015 μg/mL for 5-FU [6] RP-HPLC [6]
Limit of Quantification (LOQ) Lowest measurable analyte concentration with precision and accuracy 0.048 μg/mL for 5-FU [6], 0.1 μg/mL in DBS [7] UHPLC-MS/MS [7]
Specificity Ability to measure analyte accurately in presence of interfering components No interference at retention time LC-MS/MS [2]
Matrix Effects Effect of sample components on analyte ionization 43.5% for 5-FU, 84.9% for uracil [4] UPLC-MS/MS [4]
Detailed Parameter Specifications

The linearity and calibration curve for 5-FU quantification using this compound as internal standard must be established across the expected concentration range. A typical calibration curve for 5-FU in plasma matrices demonstrates linearity from 2-500 ng/mL, while methods employing dried blood spot (DBS) technology may extend from 0.1-60 μg/mL. [4] [7] The coefficient of determination (r²) should exceed 0.9998 for optimal method performance, confirming a strong relationship between concentration and detector response. [3] [6]

The precision and accuracy of the method are typically evaluated at multiple quality control (QC) levels. For 5-FU analysis, intra-day and inter-day precision should demonstrate %RSD values below 13.3%, with accuracy falling within 98-102% of the theoretical concentration. [4] [3] The recovery rate of 5-FU from biological matrices using appropriate extraction techniques typically averages approximately 79.9%, indicating consistent extraction efficiency across the analytical range. [4] Matrix effects, particularly important in mass spectrometric methods, should be carefully evaluated using samples from at least six different individuals to ensure consistent performance across different subject matrices. [4] [8]

Table 2: Experimental Concentration Ranges for 5-FU and Metabolites in Validation Studies

Analyte Linear Range LLOQ QC Concentrations Biological Matrix
5-Fluorouracil (5-FU) 2-500 ng/mL [4], 0.05-50 mg/L [5] 2 ng/mL [4] 6, 45, 400 ng/mL [4] Human plasma [4]
Uracil 20-5000 ng/mL [4] 20 ng/mL [4] 60, 450, 4000 ng/mL [4] Human plasma [4]
Tegafur 200-50,000 ng/mL [4] 200 ng/mL [4] 600, 4500, 40,000 ng/mL [4] Human plasma [4]
5-FU in DBS 0.1-60 μg/mL [7] 0.1 μg/mL [7] 0.1, 30, 60 μg/mL [7] Dried blood spot [7]
α-fluoro-β-ureidopropionic acid (FUPA) 50-5000 ng/mL [2] 50 ng/mL [2] 50, 450, 4000 ng/mL [2] Human plasma [2]

Experimental Protocols

LC-MS/MS Methodology for 5-FU Quantification Using this compound

The following protocol details the validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method for simultaneous quantification of 5-FU, its metabolites, and related biomarkers using this compound as internal standard. [2] This method enables precise therapeutic drug monitoring and metabolic profiling for personalized dose adjustment in cancer patients receiving 5-FU-based chemotherapy.

Instrumentation and Chromatographic Conditions:

  • LC System: Ultra-performance liquid chromatography (UPLC) system with autosampler maintained at 4-15°C
  • Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) or equivalent polar C18 column
  • Mobile Phase: Gradient elution with 0.3% formic acid in acetonitrile (mobile phase A) and 0.3% formic acid in water (mobile phase B)
  • Gradient Program: Initial 0% A held for 0.1 min, linearly increased to 25% A at 1.6 min, then to 90% A at 1.9 min, maintained until 2.5 min, returned to initial conditions at 2.6 min
  • Flow Rate: 0.4 mL/min with total run time of 3.5 minutes
  • Injection Volume: 5-20 μL

Mass Spectrometric Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI)
  • Ion Monitoring: Multiple reaction monitoring (MRM) mode
  • Ion Transitions: 5-FU: m/z 129.30 → 42.05, 129.30 → 86.00; this compound (IS): m/z 131.30 → 44.05
  • Collision Energy: 22 eV and 19 eV for primary and secondary transitions, respectively
  • Source Temperature: 550°C
  • Ion Spray Voltage: 4000 V
Sample Preparation Protocol

Materials and Reagents:

  • This compound internal standard working solution (200 ng/mL in 50% acetonitrile)
  • Precipitation solvent: methanol or acetonitrile (HPLC grade)
  • Extraction solvent: ethyl acetate:isopropyl alcohol (85:15 v/v)
  • Reconstitution solution: 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate

Step-by-Step Procedure:

  • Aliquot Preparation: Transfer 200 μL of plasma (calibrators, QCs, or patient samples) to polypropylene tubes
  • Internal Standard Addition: Add 100 μL of this compound IS working solution (200 ng/mL) to all samples except double blanks
  • Protein Precipitation: Add 500 μL of ice-cold methanol, vortex mix for 1 minute, and centrifuge at 15,000 rpm at 10°C for 10 minutes
  • Supernatant Transfer: Carefully transfer 750 μL of supernatant to a new polypropylene tube
  • Solvent Evaporation: Evaporate to dryness under a gentle stream of nitrogen gas at 30°C
  • Liquid-Liquid Extraction: Reconstitute residue in 1800 μL ethyl acetate:isopropyl alcohol (85:15), vortex for 10 minutes, centrifuge at 15,000 rpm at 10°C for 10 minutes
  • Final Reconstitution: Transfer 1440 μL of organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 μL of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate
  • Analysis: Inject 5-20 μL into the LC-MS/MS system

Calibration Approaches: Single-Point vs Multi-Point

The selection of appropriate calibration methodology represents a critical consideration in optimizing laboratory efficiency while maintaining analytical quality. Traditional LC-MS/MS bioanalysis typically employs multi-point calibration curves consisting of 6-10 non-zero concentrations for each analyte, as recommended by regulatory guidelines. [5] [9] However, recent investigations have demonstrated that single-point calibration approaches can produce analytically and clinically comparable results while significantly improving laboratory efficiency. [5] [9]

Multi-Point Calibration Protocol:

  • Prepare calibration standards at a minimum of 6 concentration levels across the expected range
  • For 5-FU analysis: 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 mg/L [5]
  • Include calibration curve with each analytical batch
  • Acceptable linearity: r² > 0.99 with back-calculated concentrations within ±15% of nominal values

Single-Point Calibration Protocol:

  • Utilize a single calibrator at a concentration approximating the mid-range of the calibration curve (e.g., 0.5 mg/L for 5-FU) [5]
  • Establish predetermined response factor based on analyte-to-internal standard ratio
  • Verify method suitability during validation by comparison to multi-point approach
  • Acceptance criteria: Mean difference ≤ -1.87% compared to multi-point method [5]

Comparative studies have demonstrated that single-point calibration methods show excellent agreement with conventional multi-point approaches, with mean differences of -1.87% and regression slopes of 1.002 in method comparison studies. [5] This approach significantly reduces analysis time, decreases reagent consumption, and allows random instrument access without compromising the clinical utility of the results. Importantly, dose adjustment decisions based on 5-FU area under the curve (AUC) calculations were not impacted by the calibration method employed, supporting the feasibility of single-point calibration for routine therapeutic drug monitoring of 5-FU. [5] [9]

Application Examples in Clinical and Pharmaceutical Research

Therapeutic Drug Monitoring for Colorectal Cancer Patients

The developed and validated method using this compound as internal standard has been successfully applied to clinical samples from patients receiving 5-FU-based chemotherapy. In a study investigating UFT/leucovorin combination therapy (tegafur-uracil plus leucovorin) after hepatectomy for colorectal liver metastasis, researchers applied the UPLC-MS/MS method to assess the time courses of plasma concentrations of 5-FU, uracil, and tegafur in two patients. [4] Blood samples were collected before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 min) on day 1 and day 8 of treatment. The method successfully quantified therapeutic concentrations and enabled pharmacokinetic evaluation to support dose optimization in this patient population with impaired drug metabolism due to hepatectomy. [4]

In another clinical application, the validated method supported real-time dose adjustment of 5-FU in cancer patients based on calculated area under the time-concentration curve (AUC). The target 5-FU exposure for patients with colorectal cancer was established as 20-30 mg h/L, with only 20-30% of patients achieving their therapeutic targets when dosed based on body surface area alone. [9] Using the analytical method with this compound as internal standard, clinicians could measure steady-state plasma 5-FU concentrations during patient infusion and adjust subsequent doses to achieve optimal therapeutic exposure, thereby improving clinical outcomes while minimizing dose-limiting toxicities. [9]

Dried Blood Spot Analysis for Enhanced Stability

A novel application of 5-FU quantification involves the use of dried blood spot (DBS) sampling with this compound as internal standard. This approach addresses the stability challenges associated with 5-FU in conventional plasma samples by stopping enzyme activity in blood. [7] The DBS method validation demonstrated a linear range of 0.1-60 μg/mL with LLOQ of 0.1 μg/mL, meeting all validation criteria set by FDA and EMA guidelines. [7] The sample preparation involved extracting DBS punches using 2-propanol:ethyl acetate (16:84), followed by UHPLC-MS/MS analysis with negative electrospray ionization MRM at m/z 128.97 → 41.82 for 5-FU and 168.97 → 57.88 for propylthiouracil (internal standard). [7] This approach reduces patient discomfort during sample collection and enhances 5-FU stability, enabling broader application of therapeutic drug monitoring in outpatient settings.

G cluster_MS LC-MS/MS Parameters Start Start Method Validation Specificity Specificity Testing Start->Specificity Linearity Linearity and Range Specificity->Linearity LOD_LOQ LOD/LOQ Determination Linearity->LOD_LOQ MS1 Column: C18 (50-100mm) Particle: 1.7-3.0µm Linearity->MS1 Precision Precision Assessment LOD_LOQ->Precision Accuracy Accuracy Evaluation Precision->Accuracy MS2 Mobile Phase: ACN/Water with 0.1-0.3% FA Precision->MS2 Robustness Robustness Testing Accuracy->Robustness MS3 ESI Mode: Negative MRM: 129→42 (5-FU) Accuracy->MS3 Application Clinical Application Robustness->Application

Figure 1: Analytical Method Validation Workflow for this compound

Conclusion

The comprehensive validation of analytical methods employing This compound as an internal standard provides robust frameworks for accurate quantification of 5-FU and related compounds in biological matrices. The detailed protocols outlined in this document demonstrate that properly validated methods meet all regulatory requirements for precision, accuracy, sensitivity, and specificity while addressing the practical challenges of 5-FU analysis in clinical and pharmaceutical settings. The application of these validated methods to therapeutic drug monitoring significantly improves the individualization of 5-FU therapy, enhancing efficacy while reducing the incidence of severe adverse effects. Furthermore, the development of innovative approaches such as single-point calibration and dried blood spot analysis increases the efficiency and accessibility of 5-FU monitoring, potentially expanding its implementation in routine clinical practice.

References

Comprehensive Application Notes and Protocols: Measuring Intracellular Anabolism of 5-Fluorouracil Using 15N₂-Labeled Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Fluorouracil Metabolism and Analytical Challenges

5-Fluorouracil (5-FU) remains one of the most extensively used anticancer drugs worldwide, particularly for the treatment of colorectal, breast, and head and neck cancers. As an antimetabolite, 5-FU exerts its cytotoxic effects only after complex intracellular conversion to various nucleoside and nucleotide metabolites that target multiple critical cellular processes. The therapeutic efficacy of 5-FU depends fundamentally on the efficiency of its anabolic activation within tumor cells, making the quantification of these metabolic pathways crucial for understanding drug sensitivity and resistance mechanisms. Three primary anabolites are responsible for 5-FU's cytotoxic activity: 5-fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP) which inhibits thymidylate synthase (TS), 5-fluorouridine-5'-triphosphate (5-FUTP) which incorporates into RNA, and 5-fluoro-2'-deoxyuridine-5'-triphosphate (5-FdUTP) which incorporates into DNA, causing strand breaks.

The analysis of intracellular 5-FU anabolism presents significant analytical challenges due to the chemical diversity of metabolites (ranging from nucleosides to sugar nucleotides), their low abundance in complex biological matrices, and the labile nature of phosphate esters. Traditional analytical approaches, including radioimmunoassay, diode-array detection, and capillary electrophoresis, have been limited in their ability to simultaneously quantify the complete spectrum of 5-FU metabolites. The introduction of stable isotope labels, particularly 15N₂-labeled compounds, provides a powerful tool for tracking metabolite distribution, quantifying incorporation rates into nucleic acids, and normalizing for extraction efficiency and matrix effects. This document presents comprehensive application notes and detailed protocols for measuring intracellular 5-FU anabolism using 15N₂-labeled internal standards with liquid chromatography-high resolution mass spectrometry (LC-HRMS).

Analytical Platform Configuration and Optimization

LC-HRMS Instrumentation and Parameters

The analysis of 5-FU anabolites requires a highly sensitive and specific analytical platform capable of separating and detecting ten distinct nucleoside and nucleotide metabolites while maintaining compatibility with complex biological matrices. The system configuration has been optimized to address the polar nature of early metabolites and the charged properties of nucleotide phosphates, which traditionally challenge reversed-phase chromatography.

  • Chromatography System: Utilize an ultra-high-performance liquid chromatography (UHPLC) system with binary pumping capability and temperature-controlled column compartment. The system should maintain excellent retention and peak shape for highly polar analytes while providing effective separation of isobaric metabolites such as 5-FUMP and 5-FdUMP.

  • Mass Spectrometer: Employ an Orbitrap-based high-resolution mass spectrometer operating in negative ionization mode for nucleotide detection. The system should achieve a mass resolution of at least 60,000 FWHM to distinguish metabolites from endogenous isobars and matrix interferences. Calibration should be performed before each analysis using standard calibration solutions to ensure mass accuracy below 3 ppm.

  • Column Selection: Use a porous graphitic carbon (PGC) column (2.1 × 150 mm, 3 μm particle size) maintained at 30°C. PGC columns provide unique retention mechanisms for polar compounds compared to traditional C18 columns, enabling improved separation of nucleoside and nucleotide metabolites without requiring ion-pairing reagents that can suppress ionization.

Table 1: Optimized LC-HRMS Parameters for 5-FU Anabolite Analysis

Parameter Configuration Notes
Column Porous Graphitic Carbon (2.1×150 mm, 3 μm) Stable with 100% aqueous mobile phase
Mobile Phase A 10 mM Ammonium Acetate in Water LC-MS grade, pH 7.0
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide LC-MS grade
Gradient Program 0-2 min: 0% B; 2-15 min: 0-30% B; 15-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 0% B Total run time: 30 min
Flow Rate 0.3 mL/min Optimal for ESI sensitivity
Injection Volume 10 μL Partial loop injection mode
Ionization Mode Heated Electrospray Ionization (H-ESI) Negative mode
Spray Voltage 3.5 kV Optimized for nucleotide detection
Capillary Temperature 320°C
Resolution 60,000 FWHM Ensures accurate mass measurement
Mobile Phase Optimization and Chromatographic Separation

Effective chromatographic separation of 5-FU anabolites requires careful optimization of mobile phase composition and gradient profile. The method employs a volatile ammonium acetate buffer (10 mM, pH 7.0) as mobile phase A and acetonitrile with 0.1% ammonium hydroxide as mobile phase B. This combination provides excellent peak shape for nucleotide analytes while maintaining compatibility with mass spectrometric detection. The gradient program begins with 100% aqueous conditions to retain highly polar nucleosides, followed by a gradual increase to 30% B over 15 minutes to elute mono-, di-, and tri-phosphate metabolites. A column cleaning step at 90% B ensures removal of non-polar matrix components, followed by re-equilibration at initial conditions.

The retention mechanism on PGC columns involves both hydrophobic interactions and electronic effects due to the polarizable graphite surface, which provides unique selectivity for nucleotide separations. This stationary phase demonstrates exceptional stability with 100% aqueous mobile phases, which is essential for retaining early-eluting nucleosides such as 5-FUrd and 5-FdUrd. The addition of ammonium hydroxide to the organic mobile phase enhances ionization efficiency in negative mode by promoting deprotonation of phosphate groups, thereby improving sensitivity for nucleotide metabolites [1] [2].

Sample Preparation Protocols

Cell Culture and 15N₂-Labeled 5-FU Treatment

Proper cell culture techniques and controlled drug exposure are fundamental to obtaining reproducible results in 5-FU anabolism studies. The following protocol describes the procedure for treating cells with 15N₂-labeled 5-FU and preparing intracellular extracts for metabolite analysis.

  • Cell Culture: Maintain appropriate cancer cell lines (e.g., colorectal adenocarcinoma cells) in recommended medium supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO₂ atmosphere. Plate cells at a density of 1×10⁶ cells per well in 6-well plates and allow to adhere for 24 hours prior to treatment.

  • Drug Treatment: Prepare a 10 mM stock solution of 15N₂-5-FU in DMSO and dilute to appropriate working concentrations (typically 1-100 μM) in pre-warmed culture medium. Remove culture medium from cells and replace with 15N₂-5-FU-containing medium. Incubate for predetermined time points (e.g., 2, 4, 8, 12, 24 hours) based on experimental objectives.

  • Metabolite Extraction: At each time point, rapidly aspirate medium and wash cells twice with 2 mL of ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold 80% methanol/water (v/v) containing 0.1 μM 13C5-uridine as internal standard. Scrape cells and transfer the suspension to pre-chilled microcentrifuge tubes. Vortex for 30 seconds, then incubate on dry ice for 15 minutes. Centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer supernatant to fresh tubes and evaporate to dryness under a gentle nitrogen stream. Reconstitute dried extracts in 100 μL of water for LC-HRMS analysis [1] [2].

Nucleic Acid Extraction and Digestion Protocol

Understanding the incorporation of 5-FU metabolites into RNA and DNA requires specialized extraction and enzymatic digestion procedures to liberate nucleosides for analysis. The following protocol describes the sequential isolation of RNA and DNA from cell cultures treated with 15N₂-5-FU.

  • Nucleic Acid Extraction: Wash 15N₂-5-FU-treated cells twice with ice-cold PBS and lysc using TRIzol reagent (1 mL per 1×10⁷ cells). Incubate for 5 minutes at room temperature, then add 0.2 mL chloroform per 1 mL TRIzol. Shake vigorously for 15 seconds, incubate for 3 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C. Transfer the colorless upper aqueous phase containing RNA to a fresh tube. For DNA isolation, preserve the interphase and organic phase after RNA extraction.

  • RNA Precipitation and Digestion: Precipitate RNA from the aqueous phase by adding 0.5 mL isopropyl alcohol per 1 mL TRIzol. Incubate for 10 minutes at room temperature, then centrifuge at 12,000 × g for 10 minutes at 4°C. Wash RNA pellet once with 75% ethanol and air dry for 5-10 minutes. Dissolve RNA in nuclease-free water. Digest RNA using a mixture of benzonase (0.5 U/μL), calf intestine phosphatase (0.1 U/μL), and bacterial alkaline phosphatase (0.1 U/μL) in 10 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂ at 37°C for 4 hours.

  • DNA Precipitation and Digestion: Precipitate DNA from the interphase and organic phase preserved from TRIzol extraction by adding 0.3 mL 100% ethanol per 1 mL TRIzol. Mix by inversion, incubate for 3 minutes at room temperature, then centrifuge at 2,000 × g for 5 minutes at 4°C. Wash DNA pellet twice with 0.1 M sodium citrate in 10% ethanol, then once with 75% ethanol. Air dry DNA pellet and dissolve in nuclease-free water. Digest DNA using a combination of benzonase (0.5 U/μL), phosphodiesterase I (0.005 U/μL), and calf intestine phosphatase (0.1 U/μL) in 10 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂ at 37°C for 4 hours [1].

Data Analysis and Interpretation

Metabolite Quantification and Validation Parameters

Accurate quantification of 15N₂-labeled 5-FU metabolites requires careful method validation and appropriate calibration approaches. The following parameters have been established to ensure reliable quantification across diverse biological matrices.

Table 2: Analytical Performance Characteristics for 5-FU Anabolites

Analyte LOD (pg) LOQ (pg) Linear Range Retention Time (min) Mass Accuracy (ppm)
5-FU 8 25 25-10,000 pg 4.2 <3
5-FUrd 12 40 40-10,000 pg 6.8 <3
5-FdUrd 12 40 40-10,000 pg 7.5 <3
5-FUMP 150 500 500-50,000 pg 9.2 <3
5-FdUMP 150 500 500-50,000 pg 10.1 <3
5-FUDP 180 600 600-50,000 pg 11.5 <3
5-FdUDP 180 600 600-50,000 pg 12.3 <3
5-FUTP 200 650 650-50,000 pg 13.8 <3
5-FdUTP 200 650 650-50,000 pg 14.6 <3
5-FUDP-Hex 150 500 500-50,000 pg 15.2 <3

The method demonstrates excellent linearity across the specified concentration ranges with coefficient of determination (R²) values exceeding 0.995 for all analytes. Precision and accuracy were evaluated at low, medium, and high quality control concentrations, with intra-day and inter-day precision (expressed as %RSD) below 12% and accuracy ranging from -9.9% to 11% across all metabolites. Matrix effects were carefully evaluated in cellular contents, DNA, and RNA extracts, with minimal ion suppression or enhancement observed for most analytes when using the 15N₂-labeled internal standards for normalization [1] [2].

Calculation of Incorporation Rates into Nucleic Acids

The incorporation rate of 5-FU metabolites into RNA and DNA represents a critical parameter for understanding the drug's cytotoxic effects. Following enzymatic digestion of nucleic acids to nucleosides, the incorporation rate can be calculated using the following equation:

Incorporation Rate = (A5-FUrd / (AUrd + A5-FUrd)) × 100

Where A5-FUrd represents the peak area of 5-fluorouridine (from RNA digestion) or 5-fluoro-2'-deoxyuridine (from DNA digestion), and AUrd represents the peak area of the corresponding endogenous nucleoside (uridine or deoxyuridine). When using 15N₂-labeled 5-FU, the calculation incorporates the isotopic distribution to distinguish newly incorporated drug metabolites from endogenous nucleotides.

For ribosomal RNA sub-units, additional separation using sucrose density gradient centrifugation is required prior to digestion and analysis. The incorporation rate into 18S and 28S rRNA subunits can provide insights into the specific effects of 5-FU on ribosome function and protein synthesis. These detailed incorporation studies have revealed that 5-FU incorporation into RNA correlates strongly with drug-induced cytotoxicity, while TS inhibition by FdUMP contributes primarily to the delayed effects of 5-FU treatment [1] [3].

Experimental Applications and Implementation

Metabolic Pathway Analysis and Enzyme Inhibition Studies

The developed method enables comprehensive tracking of 5-FU through its complex metabolic pathways, providing insights into the biochemical fate of the drug in different cellular contexts. The experimental workflow below illustrates the complete process from cell treatment to data analysis:

G A Cell Culture & 15N₂-5-FU Treatment B Metabolite Extraction A->B C Nucleic Acid Isolation B->C E LC-HRMS Analysis B->E Intracellular metabolites D Enzymatic Digestion C->D D->E Nucleosides from RNA/DNA F Data Processing E->F G Pathway Analysis F->G H Enzyme Inhibition Assessment F->H

The application of this methodology allows researchers to:

  • Quantity metabolic flux through the anabolic pathways of 5-FU, identifying potential bottlenecks in activation or alternative routes of metabolism in resistant cells.
  • Assess enzyme inhibition by measuring changes in endogenous nucleotide pools following 5-FU treatment, particularly the ratio of dUMP to TMP for thymidylate synthase inhibition.
  • Evaluate pseudouridine synthase inhibition by monitoring the pseudouridine/uridine ratio in RNA extracts, providing insights into this additional mechanism of 5-FU action.
  • Investigate tissue-specific metabolism by applying the method to different cell lines or patient-derived tumor models, potentially identifying metabolic signatures associated with treatment response.

Studies implementing this approach have revealed substantial inter-individual variability in 5-FU anabolism, which may contribute to differences in treatment efficacy and toxicity. For example, researchers have observed that 5-FU nucleotide accumulation varies by more than 10-fold between different colorectal cancer cell lines, with sensitive lines typically showing higher levels of FUTP and FdUTP compared to resistant counterparts [1] [3].

Troubleshooting and Technical Considerations

Successful implementation of this methodology requires attention to several potential technical challenges:

  • Column Performance Maintenance: The use of a guard column with regular backflushing using isopropanol is essential to prevent accumulation of non-polar matrix components that can degrade chromatographic performance. Significant peak broadening or retention time shifts indicate column contamination requiring cleaning.

  • Ion Suppression Effects: While the sample preparation procedure effectively removes most matrix components, ion suppression can still occur, particularly for early-eluting analytes. Use of 15N₂-labeled internal standards for each analyte class corrects for these effects, but careful evaluation of matrix effects in each biological system is recommended.

  • Metabolite Stability: Nucleotide triphosphates, particularly 5-FdUTP, are susceptible to enzymatic and chemical degradation. Maintain samples at 4°C during preparation and store at -80°C until analysis. Avoid repeated freeze-thaw cycles by aliquoting samples.

  • Instrument Calibration: High-resolution mass spectrometers require regular mass calibration to maintain sub-3 ppm mass accuracy. Implement a rigorous calibration schedule and include quality control samples with known masses to verify performance throughout analytical batches.

  • RNA Integrity: For incorporation studies, RNA integrity significantly impacts results. Ensure RNA integrity numbers (RIN) exceed 8.0 as determined by microfluidic electrophoresis, indicating minimal degradation [1] [4].

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for investigating the intracellular anabolism of 5-fluorouracil using 15N₂-labeled compounds and LC-HRMS technology. This methodology enables simultaneous quantification of the ten primary anabolic metabolites of 5-FU, assessment of their incorporation into RNA and DNA, and evaluation of their effects on endogenous nucleotide pools and enzyme activities. The implementation of stable isotope labeling enhances analytical precision and enables accurate tracking of drug metabolites in complex biological systems.

The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection have been optimized to address the unique challenges associated with nucleotide analysis, particularly the need to retain highly polar metabolites while maintaining compatibility with mass spectrometry. The application of this methodology to cancer cell models and clinical samples provides valuable insights into the metabolic activation of 5-FU, potentially identifying biomarkers of treatment response and mechanisms of drug resistance. As precision medicine approaches continue to evolve, such detailed metabolic profiling may contribute to personalized treatment strategies based on individual patterns of 5-FU anabolism.

References

Comprehensive Application Notes and Protocols: Studying 5-FU Incorporation into RNA and DNA using 15N2 Labeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-FU Metabolism and Cellular Incorporation

5-Fluorouracil (5-FU) remains a cornerstone chemotherapeutic agent for treating colorectal cancer and other malignancies, with a clinical history spanning more than 45 years. The cytotoxic effects of 5-FU are mediated through multiple mechanisms, primarily involving its extensive intracellular metabolism into various active metabolites that subsequently incorporate into RNA and DNA or inhibit key enzymes involved in nucleotide biosynthesis. Understanding the precise balance of these mechanisms is essential for optimizing therapeutic efficacy and overcoming chemoresistance. The application of stable isotope labeling with 15N2 provides a powerful methodological approach to track 5-FU incorporation into nucleic acids with high precision and sensitivity, enabling researchers to quantify drug metabolism and identify factors contributing to treatment response variability.

The metabolism of 5-FU involves a complex network of anabolic and catabolic pathways that determine its ultimate biological activity. Following cellular uptake, 5-FU undergoes sequential conversion to over ten distinct metabolites, including fluorouridine (FURD), fluorodeoxyuridine (FdURD), fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). These metabolites ultimately incorporate into RNA and DNA or inhibit crucial enzymes such as thymidylate synthase (TS). The relative flux through these different pathways varies significantly between tissue types and individual tumors, contributing to the differential sensitivity observed clinically. Advanced mass spectrometry-based approaches, particularly when combined with stable isotope labeling, provide the analytical capability to resolve these complex metabolic networks and quantify 5-FU incorporation into nucleic acids with exceptional precision [1] [2].

5-FU Metabolic Pathways and Cellular Targets

Overview of Metabolic Activation

The cytotoxic efficacy of 5-FU depends fundamentally on its metabolic activation through the pyrimidine salvage pathway. The diagram below illustrates the complete metabolic pathway of 5-FU, highlighting its incorporation into RNA and DNA:

fu_metabolism cluster_legend Pathway Legend 5-FU 5-FU FURD FURD 5-FU->FURD UPRT FdURD FdURD 5-FU->FdURD TK FUMP FUMP FURD->FUMP UK FdUMP FdUMP FdURD->FdUMP dCK FUTP FUTP FUMP->FUTP Nucleotide Kinases FdUTP FdUTP FdUMP->FdUTP Nucleotide Kinases TS Inhibition TS Inhibition FdUMP->TS Inhibition RNA Incorporation RNA Incorporation FUTP->RNA Incorporation DNA Incorporation DNA Incorporation FdUTP->DNA Incorporation Enzymatic Reaction Enzymatic Reaction Metabolic Outcome Metabolic Outcome Key Inhibition Key Inhibition Initial Compound Initial Compound

Figure 1: Comprehensive Metabolic Pathway of 5-FU in Mammalian Cells

The metabolic activation of 5-FU begins with conversion to fluorouridine monophosphate (FUMP) through the action of uracil phosphoribosyltransferase (UPRT) or via a two-step process involving uridine phosphorylase and uridine kinase. FUMP is subsequently phosphorylated to fluorouridine diphosphate (FUDP) and fluorouridine triphosphate (FUTP), which incorporates into RNA, primarily into ribosomal RNA (rRNA). Alternatively, 5-FU can be converted to fluorodeoxyuridine (FdURD) by thymidine phosphorylase and then to fluorodeoxyuridine monophosphate (FdUMP) by thymidine kinase. FdUMP represents a critical branch point in 5-FU metabolism—it either undergoes further phosphorylation to fluorodeoxyuridine triphosphate (FdUTP) for incorporation into DNA or forms a covalent ternary complex with thymidylate synthase (TS) and 5,10-methylenetetrahydrofolate, thereby inhibiting de novo thymidylate synthesis [1] [2].

Key Analytical Targets for 15N2 Labeling

When utilizing 15N2-labeled 5-FU, researchers should pay particular attention to the following key metabolites and incorporation sites:

  • FUTP incorporation into RNA: Particularly into 18S and 28S ribosomal RNA subunits, which can be quantified using advanced LC-MS/HRMS methods
  • FdUTP incorporation into DNA: Measured after enzymatic digestion of DNA to nucleosides
  • Intracellular metabolite pools: All ten major anabolic metabolites of 5-FU should be quantified simultaneously to understand metabolic flux
  • Deoxyuridine monophosphate (dUMP) accumulation: Serves as an indicator of TS inhibition efficiency
  • Nucleotide pool imbalances: Resulting from the disruption of normal pyrimidine metabolism

The application of stable isotope labeling with 15N2-5-FU allows for precise discrimination between drug-derived nucleotides and endogenous pools, significantly improving quantification accuracy and enabling detailed tracking of metabolic flux through these competing pathways [1] [2].

Quantitative Analysis of 5-FU Metabolites Using HRMS

Sample Preparation and Extraction Protocols
3.1.1 Intracellular Metabolite Extraction

The extraction of 5-FU metabolites from cells requires careful optimization to preserve labile nucleotide species:

  • Cell Culture and Treatment: Grow LIM1215 colorectal cancer cells or other relevant cell models in RPMI 1640 medium supplemented with 10% FCS. Generate 5-FU resistant cells by continuous culture in increasing concentrations of 5-FU (1 μM → 5 μM → 10 μM → 25 μM → 50 μM) over several weeks. Treat cells with 15N2-5-FU (50 μM) for 72 hours for incorporation studies [1].

  • Metabolite Extraction: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add cold methanol:water (80:20, v/v) extraction solvent and scrape cells immediately. Subject the suspension to three freeze-thaw cycles using liquid nitrogen. Centrifuge at 15,000 × g for 15 minutes at 4°C and collect supernatant [1] [2].

  • Sample Concentration: Evaporate solvents under a gentle nitrogen stream. Reconstitute samples in 100 μL of ultrapure water for LC-HRMS analysis.

3.1.2 Nucleic Acid Isolation and Digestion

For specific analysis of 5-FU incorporation into nucleic acids:

  • RNA Isolation: Use RNeasy Mini Kit (Qiagen) according to manufacturer's instructions. Include DNase I treatment to remove contaminating DNA. Evaluate RNA quality using Agilent Bioanalyzer [3] [2].

  • DNA Isolation: Extract genomic DNA using phenol-chloroform-isoamyl alcohol (25:24:1) followed by ethanol precipitation. Treat with RNase A to remove contaminating RNA [2].

  • Enzymatic Digestion: Digest RNA to nucleosides using nuclease P1 (2 U/μg) in 30 mM sodium acetate (pH 5.3) at 37°C for 2 hours, followed by alkaline phosphatase (1 U/μg) in 100 mM Tris-HCl (pH 8.0) at 37°C for 2 hours. For DNA digestion, use sequential treatment with DNase I, nuclease P1, and alkaline phosphatase [2].

LC-HRMS Analysis Conditions

The following conditions enable simultaneous quantification of 5-FU metabolites:

  • Chromatography: Porous graphitic carbon column (150 × 2.1 mm, 5 μm)
  • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0
  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:water (80:20, v/v)
  • Gradient Program: 0-2 min: 0% B; 2-10 min: 0-30% B; 10-15 min: 30-100% B; 15-20 min: 100% B; 20-25 min: 0% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 μL
  • Mass Spectrometer: Orbitrap-based high-resolution mass spectrometer
  • Ionization Mode: Heated electrospray ionization (HESI) in negative mode
  • Resolution: 70,000 (at m/z 200)
  • Mass Range: m/z 100-1000
  • Acquisition Mode: Targeted Single Ion Monitoring (tSIM) coupled with data-dependent MS2 (ddMS2)
Quantitative Data Analysis

Table 1: Mass Spectrometry Parameters for Key 5-FU Metabolites

Metabolite Formula Ion Type Theoretical m/z 15N2-Labeled m/z Retention Time (min) LOD (pg)
5-FU C4H3FN2O2 [M-H]- 129.0101 131.0034 4.2 12
FURD C9H11FN2O6 [M-H]- 261.0526 263.0459 7.8 12
FdURD C9H11FN2O5 [M-H]- 245.0577 247.0510 8.5 12
FUMP C9H12FN2O9P [M-H]- 341.0186 343.0119 9.2 150
FdUMP C9H12FN2O8P [M-H]- 325.0237 327.0170 10.1 150
FUTP C9H13FN2O12P3 [M-H]- 498.9721 500.9654 12.5 150
FdUTP C9H13FN2O11P3 [M-H]- 482.9772 484.9705 13.3 150

Table 2: Representative Incorporation Levels of 5-FU into Nucleic Acids in Human Colorectal Tumor Tissue

Nucleic Acid Maximal Incorporation Time of Maximal Incorporation Correlation with Intratumoral 5-FU Correlation with Treatment Response
RNA 1.0 pmol/μg RNA 24 hours Significant (P<0.05) Not significant
DNA 127 fmol/μg DNA 24 hours Not significant Not significant

Protocol for Measuring 5-FU Incorporation into RNA

rRNA-Specific Incorporation Analysis

The incorporation of 5-FU into RNA, particularly structured RNAs such as ribosomal RNA (rRNA), has been identified as a primary mediator of 5-FU cytotoxicity. The following protocol enables precise quantification of 5-FU incorporation into specific RNA subtypes:

  • RNA Subunit Separation: Isolate total RNA using RNeasy MinElute Cleanup kit (Qiagen). Separate 18S and 28S rRNA subunits using sucrose density gradient centrifugation (10-40% gradient in 100 mM sodium acetate pH 5.0) at 100,000 × g for 4 hours at 4°C. Collect fractions and verify purity by denaturing PAGE [4] [2].

  • RNA Digestion: Digest isolated rRNA subunits (1 μg each) to nucleosides using nuclease P1 (2 U/μg) in 30 mM sodium acetate (pH 5.3) at 37°C for 2 hours, followed by alkaline phosphatase (1 U/μg) in 100 mM Tris-HCl (pH 8.0) at 37°C for 2 hours [2].

  • LC-HRMS Analysis: Analyze digests using the LC-HRMS conditions described in Section 3.2. Monitor specifically for 15N2-fluorouridine (15N2-FURD) using tSIM at m/z 263.0459.

  • Quantification: Prepare calibration curves using synthetic 15N2-FURD standards (0.1-1000 ng/mL). Normalize incorporation levels to total RNA content.

The workflow for analyzing 5-FU incorporation into RNA and its functional consequences is illustrated below:

rna_workflow cluster_notes Experimental Readouts 5-FU Treatment 5-FU Treatment Metabolic Activation Metabolic Activation 5-FU Treatment->Metabolic Activation FUTP Formation FUTP Formation Metabolic Activation->FUTP Formation rRNA Incorporation rRNA Incorporation FUTP Formation->rRNA Incorporation RNA Damage Response RNA Damage Response rRNA Incorporation->RNA Damage Response 15N2-FUTP MS Quantification 15N2-FUTP MS Quantification rRNA Incorporation->15N2-FUTP MS Quantification Ribosomal Stress Ribosomal Stress RNA Damage Response->Ribosomal Stress Lysosomal Degradation Lysosomal Degradation Ribosomal Stress->Lysosomal Degradation Proteasomal Degradation Proteasomal Degradation Ribosomal Stress->Proteasomal Degradation Cell Death Cell Death Lysosomal Degradation->Cell Death rRNA Turnover Assays rRNA Turnover Assays Lysosomal Degradation->rRNA Turnover Assays Proteasomal Degradation->Cell Death Ubiquitin Proteomics Ubiquitin Proteomics Proteasomal Degradation->Ubiquitin Proteomics

Figure 2: Workflow for Analysis of 5-FU Incorporation into RNA and Resulting Damage Response

Functional Assessment of RNA Damage

To evaluate the functional consequences of 5-FU incorporation into RNA:

  • Ribosomal Protein Ubiquitination: Analyze ubiquitylation of ribosomal proteins using ubiquitin proteomics. Extract proteins from treated cells and perform immunoprecipitation with anti-ubiquitin antibodies. Analyze by LC-MS/MS to identify specific ubiquitination sites on ribosomal proteins [4].

  • Lysosomal rRNA Degradation: Measure rRNA degradation rates using pulse-chase labeling with 4-thiouridine. Label newly synthesized RNA with 4-thiouridine (100 μM) for 2 hours, then chase with uridine (1 mM). Isolate RNA at various time points and quantify 4-thiouridine-labeled rRNA by LC-MS to determine half-life [4].

  • Primer Extension Assay for rRNA Damage: Use site-specific primer extension to map 5-FU incorporation sites in rRNA. Design DNA primers complementary to specific regions of 18S and 28S rRNA. Isolate RNA from treated cells and perform reverse transcription with SuperScript IV. Analyze cDNA fragments by capillary electrophoresis to identify transcription termination sites indicative of 5-FU incorporation [5].

Protocol for Measuring 5-FU Incorporation into DNA

DNA Isolation and Digestion

The incorporation of 5-FU into DNA occurs primarily as FdUTP, which can be quantified using the following protocol:

  • Genomic DNA Isolation: Extract genomic DNA using phenol-chloroform-isoamyl alcohol (25:24:1) followed by ethanol precipitation. Treat with RNase A (10 μg/mL) at 37°C for 30 minutes to remove contaminating RNA. Purify DNA using QIAamp DNA Mini Kit (Qiagen) according to manufacturer's instructions [2].

  • DNA Hydrolysis to Nucleosides: Digest DNA to nucleosides using a three-enzyme cocktail. Incubate DNA (5 μg) with DNase I (0.5 U/μg) in 10 mM Tris-HCl (pH 7.5), 2.5 mM MgCl2 at 37°C for 2 hours. Add nuclease P1 (2 U/μg) in 30 mM sodium acetate (pH 5.3) and incubate at 37°C for additional 2 hours. Finally, add alkaline phosphatase (1 U/μg) in 100 mM Tris-HCl (pH 8.0) and incubate at 37°C for 2 hours [2].

  • Solid-Phase Extraction: Clean up digested samples using Oasis HLB cartridges (Waters). Condition with methanol followed by water. Load samples, wash with 5% methanol, and elute with 80% methanol. Evaporate solvents under nitrogen and reconstitute in water for LC-HRMS analysis.

LC-HRMS Analysis of DNA Incorporation
  • Chromatographic Separation: Use porous graphitic carbon column as described in Section 3.2. Modify gradient to improve separation of deoxyribonucleosides: 0-5 min: 0% B; 5-15 min: 0-25% B; 15-20 min: 25-100% B; 20-25 min: 100% B; 25-30 min: 0% B.

  • Mass Spectrometric Detection: Operate MS in negative ionization mode with tSIM/ddMS2 acquisition. Monitor for 15N2-fluorodeoxyuridine (15N2-FdURD) at m/z 247.0510. Use collision-induced dissociation (CID) energy of 30% for MS2 fragmentation.

  • Quantification: Use standard addition method with authentic 15N2-FdURD standards (0.1-500 fmol on-column). Normalize incorporation levels to total DNA content.

Functional Assessment of 5-FU-Induced RNA Damage Response

Mechanistic Insights into RNA-Mediated Cytotoxicity

Recent evidence has reshaped our understanding of 5-FU's primary mechanism of action, indicating that RNA damage response plays a crucial role in mediating cancer cell death, particularly in clinically responsive tumors. The functional assessment of this pathway provides critical insights into 5-FU efficacy:

  • rRNA Biogenesis Status: Tumor types clinically responsive to 5-FU treatment consistently demonstrate upregulated rRNA biogenesis, while non-responsive tumors show greater sensitivity to DNA damage effects. Quantify rRNA biogenesis rates by measuring 47S pre-rRNA levels using RT-qPCR with primers targeting the 5'-ETS region [4].

  • RNA Damage Response Pathway: 5-FU incorporation into structured RNAs (primarily rRNA) triggers a distinctive cellular response characterized by lysosomal degradation of damaged rRNA and ubiquitylation of ribosomal proteins, ultimately leading to proteasomal degradation of ribosomal proteins [4].

  • Synergy Assessment: 5-FU demonstrates no synergy with DNA-damaging agents such as oxaliplatin or irinotecan in human colorectal cancer trials and cell lines, supporting the predominance of RNA-mediated mechanisms in its cytotoxic activity [4].

Modulating RNA Damage Response

The RNA damage response can be modulated to enhance 5-FU efficacy:

  • KDM2A Inhibition: Treat cells with KDM2A inhibitor (GSK-J4, 5 μM) for 24 hours prior to 5-FU treatment. KDM2A inhibition upregulates ribosome biogenesis and promotes RNA-dependent cell killing by 5-FU [4].

  • Lysosomal Inhibition: Assess the role of lysosomal degradation in the RNA damage response by treating cells with bafilomycin A1 (100 nM) during 5-FU treatment. Measure accumulation of damaged rRNA by northern blotting [4].

  • Proteasomal Inhibition: Use MG132 (10 μM) to inhibit proteasomal degradation during 5-FU treatment. Analyze accumulation of ubiquitinated ribosomal proteins by western blotting with anti-ubiquitin antibodies [4].

Troubleshooting and Technical Considerations

Method Optimization Strategies
  • Matrix Effects: Evaluate matrix effects for each metabolite by comparing standards in pure solution versus spiked cellular extracts. Use stable isotope-labeled internal standards (15N2-5-FU metabolites) to correct for ionization suppression [1] [2].

  • Metabolite Stability: 5-FU nucleotide metabolites are particularly labile. Maintain samples at 4°C throughout extraction, use acidic extraction conditions (pH 3-4) for nucleotides, and process samples quickly to minimize degradation [2].

  • Chromatographic Resolution: Porous graphitic carbon columns provide superior retention and separation of highly polar nucleotide metabolites compared to traditional C18 columns. However, they require high pH mobile phases for optimal performance [2].

Data Interpretation Considerations
  • Incorporation vs. Metabolic Capacity: The extent of 5-FU incorporation into nucleic acids correlates with intratumoral 5-FU levels for RNA but not for DNA incorporation. However, neither RNA nor DNA incorporation shows significant correlation with treatment response in clinical samples, in contrast to thymidylate synthase inhibition [6] [7].

  • Species Specificity: The cytosine deaminase (CD)-based Flura-seq method leverages the absence of CD in mammalian cells, making it specific to cells expressing exogenous CD. This enables cell-type-specific RNA labeling in complex environments [3].

  • Temporal Dynamics: Maximal incorporation of 5-FU into both RNA and DNA occurs approximately 24 hours after administration in human tumor samples, guiding optimal timing for sample collection in incorporation studies [6] [7].

Conclusion

The application of 15N2-labeled 5-FU combined with advanced HRMS methodologies provides researchers with a powerful toolset to elucidate the complex metabolic fate of this essential chemotherapeutic agent. The protocols detailed in these Application Notes enable comprehensive quantification of 5-FU incorporation into both RNA and DNA, while also assessing the functional consequences of this incorporation through analysis of the RNA damage response pathway. Particularly valuable is the ability to track rRNA-specific incorporation, which appears to be a dominant mechanism in 5-FU-mediated cancer cell killing, especially in tumors with upregulated rRNA biogenesis.

These methods offer the sensitivity and specificity required to investigate mechanisms of chemoresistance and develop strategies to enhance 5-FU efficacy, such as combining 5-FU with KDM2A inhibition to potentiate RNA-dependent cell killing. As research continues to refine our understanding of 5-FU's mechanisms of action, these protocols will serve as essential tools for advancing both basic science and translational applications in cancer pharmacology.

References

5-Fluorouracil-15N2 sample preparation for mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Application Protocol: Plasma Analysis

This protocol is adapted from a clinical research method for analyzing 5-FU in plasma using 5-Fluorouracil-13C,15N2 as the internal standard (IS) [1].

Sample Preparation (Liquid-Liquid Extraction)
Step Specification Details
Sample & IS Plasma volume; IS solution Transfer 50 µL of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube. Add 5 µL of a 10 µg/mL IS working solution in methanol.
Extraction Solvent; volume; mixing Add 500 µL of ethyl acetate containing 0.1% (v/v) formic acid. Vortex mix for 30 seconds.
Centrifugation Speed & time Centrifuge at 16,100 × g for 2 minutes.
Evaporation Supernatant; conditions Transfer a 400 µL aliquot of the organic (upper) layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
Reconstitution Solvent; volume Reconstitute the dry residue in 75 µL of 0.1% (v/v) formic acid in water. Vortex to dissolve. The sample is now ready for injection.
UPLC-MS/MS Instrumental Analysis
Parameter Specification
LC System ACQUITY UPLC I-Class (FTN) [1]
Column ACQUITY UPLC HSS PFP (2.1 × 100 mm, 1.8 µm) [1]
Column Temp. 35 °C [1]
Mobile Phase A Water [1]
Mobile Phase B Acetonitrile [1]

| Gradient | Time (min) %B 0.0 → 0.5: 2% 0.5 → 1.0: 2% → 90% 1.0 → 1.8: 90% 1.8 → 2.0: 90% → 2% 2.0 → 3.0: 2% (re-equilibration) [1] | | Flow Rate | 0.40 mL/min [1] | | Injection Volume | 20 µL [1] | | MS System | Xevo TQD Tandem Quadrupole Mass Spectrometer [1] | | Ionization Mode | Electrospray Ionization (ESI), Negative [1] | | Data Acquisition | Multiple Reaction Monitoring (MRM) [1] |

MRM Transitions and MS Parameters

The following table summarizes the key MS parameters and MRM transitions used for detection.

Compound Precursor Ion > Product Ion (m/z) Dwell Time (sec) Capillary (kV) Source Temp. Desolvation Temp.
5-FU 128.97 > 41.82 [2] 0.05 3.0 140°C 450°C
5-FU-13C,15N2 (IS) 131.97 > 44.82 (estimated) 0.015 3.0 140°C 450°C

Method Validation Summary

The described method has been comprehensively validated, demonstrating performance suitable for clinical research [1].

Validation Parameter Performance Data
Calibration Range 20–2000 ng/mL [1]
Lower Limit of Quantification (LLOQ) 20 ng/mL (<20% RSD, <15% bias) [1]
Precision (Total % RSD) ≤ 9.0% across QC levels (40, 350, 750, 1500 ng/mL) [1]
Matrix Effect (with IS) Effectively compensated (Mean IS-normalized MF: 0.96-1.02) [1]
Carryover No observable carryover after injection of a 10,000 ng/mL sample [1]

Experimental Workflow Diagram

The diagram below illustrates the complete end-to-end process for the LC-MS/MS analysis of 5-Fluorouracil in plasma.

workflow start Start: Plasma Sample step1 Add Internal Standard (5-FU-¹³C,¹⁵N₂) start->step1 step2 Liquid-Liquid Extraction with Ethyl Acetate + 0.1% Formic Acid step1->step2 step3 Centrifuge & Transfer step2->step3 step4 Evaporate to Dryness (N₂ gas, 40°C) step3->step4 step5 Reconstitute in 0.1% Formic Acid step4->step5 step6 UPLC-MS/MS Analysis step5->step6 end Data Acquisition & Quantification step6->end

Key Considerations for Analysis

  • Chromatographic Selectivity: The use of a pentafluorophenyl (PFP) stationary phase is crucial for separating 5-FU from an isobaric endogenous interference present in plasma, which elutes at approximately 1.1 minutes [1].
  • Internal Standard Choice: The stable isotope-labeled internal standard (13C,15N2) is the optimal choice as it corrects for variability during sample preparation and ion suppression/enhancement in the mass spectrometer source [3] [1].
  • Alternative Ionization Source: Recent studies show that using a UniSpray (USI) ionization source can provide superior sensitivity compared to a standard electrospray (ESI) source, achieving lower limits of quantification for 5-FU in surface contamination studies [3].

Alternative Method: Simultaneous Quantification

For researchers monitoring combination therapies like UFT (Tegafur/Uracil), a simultaneous quantification method has been developed. This UPLC-MS/MS method validates the following parameters for 5-FU, Uracil, and Tegafur in a single run [4]:

Parameter 5-FU Uracil Tegafur
Linear Range (ng/mL) 2–500 20–5000 200–50,000
LLOQ (ng/mL) 2 20 200
Average Recovery (%) 79.9 80.9 87.8
Precision (% RSD) ≤ 13.3 ≤ 13.3 ≤ 13.3

References

Frequently Asked Questions (FAQs) on 5-FU UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently encountered questions in the analysis of 5-Fluorouracil (5-FU) using UPLC-MS/MS.

1. What are the primary causes of matrix effects for 5-FU in biological samples, and how can I mitigate them? Matrix effects for 5-FU primarily arise from endogenous compounds in plasma or blood that co-elute with the analyte and interfere with ionization [1]. You can mitigate these effects by:

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): 5-Fluorouracil-15N2 or 13C,15N2 is the best choice, as it compensates for ionization suppression or enhancement almost identically to the analyte [2].
  • Optimizing Sample Cleanup: Techniques like liquid-liquid extraction (LLE) [3] [4] [2], solid-phase extraction (SPE) [1] [5], or magnetic SPE (mSPE) [1] effectively remove phospholipids and other interferents.
  • Improving Chromatographic Separation: Using HILIC columns or optimizing mobile phase conditions can separate 5-FU from early-eluting matrix components [4] [5].

2. My 5-FU signal is low or inconsistent. What should I check? Low signal can be due to several factors. First, verify your mass spectrometer parameters, especially the MRM transitions and collision energies. The recommended transition for 5-FU in negative ion mode is m/z 128.97 → 41.82 [3] or similar. Second, check the stability of 5-FU in your sample matrix; using Dried Blood Spot (DBS) sampling can increase stability by deactivating blood enzymes [3]. Finally, review your extraction procedure's recovery rate; optimizing the solvent composition and volume, as detailed in the protocols below, can significantly improve signal response [3] [5].

3. Which internal standard is most suitable for quantifying 5-FU? A stable isotope-labeled internal standard is highly recommended. The most commonly used IS for 5-FU in the literature are:

  • 5-Fluorouracil-13C,15N2 [2]
  • This compound
  • Propylthiouracil (structurally similar analog) [3]
  • Allopurinol (for specific matrices like aqueous humor) [4]
  • 5-Chlorouracil (for ultra-sensitive methods) [5]

The isotopic IS is preferred for its ability to correct for matrix effects and losses during sample preparation.

Troubleshooting Guide for 5-FU Analysis

Use this flowchart to systematically diagnose and resolve issues with your 5-FU UPLC-MS/MS analysis.

5-FU Analysis Troubleshooting Start Start: Low Signal/Noise or Poor Peak Shape MS Check MS/MS Parameters Start->MS Sample Evaluate Sample Preparation & Stability Start->Sample Chrom Investigate Chromatographic Separation Start->Chrom Matrix Assess Matrix Effects Start->Matrix MS1 Confirm MRM transition: m/z 128.97 → 41.82 MS->MS1 MS2 Optimize source temperature, desolvation gas, and CE MS->MS2 S1 Check extraction recovery (LLE, SPE, mSPE) Sample->S1 S2 Use DBS cards or stabilize plasma on ice Sample->S2 C1 Use HILIC or BEH C18 column Chrom->C1 C2 Optimize mobile phase: ACN with 1-10mM Ammonium Acetate/Formate Chrom->C2 M1 Use isotope-labeled IS (5-FU-15N2) Matrix->M1 M2 Dilute and re-inject sample Matrix->M2

Summary of Quantitative Method Performance

The table below summarizes key performance data from validated methods to help you benchmark your own assays.

Matrix Linear Range LLOQ Internal Standard Extraction Method Key Mobile Phase Citation
Dried Blood Spot (DBS) 0.1–60 μg/mL 0.1 μg/mL Propylthiouracil LLE (2-Propanol:Ethyl Acetate) ACN - 1mM Ammonium Acetate (95:5) [3]
Human Plasma 20.0–20,000.0 ng/mL 20.0 ng/mL 5-FU-13C,15N2 Magnetic SPE (mSPE) Methanol/Water + 0.1% Formic Acid [1]
Human Plasma (Multi-analyte) 2–500 ng/mL 2 ng/mL 5-FU-13C,15N2 Protein Precipitation + LLE HILIC with ACN/Ammonium Formate [2]
Mouse Plasma 0.1–50.0 ng/mL 0.1 ng/mL 5-Chlorouracil Strong Anion-Exchange SPE HILIC with ACN/Ammonium Formate [5]

Detailed Experimental Protocols

Here are detailed methodologies for sample preparation and analysis as cited in recent literature.

1. Dried Blood Spot (DBS) Sample Preparation and Analysis [3] This protocol highlights a method that simplifies sample handling and improves 5-FU stability.

  • Spotting: Apply 30–50 μL of whole blood onto a Whatman 903 DBS card.

  • Extraction: Punch out the DBS spot and place it in a tube. Add 500 μL of an extraction solvent (2-Propanol:Ethyl Acetate, 16:84). Vortex mix for 10 seconds and sonicate if needed.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.

  • Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the dry residue with 100 μL of a 50% acetonitrile aqueous solution.

  • UPLC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 × 100 mm; 1.7 μm)
    • Mobile Phase: Acetonitrile - 1 mM Ammonium Acetate (95:5)
    • Flow Rate: 0.15 mL/min
    • Column Temperature: 40 °C
    • Ionization Mode: Negative Electrospray Ionization (ESI-)
    • MRM: m/z 128.97 > 41.82 (5-FU)

2. Solid-Phase Extraction (SPE) for Sensitive Plasma Analysis [5] This protocol uses strong anion-exchange SPE for superior cleanup and high sensitivity.

  • Deprotonation: Add 600 μL of 20% ammonium hydroxide to 200 μL of plasma sample spiked with internal standard (e.g., 5-FU-15N2).

  • SPE Procedure:

    • Use a strong anion-exchange cartridge (e.g., Oasis Max).
    • Condition with 2 mL methanol and 2 mL water.
    • Load the basified sample.
    • Wash with 3 mL of 5% ammonium hydroxide and then 3 mL of methanol.
    • Elute with 1 mL of 1% formic acid in 60:40 methanol-water.
  • Evaporation & Reconstitution: Evaporate the eluent to complete dryness. Reconstitute in 100 μL of 15% ammonium hydroxide in acetonitrile.

  • UPLC-MS/MS Conditions:

    • Column: HILIC column (e.g., Phenomenex Luna HILIC, 150 mm × 2.00 mm)
    • Mobile Phase: A) 100 mM Ammonium Formate in water, B) Acetonitrile
    • Gradient: Start at 90% B for 2 min, ramp to 50% B by 4 min, hold until 6 min, then re-equilibrate.
    • Ionization Mode: Negative ESI
    • MRM: m/z 129.0→42.0 (5-FU)

Key Technical Takeaways

  • Stable Isotope IS is Critical: The most effective single step to improve accuracy and precision is using a stable isotope-labeled internal standard like This compound to correct for matrix effects [2].
  • Consider DBS for Stability: If 5-FU instability in liquid plasma is a problem, the DBS method offers a robust alternative by deactivating blood enzymes, simplifying storage and transport [3].
  • HILIC is Advantageous: For retaining and separating a highly polar molecule like 5-FU, HILIC chromatography often provides better performance than reverse-phase C18 columns [4] [5].

References

5-Fluorouracil-15N2 recovery rate optimization

Author: Smolecule Technical Support Team. Date: February 2026

Experimentally Determined Recovery Rates

The table below summarizes recovery rates for 5-FU from different sample preparation methods, as reported in the literature. These values provide a benchmark for your own method development.

Sample Preparation Method Reported Recovery Rate (%) Key Features of the Method Source / Context
Liquid-Liquid Extraction (LLE) with pre-column derivatization 76.1% Method used 4-bromomethyl-7-methoxycoumarin as a derivatization agent. [1]
In-syringe Fast Drug Extraction (FaDEx) 92.2% - 95.8% (for 5-FU and metabolites) Semi-automated technique combining LLE and Solid-Phase Extraction (SPE); uses primary-secondary amine (PSA) and C18 sorbents for clean-up. [2]

Detailed Experimental Protocols

Here are detailed methodologies for the techniques mentioned above, which you can adapt for 5-Fluorouracil-15N2.

Protocol 1: Liquid-Liquid Extraction with Pre-column Derivatization

This method is based on a robust HPLC-MS/MS procedure. [1]

  • Sample Preparation: Use a 500 μL aliquot of plasma.
  • Internal Standard Addition: Add a stable isotope-labeled internal standard. For this compound, this would be crucial for accurate quantification.
  • Liquid-Liquid Extraction (LLE): Perform LLE to isolate the analyte from the plasma matrix. The specific solvents used were not detailed in the available summary.
  • Derivatization: Derivatize the extracted sample using 4-bromomethyl-7-methoxycoumarin. This step is critical for the robustness of the assay.
  • Analysis: Inject the derivatized sample into an HPLC-MS/MS system using a reversed-phase column and detection with atmospheric pressure chemical ionization (APCI) in selected reaction monitoring (SRM) mode.
Protocol 2: In-syringe Fast Drug Extraction (FaDEx)

This is a more modern, semi-automated approach developed for monitoring 5-FU and its metabolites (uracil, dihydrouracil, and 5-FUH2). [2]

  • Cartridge Packing: The in-syringe system uses a cartridge pre-packed with a mixture of sorbents, including primary-secondary amine (PSA) and C18 material.
  • Simultaneous Extraction: The FaDEx device performs LLE and SPE simultaneously within the syringe. The plasma sample is mixed with an organic extraction solvent (e.g., ethyl acetate) and passed through the sorbent cartridge.
  • Clean-up and Enrichment: The sorbents remove matrix interferences and phospholipids, enriching the target analytes.
  • Analysis: The extracted sample is then analyzed using UHPLC-MS/MS. The method was validated for high sensitivity and green chemistry principles.

Troubleshooting Guide & FAQs

Question: How can I improve the recovery rate of 5-FU/5-FU-15N2 from my plasma samples?

  • Optimize the Sorbent: If using a SPE or mixed-mode method, test different sorbent materials. The FaDEx method successfully used a combination of PSA and C18 for effective clean-up and high recovery. [2]
  • Internal Standard is Key: Always use a stable isotope-labeled internal standard like This compound. This corrects for losses during sample preparation and variability in instrument response, ensuring accurate quantification even if the absolute recovery is not 100%. [1]
  • Calibration Method: For routine LC-MS/MS analysis, consider a single-point calibration method. One study demonstrated that for 5-FU, a single-point calibration at 0.5 mg/L produced results comparable to a full multi-point calibration curve, improving lab efficiency without sacrificing clinical or analytical accuracy. [3]

Question: My analytical method lacks sensitivity. What can I do?

  • Consider Derivatization: As shown in Protocol 1, pre-column derivatization with an agent like 4-bromomethyl-7-methoxycoumarin can significantly enhance the detection properties of 5-FU, leading to a lower limit of quantification (1.0 ng/mL in the cited study). [1]
  • Method Scaling: If your instrument sensitivity is limited, you can scale up the starting volume of plasma. The derivatization method used a 500 μL aliquot to achieve its low limit of quantitation. [1]

Question: How is recovery determined in complex setups like microdialysis?

  • Use Retrodialysis: In microdialysis studies, which measure drug concentrations in tumor tissue, the recovery of the probe is often determined by retrodialysis. This involves perfusing the probe with a known concentration of the analyte (e.g., 1 μg/ml 5-FU) before the experiment and measuring the rate at it is lost from the perfusate. This loss rate is used to calculate the recovery factor for the drug moving from the tissue into the probe during the actual experiment. [4]

Workflow for Recovery Optimization

The following diagram outlines a logical pathway for troubleshooting and optimizing your recovery rate, integrating the strategies discussed above.

workflow Start Start: Suboptimal Recovery Step1 Use Stable Isotope Internal Standard Start->Step1 Step2 Evaluate Sample Clean-up Method Step1->Step2 Step2A Test Mixed-Mode Sorbents (e.g., PSA + C18) Step2->Step2A Step2B Consider Pre-column Derivatization Step2->Step2B Step3 Validate with Single-Point Calibration Step2A->Step3 Step2B->Step3 End Optimized & Efficient Method Step3->End

I hope this technical support guide provides a solid foundation for your work. The recovery rates and protocols from general 5-FU research should serve as excellent references as you develop your specific method for this compound.

References

liquid-liquid extraction 5-FU with 5-Fluorouracil-15N2 IS

Author: Smolecule Technical Support Team. Date: February 2026

Standard LLE Protocol for 5-FU from Plasma

The following workflow details a validated method for extracting 5-FU, uracil, and tegafur from human plasma, which can be adapted for the analysis of 5-FU with its stable isotope-labeled internal standard (IS) [1].

G start Start: 200 µL Plasma Sample step1 Add 100 µL IS Mixture (5-FU-13C,15N2, etc.) start->step1 step2 Add 500 µL Methanol Vortex 1 min step1->step2 step3 Centrifuge 15,000 rpm, 10°C, 10 min step2->step3 step4 Transfer 750 µL Supernatant step3->step4 step5 Evaporate to Dryness under N2 gas step4->step5 step6 Add 1800 µL Ethyl Acetate LLE for 10 min step5->step6 step7 Centrifuge 15,000 rpm, 10°C, 10 min step6->step7 step8 Transfer 1440 µL Supernatant step7->step8 step9 Evaporate to Dryness under N2 gas step8->step9 step10 Reconstitute in 100 µL 27.5% AcN in 2mM NH4-formate step9->step10

Troubleshooting Guide: Common LLE Issues & Solutions

Here are specific problems you might encounter during the LLE of 5-FU and how to address them.

Problem Possible Causes Recommended Solutions & Rationale
Low Recovery of 5-FU Incorrect aqueous phase pH; 5-FU is ionized [2] [3]. Adjust aqueous phase to pH ~2.5-4. At this pH, 5-FU (pKa ~8.0) is predominantly neutral, favoring partitioning into organic solvent [2] [3].
Organic solvent polarity is too low [2] [3]. Use a more polar solvent like ethyl acetate or a DCM/Butanol mixture. This matches 5-FU's polarity (low LogP) [1] [2] [3].
Matrix Effects in LC-MS Co-extraction of phospholipids and other plasma components [4]. Implement a back-extraction. After initial LLE, re-extract into a fresh acidic aqueous phase. Charged 5-FU transfers back to aqueous layer, leaving neutral interferents in organic phase [2] [3].
Inefficient protein precipitation [1]. Ensure a high organic solvent ratio (e.g., 500µL methanol to 200µL plasma) and vigorous vortexing for complete protein precipitation and analyte release [1].
Poor Chromatography Inadequate sample cleanup; residual matrix interfering with analysis [4]. The two-step cleanup (protein precipitation + LLE) is crucial. Ensure complete drying and precise reconstitution for compatibility with the LC mobile phase [1].
Analyte loss during solvent transfer or evaporation [1]. Avoid evaporating samples to complete dryness if possible, and ensure proper reconstitution solvent matches the initial mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like 5-Fluorouracil-15N2 critical for this LC-MS/MS assay? The use of a SIL-IS is essential for compensating for analyte loss during sample preparation and for correcting matrix effects during ionization in the mass spectrometer. The SIL-IS has nearly identical chemical and physical properties to the native 5-FU, so it undergoes the same losses during extraction. During MS analysis, any suppression or enhancement of the ion signal caused by co-eluting matrix components will affect both the analyte and the IS equally, allowing for accurate correction and quantification [4] [5].

Q2: What is the recommended solvent for the liquid-liquid extraction of 5-FU? Ethyl acetate is a commonly used and effective solvent for 5-FU LLE [1] [4]. It has a sufficient polarity index (4.4) to efficiently extract 5-FU from the aqueous phase [3]. Some methods use a mixture of solvents. For example, one protocol uses a combination of 2-Propanol and ethyl acetate (16:84) for extracting 5-FU from dried blood spots [6], while another uses ethyl acetate containing 0.1% formic acid to improve recovery [4].

Q3: How can I improve the recovery of the highly polar 5-FU? To improve the recovery of this hydrophilic compound, you can "salt out" the analyte. By saturating the aqueous phase with a salt like sodium sulphate (3–5 M), you reduce the solubility of 5-FU in the water, thereby driving a greater proportion of it into the organic extraction solvent [2] [3].

Q4: My calibration curve is non-linear. What could be wrong? For LC-MS/MS quantification, a single-point calibration has been demonstrated to be feasible and comparable to a multi-point curve for 5-FU, provided certain criteria are met [5]. However, if non-linearity is observed, ensure that:

  • The calibration curve range is not too wide. A range of 20–2000 ng/mL has been successfully used [4].
  • There is no carryover from a high-concentration sample to a low-concentration one. One study confirmed no carryover after injecting samples up to 10,000 ng/mL [4].
  • The internal standard is properly calibrated and there is no cross-signal contribution between the analyte and IS channels [5].

Troubleshooting Logic Flow

This diagram visualizes the systematic thought process for diagnosing and resolving common LLE issues.

G A Poor Recovery or Signal? B Low Recovery in LLE? A->B Yes H High Matrix Effects in LC-MS? A->H No C Check Aqueous Phase pH B->C Yes D pH ~2.5-4? (5-FU neutral) C->D E Check Organic Solvent D->E No J Problem Likely Resolved D->J Yes F Using Ethyl Acetate or similar? E->F G Consider 'Salting Out' with Na2SO4 F->G No F->J Yes G->J I Implement Back-Extraction for cleaner sample H->I Yes H->J No I->J

References

A Technical Guide to Reducing Ion Suppression in 5-FU LC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a foundational protocol and troubleshooting advice for using 1,3-15N2-5-FU to achieve accurate and robust quantitation.

Core Concept: Understanding Ion Suppression

Ion suppression is a matrix effect in LC-MS where co-eluting substances from a sample interfere with the ionization of your target analyte, leading to reduced signal intensity, poor precision, and inaccurate results [1]. The stable isotope-labeled internal standard (1,3-15N2-5-FU) corrects for this because it has nearly identical chemical properties to 5-FU and experiences ion suppression to the same degree, allowing for accurate relative quantitation [2] [1].

The following diagram illustrates how the internal standard corrects for variability during analysis.

G cluster_suppression Ion Suppression Effects cluster_correction Internal Standard Correction Sample Sample Preparation LC Liquid Chromatography Sample->LC IS Ion Suppression LC->IS MS MS Signal Detection IS->MS A 5-FU Signal (Suppressed) C Calculate 5-FU/IS Response Ratio A->C B 15N2-5-FU IS Signal (Suppressed) B->C D Accurate Quantification C->D

Experimental Protocol: Determining 5-FU in Plasma with HPLC-MS/MS

This is a detailed methodology based on a published approach [2].

  • Internal Standard: 1,3-15N2-5-FU is used as the Stable Isotope-Labeled Internal Standard (SIL-IS).
  • Chromatography:
    • Type: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
    • Run Time: Approximately 16 minutes per sample.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI).
    • Detection Mode: Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM). This mode enhances selectivity by monitoring a specific precursor ion > product ion transition for both 5-FU and the IS.
  • Performance:
    • Lower Limit of Detection (LLOD): 0.05 µM.
    • Precision: Intra- and inter-assay variations are less than 6%.
    • Recovery: >97% for 5-FU added to plasma.

To ensure this method performs correctly, it is critical to check for ion suppression during development. The table below summarizes two common validation techniques.

Method Description What It Detects
Post-Extraction Spiking [1] Compare MS response of analyte spiked into blank matrix extract vs. pure solvent. Overall degree of ion suppression for the analyte.
Post-Column Infusion [1] Continuously infuse analyte while injecting blank matrix extract onto the LC column. Specific retention time windows where ion suppression occurs.
Advanced Strategies & Troubleshooting FAQs

Q1: What if I still observe high ion suppression even with the internal standard? The internal standard corrects for, but does not eliminate, ion suppression. To reduce its magnitude:

  • Improve Sample Cleanup: Techniques like solid-phase extraction (SPE) can remove more matrix components before injection [3] [1].
  • Optimize Chromatography: The goal is to separate 5-FU from other co-eluting compounds. Even with a short run time, ensure the 5-FU peak is resolved from the solvent front and major matrix interferences [1].
  • Reduce Sample Load: If sensitivity allows, injecting a smaller volume of sample can reduce the concentration of matrix components [3].
  • Maintain the ESI Source: A clean ionization source exhibits significantly less ion suppression. Establish a regular cleaning schedule [3].

Q2: Are there any emerging technologies for tackling ion suppression? Yes, recent research highlights advanced workflows. The IROA TruQuant method uses a library of stable isotope-labeled standards and specialized algorithms to actively measure and correct for ion suppression across all detected metabolites, showing high effectiveness even with suppression levels over 90% [3]. While currently applied to metabolomics, the principle represents the cutting edge in solving this problem.

Q3: My method was working but now shows suppression. What should I check? This often points to a change in the system. Focus on:

  • Source Contamination: This is a primary suspect. Clean the ESI source [3].
  • Column Degradation: An aging column may lose its ability to separate 5-FU from interferences. Check system suitability tests.
  • Matrix Change: If a new batch or type of plasma is used, the matrix composition may differ, requiring method re-optimization.

Key Takeaways for Your Support Center

  • Foundational Strategy: The combination of a stable isotope internal standard (1,3-15N2-5-FU) with optimized sample preparation and chromatography is the most reliable approach [2] [1].
  • Validation is Crucial: Always use techniques like post-column infusion or post-extraction spiking during method development to identify and characterize ion suppression [1].
  • Correction vs. Elimination: The internal standard corrects for the quantitative error caused by suppression, but ancillary techniques (sample cleanup, source maintenance) are needed to minimize the effect itself [3] [1].

References

protein precipitation protocol for 5-FU analysis

Author: Smolecule Technical Support Team. Date: February 2026

Protein Precipitation Methods

The table below summarizes four common protein precipitation methods for proteomics, which can be adapted for sample preparation in drug analysis [1].

Method Procedure Summary Key Considerations
Trichloroacetic Acid (TCA) Precipitation [1] Add 1/2 volume of 50% (w/v) TCA (0°C) to sample. Equilibrate 10-20 min (0°C). Centrifuge (cold) to pellet. Resuspend in appropriate solution. Pellet can be difficult to resuspend; may require neutralization, sonication, or detergents [1].
Acetone Precipitation [1] Add 4 volumes of acetone (-20°C) to 1 volume of sample. Equilibrate 60 min (-20°C). Centrifuge (cold) to pellet. Resuspend in appropriate solution. Precipitate is often difficult to resuspend. Sonication or use of specific solvents may be needed [1].
TCA-Acetone Precipitation [1] Add 4 volumes of 15% TCA in acetone (-20°C) to sample. Equilibrate 20-60 min (-20°C). Centrifuge (cold) to pellet. Resuspend. Considered somewhat superior in overall recovery to TCA or acetone alone. Difficult resuspension is a common challenge [1].
Methanol-Chloroform Precipitation [1] Add 4 volumes methanol & 3 volumes chloroform to sample. Vortex. Add 3-4 volumes H2O. Centrifuge. Discard upper aqueous phase. Add 3 volumes methanol. Centrifuge to pellet. Dry sample. Resuspend. Reported as superior to other methods for quantitative recovery of protein, especially in dilute solutions and in the presence of detergents and lipids [1].

The following diagram outlines the workflow for the Methanol-Chloroform Precipitation method, which is noted for its high recovery rates [1].

Start Start with Sample Solution Step1 Add 4 vol Methanol + 3 vol Chloroform Vortex Start->Step1 Step2 Add 3-4 vol Water Vortex Step1->Step2 Step3 Centrifuge (10-60 min, ~9000 x g) Step2->Step3 Step4 Discard Upper Aqueous Phase Step3->Step4 Step5 Add 3 vol Methanol Vortex Step4->Step5 Step6 Centrifuge (10-20 min, ~9000 x g) to Pellet Protein Step5->Step6 Step7 Dry Pellet (Stream of air/N₂ or vacuum) Step6->Step7 Step8 Resuspend in Appropriate Buffer Step7->Step8

FAQs and Troubleshooting

Here are answers to common questions and issues based on the provided protocols.

  • Q1: Why is my protein pellet difficult to resuspend after precipitation? This is a common issue with all the precipitation methods listed [1]. You can try:

    • Using sonication.
    • Adding detergents.
    • Resuspending in solvents like acetonitrile, methanol, trifluoroacetic acid (TFA), acetic acid, or formic acid.
    • Be mindful that these additives may interfere with your downstream analysis.
  • Q2: Which precipitation method is recommended for the best recovery? The Methanol-Chloroform (Wessel and Flügge) method is noted as superior to the others for quantitative recovery of protein, particularly for minimal amounts of protein (1 µg or less) or when dealing with dilute solutions containing detergents and lipids [1].

  • Q3: What grade of chemicals should I use? It is recommended to use the highest purity solvents available (e.g., HPLC grade) for these methods, especially for the methanol-chloroform protocol [1].

Critical Considerations for 5-FU Analysis

Since the protocols above are generic, applying them for 5-FU analysis requires careful validation.

  • Analyte Compatibility: 5-FU is a small, water-soluble molecule. The precipitation step is designed to remove proteins, leaving 5-FU in the supernatant. You must confirm that your drug is not co-precipitated or absorbed by the pellet. The Methanol-Chloroform method separates proteins at the interface, which may be advantageous.
  • Method Validation: For any bioanalytical method, you must validate the entire process—including protein precipitation—for parameters like recovery, precision, accuracy, and selectivity specific to 5-FU in your biological matrix (e.g., plasma, tissue homogenate).
  • HPLC Analysis: If you proceed with chromatographic analysis, note that an established stability-indicating RP-HPLC method for 5-FU uses a C-18 column and a mobile phase of 50mM KH₂PO₄ (pH 5.0) with detection at 254 nm [2]. Your sample preparation solvent must be compatible with this mobile phase.

References

calibration curve linearity 5-Fluorouracil-15N2

Author: Smolecule Technical Support Team. Date: February 2026

Calibration Methods for 5-FU Quantification

For LC-MS/MS quantification of 5-FU, both single-point and multi-point calibration are viable. The table below compares these approaches based on a 2024 study [1].

Feature Single-Point Calibration Multi-Point Calibration
Concept Uses one calibrator concentration (e.g., 0.5 mg/L for 5-FU) [1] Uses a curve with 6-10 non-zero calibrator concentrations [1]
Efficiency Higher; reduces cost, analysis time, and enables random instrument access [1] Lower; increases cost, delays results, and typically requires batch-mode analysis [1]
Data Agreement Demonstrates good agreement with multi-point method (e.g., mean difference: -1.87%) [1] Considered the standard reference method in the study [1]
Clinical Impact Did not impact clinical decision for 5-FU dose adjustment [1] Standard method for dose adjustment decisions [1]
Prerequisites Requires a linear response and no cross-signal contribution; must be validated against a multi-point method [1] Standard practice as per governing guidelines [1]

Workflow for 5-FU Plasma Analysis via LC-MS/MS

The following diagram illustrates the general workflow for analyzing 5-FU in human plasma using LC-MS/MS, synthesized from multiple methodologies [1] [2] [3]. This provides a visual guide for the experimental protocol.

workflow start Start: Human Plasma Sample prep Sample Preparation start->prep is Add Internal Standard (5-FU-13C15N2) prep->is pp Protein Precipitation (e.g., with Methanol) is->pp le Liquid-Liquid Extraction (e.g., with Ethyl Acetate) pp->le recon Reconstitution in LC-MS Compatible Solvent le->recon lc LC Separation (Polar C18 Column, Isocratic Elution) recon->lc ms MS/MS Detection (ESI Negative Ion Mode, MRM) lc->ms cal Quantification via Calibration Curve ms->cal end End: 5-FU Concentration cal->end

Key technical details for the LC-MS/MS analysis include [1] [2] [3]:

  • Internal Standard: Stable isotope-labeled 5-FU-13C15N2 is used for accurate quantification.
  • Chromatography: Often performed on a Polar C18 column (e.g., Phenomenex Luna Omega Polar C18) with an isocratic mobile phase of acetonitrile/water/formic acid.
  • Mass Spectrometry: Typically uses Electrospray Ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM). A primary transition for 5-FU is m/z 129.30 → 42.05.

Frequently Asked Questions

Q1: Is single-point calibration sufficiently reliable for clinical decision-making regarding 5-FU dosing? A study from 2024 demonstrated that a single-point calibration method using a 0.5 mg/L calibrator produced results that were clinically comparable to a multi-point method. The calibration method used did not alter the decision on 5-FU dose adjustments based on the area under the curve (AUC), indicating it is feasible for clinical use [1].

Q2: What are the critical validation steps for implementing a single-point calibration method? Before implementation, you must validate that the method meets these criteria [1]:

  • The calibration curve demonstrates a linear response-concentration relationship.
  • There is an absence of cross-signal contribution.
  • The method demonstrates comparable accuracy and precision against a fully validated multi-point calibration method during method validation.

Q3: My signal for 5-FU is low. What can I optimize in the sample preparation? Consider using a derivatization step to improve ionization efficiency. One reported method uses 4-bromomethyl-7-methoxycoumarin as a derivatization agent, which significantly enhanced sensitivity and allowed for a lower limit of quantification of 1.0 ng/mL [4]. Liquid-liquid extraction after protein precipitation can also improve signal by reducing matrix effects [3].

Q4: Can I simultaneously measure 5-FU and its metabolites, like uracil and tegafur? Yes, UPLC-MS/MS methods have been developed for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. These multi-analyte assays offer operational advantages by simplifying workflow and reducing analysis time [2] [3].

References

5-Fluorouracil-15N2 stability in plasma samples

Author: Smolecule Technical Support Team. Date: February 2026

Stability of 5-Fluorouracil in Plasma Samples

A foundational study investigating the stability of 5-FU in biological samples revealed that it is susceptible to enzymatic degradation. The data below summarizes the key findings on how to mitigate this instability [1].

Condition Matrix Duration Loss of 5-FU Recommended Action
Room Temperature Whole Blood 24 hours 94% Immediate cooling is critical
Room Temperature Plasma 24 hours 52% Immediate separation and freezing
On Ice Whole Blood 24 hours 30% Standard for blood sample handling
On Ice Plasma 24 hours 10% Acceptable short-term stability on ice
Frozen (-20°C) Plasma 5 weeks Stable Long-term storage recommendation

Key Insight: The significant loss in whole blood at room temperature is attributed to enzymatic degradation. The study found that adding an excess of uracil, a competitive substrate for the degrading enzymes, stabilized 5-FU for 24 hours, confirming the enzymatic mechanism [1].

Sample Handling Protocol for 5-FU and 5-FU-15N2

Based on the stability data, the following workflow is recommended for collecting and processing plasma samples for 5-FU quantification. Adhering to this protocol is essential for ensuring the accuracy of your results.

Start Collect Blood Sample A Immediately Place Sample on Ice Start->A B Promptly Centrifuge (to separate plasma) A->B C Transfer Plasma to a Clean Tube B->C D Freeze Plasma at -20°C (Stable for at least 5 weeks) C->D E Proceed with Analysis D->E

Analytical Method for 5-FU Quantification in Plasma

For the precise measurement of 5-FU in plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The use of a stable isotope-labeled internal standard like 5-fluorouracil-13C,15N2 is crucial as it corrects for analyte loss during sample preparation and matrix effects during ionization [2] [3].

The table below summarizes a validated clinical research method that uses a simple liquid-liquid extraction [3].

Parameter Specification
Internal Standard 5-fluorouracil-13C,15N2
Sample Volume 50 µL of plasma
Extraction Liquid-Liquid Extraction with ethyl acetate
LC Column Waters ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm)
Run Time 3.0 minutes
Calibration Range 20 – 2000 ng/mL
Precision (Total % RSD) ≤ 9.0%

Key Technical Notes:

  • Chromatography: The method successfully separates 5-FU from an isobaric plasma interference at approximately 1.1 minutes, with 5-FU eluting at 1.18 minutes [3].
  • Matrix Effects: Matrix suppression was observed but was effectively compensated for by the isotopic internal standard, yielding a corrected matrix factor close to 1.0 [3].
  • Specificity: The method showed no interference from common endogenous compounds or a list of co-administered drugs [3].

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution
Low/Inconsistent Recovery Enzymatic degradation in blood/plasma prior to processing. Ensure samples are immediately placed on ice after drawing. Separate plasma promptly (within 30 minutes) [1].
Inefficient extraction. Use a stable isotope internal standard (e.g., 5-FU-13C,15N2) which is added at the start of sample prep to correct for recovery variations [3].
Matrix Effects Ion suppression in the MS source. Use a stable isotope internal standard, which co-elutes with the analyte and experiences the same matrix effects, thus correcting for them [3].
Poor Chromatography Co-elution of interferences. Use a pentafluorophenyl (PFP) stationary phase, which provides different selectivity compared to standard C18 columns and can help resolve 5-FU from interferences [3].

Key Takeaways for Researchers

  • Stability is the primary concern. The single most critical factor is controlling sample temperature from the moment of collection.
  • The internal standard is non-negotiable. Using 5-FU-13C,15N2 or an analogous stable isotope is essential for achieving accurate and precise quantification.
  • Speed and cold are your allies. The protocols that report high success are characterized by fast processing and consistent cooling.

References

optimizing chromatographic separation for 5-FU and metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Q1: How can I improve the retention and peak shape of 5-FU in reversed-phase HPLC? 5-FU is highly hydrophilic, which can lead to poor retention and peak tailing on standard C18 columns. Here are proven solutions:

  • Use a Polar-Endcapped C18 Column: Standard C18 columns often have residual silanols that can interact with 5-FU. A polar-embedded or polar-endcapped stationary phase (e.g., Luna Omega Polar C18) significantly improves peak shape [1].
  • Employ Ion-Pairing Reagents: Add a low concentration of an ion-pairing reagent like acetic acid to the mobile phase. A method using 5% acetic acid in water as the mobile phase successfully separated 5-FU on a standard C18 column, as it modulates the ionization of 5-FU and suppresses silanol interactions [2].
  • Optimize Mobile Phase pH: Using a volatile acidic modifier like 0.1% formic acid in the aqueous mobile phase is effective for LC-MS/MS methods and helps with peak shape [1] [3]. A phosphate buffer at a mildly acidic pH (e.g., 50 mM KH₂PO₄ at pH 5.0) is also widely used for HPLC-UV methods [4] [5].

Q2: My method lacks sensitivity for trace-level metabolite detection. What are my options? For quantifying low-abundance metabolites in complex matrices like plasma, consider these approaches:

  • Switch to LC-MS/MS: Tandem mass spectrometry provides superior sensitivity and specificity. Methods exist with Lower Limits of Quantification (LLOQ) as low as 0.05 mg/L for 5-FU and even 0.1 ng/mL in specialized applications [1] [6].
  • Optimize Sample Cleanup: The choice of extraction technique is crucial.
    • Solid-Phase Extraction (SPE): Using a strong anion-exchange (SAX) SPE cartridge under basic conditions can selectively retain 5-FU (by capturing its deprotonated form), providing excellent cleanup and pre-concentration for ultrasensitive assays [6].
    • Protein Precipitation: For simpler methods, protein precipitation with acetonitrile containing internal standards is effective, especially when combined with a robust LC-MS/MS method [1].

Q3: How should I handle and store samples to ensure 5-FU stability? 5-FU stability is highly condition-dependent:

  • In Solution: 5-FU is susceptible to photodegradation. One study reported 36.2% degradation after 96 hours under light exposure. Always store standard and sample solutions in the dark [3]. Stress studies show it degrades sufficiently in alkaline conditions but is stable in acidic, neutral, oxidative, and photolytic conditions [4].
  • On Dried Microsampling Devices: When using volumetric absorptive microsampling (VAMS), analytes are stable on the devices for up to 9 months at room temperature and 2 years at -30°C, facilitating remote sampling [1].

Detailed Experimental Protocols

Here are specific methodologies you can implement or adapt.

Protocol 1: Simultaneous Quantification of 5-FU, Capecitabine, and Metabolites by LC-MS/MS with Microsampling [1] This method is ideal for therapeutic drug monitoring with minimal sample volume.

  • Sample Collection: Collect blood using a Mitra volumetric absorptive microsampling (VAMS) device.
  • Sample Extraction:
    • Extract the VAMS tip with acetonitrile containing stable isotope-labelled internal standards.
    • Sonicate the sample.
    • Evaporate the supernatant under vacuum.
    • Reconstitute the dry residue in 0.1% formic acid in water for injection.
  • Chromatography:
    • Column: Luna Omega Polar C18 (100 × 2.1 mm, 1.6 µm)
    • Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile
    • Gradient: Elution with a gradient of A and B.
    • Run Time: 5 minutes
    • Injection Volume: 1 µL
  • Detection: LC-MS/MS with electrospray ionization (ESI) in both positive and negative ion modes.

Protocol 2: HPLC-UV Method for Surface Contamination Analysis [2] This method is optimized for detecting 5-FU residues on surfaces like infusion pumps.

  • Sample Collection: Wipe the surface of interest (e.g., infusion pump casing, tubing) with a suitable swab and extract the analyte.
  • Chromatography:
    • Column: Reversed-phase C18 (e.g., Hypersil-GOLD, 150 × 4.6 mm, 5 µm)
    • Mobile Phase: 5% (v/v) acetic acid in purified water (isocratic)
    • Flow Rate: 1.0 mL/min
    • Detection: DAD at 260 nm
    • Injection Volume: 10 µL
  • Validation: The method is linear from 0.150 to 3.000 µg/cm², making it suitable for safety monitoring.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) for Ultrasensitive LC-MS/MS [6] This method is designed for maximum sensitivity in biological fluids like plasma.

  • Sample Cleanup (SPE):
    • Add 600 µL of 20% ammonium hydroxide to 200 µL of plasma.
    • Load onto a pre-conditioned Oasis MAX (strong anion-exchange) SPE cartridge.
    • Wash with 5% ammonium hydroxide and then methanol.
    • Elute with 1% formic acid in 60:40 methanol-water.
    • Evaporate and reconstitute in 15% ammonium hydroxide in acetonitrile for HILIC compatibility.
  • Chromatography:
    • Column: Phenomenex Luna HILIC column (150 mm × 2.00 mm, 3 µm)
    • Mobile Phase: A) 100 mM ammonium formate in water; B) Acetonitrile
    • Gradient: Start at 90% B for 2 min, ramp to 50% B by 4 min, hold until 6 min, then re-equilibrate.
  • Detection: LC-MS/MS with negative electrospray ionization. LLOQ of 0.1 ng/mL.

Summary of Analytical Methods & Performance

The table below compares key parameters from validated methods to help you select an appropriate starting point.

Table 1: Comparison of Chromatographic Methods for 5-FU Analysis

Method Analytes Matrix Linear Range LOD / LLOQ Key Mobile Phase & Column Source
LC-MS/MS (VAMS) 5-FU, Capecitabine, metabolites Blood 5-FU: 0.05-50 mg/L LLOQ: 0.05 mg/L (5-FU) 0.1% FA/ACN; Polar C18 [1]
RP-HPLC-UV 5-FU Plasma 10-100 µg/mL LOD: 24.8 ng/mL 50 mM KH₂PO₄ (pH 5.0); C18 [4] [5]
LC-MS/MS (HILIC) 5-FU Mouse Plasma 0.1-50.0 ng/mL LLOQ: 0.1 ng/mL Ammonium formate/ACN; HILIC [6]
HPLC-DAD 5-FU Surface Wipes 0.15-3.00 µg/cm² LOD: 0.05 µg/cm² 5% Acetic Acid; C18 [2]
HPLC-DAD 5-FU, Uracil, FdUMP Bacterial Cells/Media 5-100 µg/mL - Water/FA/ACN gradient; C18 [3]

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; FA: Formic Acid; ACN: Acetonitrile.


Experimental Workflow Visualizations

The following diagrams outline the logical workflow for developing and troubleshooting your method.

G start Start: Poor 5-FU Separation step1 Check Peak Shape & Retention start->step1 step2 Poor Retention step1->step2 step3 Severe Tailing step1->step3 step4 Insufficient Sensitivity step1->step4 sol1 Solution: Use HILIC Column or Polar-embedded C18 step2->sol1 sol2 Solution: Add Ion-Pairing Reagent (e.g., 5% Acetic Acid) or use low-pH buffer step3->sol2 sol3 Solution: Optimize Sample Cleanup (SAX-SPE, Precipitation) Switch to LC-MS/MS step4->sol3

This troubleshooting guide can help you quickly identify and resolve common chromatographic issues.

G stepA Sample Collection: Volumetric Absorptive Microsampling (VAMS) stepB Sample Extraction: Solvent with IS → Sonication → Evaporation → Reconstitution stepA->stepB stepC Chromatography: Polar C18 Column Gradient Elution (0.1% Formic Acid / ACN) stepB->stepC stepD Detection: LC-MS/MS Positive/Negative ESI Run Time: 5 min stepC->stepD

This workflow visualizes the efficient protocol for therapeutic drug monitoring of 5-FU and its metabolites [1].

References

A Protocol for 5-FU Quantification with ¹⁵N₂ Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

The core of troubleshooting is a robust method. The protocol below, adapted from a clinical monitoring study, is designed for UPLC-MS/MS and uses 5-FU-¹³C,¹⁵N₂ as an internal standard (IS). The principles of sample cleanup and chromatographic separation are key to minimizing interference for 5-FU and its analogous IS [1].

  • Objective: To simultaneously quantify 5-FU in human plasma using a ¹⁵N₂-labeled IS, with high specificity and minimal analytical interference.
  • Key Principle: Effective sample preparation via protein precipitation and liquid-liquid extraction is crucial to reduce matrix effects that can cause interference [1].

Materials & Reagents

  • Analytes: 5-FU, Uracil, Tegafur (for system suitability).
  • Internal Standard: 5-FU-¹³C,¹⁵N₂ (Toronto Research Chemicals).
  • Solvents: HPLC/LC-MS grade Water, Methanol, Acetonitrile, Ethyl Acetate.
  • Additive: Ammonium Formate (2 mM in aqueous solutions).
  • Equipment: UPLC system (e.g., Waters Acquity UPLC I-Class) coupled to a triple quadrupole mass spectrometer (e.g., Xevo TQ-D), Centrifuge, Polypropylene tubes.
  • Chromatography Column: Waters Acquity HSS T3 (1.8 µm, 2.1 mm x 100 mm).

Sample Preparation Protocol

  • Aliquot: Pipette 200 µL of plasma (calibrator, QC, or patient sample) into a polypropylene tube.
  • Spike IS: Add 100 µL of the IS working solution (5-FU-¹³C,¹⁵N₂ at 200 ng/mL).
  • Precipitate Proteins: Add 500 µL of methanol, vortex for 1 minute, and centrifuge at 15,000 rpm at 10°C for 10 minutes.
  • Transfer & Evaporate: Carefully transfer 750 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen (N₂) gas.
  • Liquid-Liquid Extraction: Reconstitute the residue in 1800 µL of ethyl acetate, vortex for 10 minutes, and centrifuge again at 15,000 rpm at 10°C for 10 minutes.
  • Final Reconstitution: Transfer 1440 µL of the organic layer to a new tube, evaporate to dryness with N₂ gas, and reconstitute the final residue in 100 µL of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate for LC-MS injection [1].

LC-MS/MS Conditions

Parameter Specification
LC Column Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm)
Mobile Phase A 2 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Gradient elution from 2.5% B to 27.5% B over 7.5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS Ionization Negative Electrospray Ionization (ESI-)
Data Acquisition Multiple Reaction Monitoring (MRM)

Method Validation Summary The following table summarizes the key performance characteristics of this method as reported in the source study [1].

Validation Parameter 5-FU Performance
Linear Range 2 - 500 ng/mL
LLOQ 2 ng/mL
Average Recovery 79.9%
Accuracy (Bias) Within ±11.6%
Precision (RSD) Below 13.3%

Troubleshooting Interference Guide

Interference can manifest as high baseline, inconsistent IS response, or inaccurate quantification. The flowchart below outlines a systematic approach to diagnose and resolve these issues.

Start Start: Suspected Interference Step1 Check Internal Standard Response Start->Step1 Step2 IS response consistent and stable? Step1->Step2 Step3 Investigate Sample Preparation Step2->Step3 No Step4 Investigate Chromatographic Separation Step2->Step4 Yes Prob_Matrix Potential Issue: Matrix Effects Step3->Prob_Matrix Step5 Verify MS Specificity Step4->Step5 Prob_LC Potential Issue: Co-elution Step4->Prob_LC Prob_MS Potential Issue: In-source Fragmentation or Isobaric Interference Step5->Prob_MS Soln_Prep Solution: Optimize Cleanup (e.g., LLE with Ethyl Acetate) Prob_Matrix->Soln_Prep Soln_LC Solution: Optimize Gradient Use HSS T3 Column Prob_LC->Soln_LC Soln_HRMS Solution: Use High-Resolution MS (if available) [2] Prob_MS->Soln_HRMS End Interference Resolved Soln_Prep->End Soln_LC->End Soln_HRMS->End

Diagnosis and Solutions

  • If the Internal Standard response is unstable, this strongly indicates matrix effects from insufficient sample cleanup [1].

    • Solution: The liquid-liquid extraction (LLE) step with ethyl acetate is critical. Ensure volumes and transfer steps are precise. Evaporation should be complete with no residual solvent.
  • If IS response is good but 5-FU quantification is inaccurate, the issue is likely chromatographic co-elution or MS spectral overlap.

    • Solution 1 (LC): The specified HSS T3 column and a shallow, optimized gradient are designed to separate 5-FU from its analogs and matrix components. Verify retention time stability and peak shape [1].
    • Solution 2 (MS): If available, switch to High-Resolution Mass Spectrometry (HRMS). HRMS can distinguish 5-FU from its ¹⁵N₂-IS and other metabolites based on exact mass differences, overcoming limitations of unit-resolution MS in complex samples [2].

Frequently Asked Questions

Q1: Why is a ¹⁵N₂-labeled IS preferred for 5-FU bioanalysis? A stable isotope-labeled IS like ¹⁵N₂-5-FU is ideal because it has nearly identical chemical and physical properties to the analytic, ensuring it experiences the same matrix effects, recovery, and ionization efficiency during sample preparation and analysis. This allows it to correct for losses and signal suppression, improving accuracy.

Q2: Besides LC-MS, are there other methods to detect 5-FU? Yes, but they serve different purposes. Lateral Flow Immunoassays can detect 5-FU surface contamination in near real-time but are less precise and not suitable for precise plasma quantification [3]. GC-MS is an alternative but often requires more complex derivatization. UPLC-MS/MS offers the best combination of sensitivity, specificity, and throughput for bioanalysis in plasma [1] [3].

Q3: What if I suspect interference from a 5-FU metabolite? This is a common challenge. Metabolites like fluorouridine (FURD) or fluorodeoxyuridine (FdURD) can be present in samples. The recommended UPLC-MS/MS method and the use of HRMS are specifically suited to separate and distinguish these metabolites from the parent 5-FU drug [2].

References

Comparison of Analytical Methods for 5-FU Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Feature RP-HPLC with UV Detection [1] UPLC-MS/MS [2]
Application Bulk drug & pharmaceutical dosage forms; stability studies Aqueous humor (rabbit); ocular pharmacokinetic studies
Internal Standard (IS) Not specified Allopurinol
Linearity Range 10 - 100 μg/mL [1] 10.5 - 2000 ng/mL (approx. 0.0105 - 2 μg/mL) [2]
Detection Limit Not specified (LOD not a focus for an assay method) LOD: 3.55 ng/mL [2]
Accuracy (Recovery) 104.69% [1] Within ICH validation limits (specific data not provided in abstract) [2]
Precision (RSD) < 2% [1] Within ICH validation limits [2]
Key Advantages Robust, cost-effective; validated as stability-indicating per ICH guidelines [1] High sensitivity, specificity, and speed; ideal for low-volume biological samples [2]
Sample Preparation Dilution and filtration [1] Liquid-liquid extraction with ethyl acetate [2]
Run Time ~6 minutes (for 5-FU peak) [1] 2.5 minutes [2]

Experimental Protocols in Detail

The methodologies from the search results provide detailed experimental workflows that you can adapt for your own validation studies.

  • Stability-Indicating RP-HPLC Method [1]: This method is designed to specifically measure 5-FU in the presence of its degradation products and excipients.

    • Chromatographic Conditions:
      • Column: C-18 reversed phase (Phenomenex; Prodigy ODS3V, 250×4.6 mm, 5 μ)
      • Mobile Phase: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 5.0
      • Flow Rate: 1.2 mL/min
      • Detection: UV at 254 nm
      • Column Temperature: 30 °C
    • Sample Preparation: A stock solution of 1 mg/mL of 5-FU in water is prepared. For analysis, this is diluted with the mobile phase to concentrations within the linear range (10-100 μg/mL) and filtered through a 0.45 μm filter before injection.
    • Forced Degradation (Stress Testing): The method was applied to samples stressed under various conditions, including acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), and photolytic conditions, to prove its stability-indicating power. Significant degradation was observed primarily under alkaline conditions [1].
  • UPLC-MS/MS Method for Biological Fluids [2]: This method is optimized for high sensitivity in complex biological matrices like aqueous humor.

    • Chromatographic Conditions:
      • Column: Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 μm)
      • Mobile Phase: Isocratic elution with Acetonitrile and 10 mM Ammonium Acetate (95:5, v/v)
      • Flow Rate: 0.3 mL/min
      • Run Time: 2.5 minutes
    • Mass Spectrometric Conditions:
      • Ionization Mode: Electrospray Ionization (Negative mode)
      • Detection: Multiple Reaction Monitoring (MRM)
      • Ion Transitions: 5-FU: m/z 128.92 → 41.68; Allopurinol (IS): m/z 134.80 → 64.10
    • Sample Preparation: Aqueous humor samples were processed using liquid-liquid extraction with ethyl acetate. The use of an internal standard (allopurinol) is critical for correcting for matrix effects and recovery losses in this sensitive bioanalytical method [2].

5-FU Activation and Metabolism Pathways

The efficacy and toxicity of 5-FU are governed by its complex metabolic pathways. The following diagram summarizes the key anabolic (activation) and catabolic (deactivation) processes.

f_u_pathway cluster_anabolic Anabolic Pathways (Activation) cluster_catabolic Catabolic Pathway (Deactivation) FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP via UrdPase/ Ribose-1-P FdUMP FdUMP FU->FdUMP via dThdPase/ Deoxyribose-1-P DHFU DHFU FU->DHFU DPYD RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage Misincorporation into RNA DNA_Damage DNA Damage & Inhibition of Synthesis FdUMP->DNA_Damage TS Inhibition TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition Forms Ternary Complex DPYD DPYD Enzyme FBAL FBAL DHFU->FBAL Excretion Renal Excretion FBAL->Excretion TS_Inhibition->DNA_Damage

This diagram illustrates the primary mechanisms of 5-FU's anti-tumor activity and its primary route of deactivation [3].

The Role of a Stable Isotope-Labeled Internal Standard

Although not found in the search results, using 5-Fluorouracil-15N2 as an internal standard is considered a gold-standard practice in LC-MS/MS bioanalysis, particularly for the following reasons:

  • Compensation for Matrix Effects: It co-elutes with the analyte (5-FU) and has nearly identical chemical properties, but can be distinguished by the mass spectrometer. This allows it to perfectly correct for ion suppression or enhancement caused by the sample matrix.
  • Improved Accuracy and Precision: It accounts for variability in sample preparation steps like extraction, evaporation, and reconstitution, leading to more reliable quantitative results.

To implement a method with this compound, you would follow a protocol similar to the UPLC-MS/MS method described above [2], but replace allopurinol with the stable isotope-labeled standard. The MRM transition for this compound would be set to a higher m/z value (e.g., m/z 130.92 → 41.68, assuming the two 14N atoms are replaced) [2].

References

Internal Standards and Methods for 5-FU Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Internal Standard (IS) Analytical Technique Key Application / Context Key Advantages / Characteristics
5-FU-13C,15N2 UPLC-MS/MS Simultaneous quantification of 5-FU, uracil, and tegafur in human plasma [1] Corrects for matrix effects & losses; ideal for high-selectivity methods [1].
Uracil-15N2 UPLC-MS/MS Simultaneous quantification of 5-FU, uracil, and tegafur in human plasma [1] Used alongside 5-FU IS for prodrug therapy monitoring [1].
Tegafur-13C,15N2 UPLC-MS/MS Simultaneous quantification of 5-FU, uracil, and tegafur in human plasma [1] Used alongside 5-FU IS for prodrug therapy monitoring [1].
5-Bromouracil (5-BrU) HPLC-DAD Quantification of 5-FU and uracil in bacterial cell cultures [2] Structurally similar; suitable for UV-detection methods [2].

Detailed Experimental Protocols

The choice of internal standard is integrated into a specific sample preparation and analysis workflow. Here are detailed protocols from the literature for the two primary methods cited above.

Protocol for UPLC-MS/MS with Stable Isotope-Labeled IS [1]

This method is designed for therapeutic drug monitoring (TDM) in patients and is characterized by high sensitivity and specificity.

  • Sample Preparation:

    • Protein Precipitation: To 200 µL of plasma, add 100 µL of the internal standard mixture and 500 µL of methanol. Vortex for 1 minute.
    • Centrifugation: Centrifuge at 15,000 rpm at 10°C for 10 minutes.
    • Liquid-Liquid Extraction (LLE): Transfer 750 µL of the supernatant, evaporate it under a stream of nitrogen gas, and reconstitute the residue in 1800 µL of ethyl acetate. Vortex for 10 minutes.
    • Final Reconstitution: After another centrifugation step, evaporate the organic layer and reconstitute the final residue in 100 µL of a 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate.
  • Chromatography and Mass Spectrometry:

    • Technique: Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS).
    • Column: Waters Acquity HSS T3 column.
    • Ionization Mode: Negative electrospray ionization (ESI).
    • Calibration Range: 2–500 ng/mL for 5-FU.

The following diagram illustrates the sample preparation workflow for this sensitive UPLC-MS/MS method:

start Plasma Sample (200 µL) step1 Add IS Mix & Methanol (Protein Precipitation) start->step1 step2 Centrifuge (15,000 rpm, 10°C, 10 min) step1->step2 step3 Transfer Supernatant & Evaporate (N₂) step2->step3 step4 Add Ethyl Acetate (Liquid-Liquid Extraction) step3->step4 step5 Centrifuge & Transfer Supernatant step4->step5 step6 Evaporate (N₂) & Reconstitute step5->step6 end Inject into UPLC-MS/MS step6->end

Protocol for HPLC-DAD with 5-Bromouracil IS [2]

This method was developed for studying 5-FU uptake in bacterial cultures and uses a more accessible HPLC system with UV detection.

  • Sample Preparation:

    • Extraction: Suspend bacterial cells in water containing 0.05% formic acid.
    • Protein Precipitation: Use ammonium sulfate for protein precipitation.
    • Solid-Phase Extraction (SPE): Use a C18 sorbent for further purification and concentration of the analytes.
  • Chromatography and Detection:

    • Technique: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
    • Column: Nucleosil column.
    • Mobile Phase: Gradient of water, formic acid, and acetonitrile.
    • Internal Standard: 5-Bromouracil (5-BrU).
    • Calibration Range: 5–100 µg/mL for 5-FU.

Key Selection Considerations

When choosing an internal standard for 5-FU quantification, the literature suggests considering the following points:

  • Gold Standard for Bioanalysis: For quantifying 5-FU in biological matrices like plasma, LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) is the preferred technology due to its superior sensitivity, specificity, and ability to correct for matrix effects [3] [1].
  • Methodology Dictates Choice: The optimal internal standard depends on your analytical technique. SIL-IS are essential for MS, while structurally similar analogs like 5-bromouracil are suitable for HPLC-UV [1] [2].
  • Scope of Analysis: If your goal is to monitor combination therapies (e.g., UFT), a multiplexed assay that simultaneously quantifies 5-FU, its prodrugs, and metabolites using a panel of specific SIL-IS is the most comprehensive approach [1].

References

5-Fluorouracil-15N2 specificity sensitivity accuracy precision

Author: Smolecule Technical Support Team. Date: February 2026

Performance Data Summary

Application Context Specificity / Linearity Sensitivity (LLOQ) Accuracy (%) Precision (% RSD) Key Experimental Conditions Source
Clinical Research (Plasma) Resolved from isobaric interference; Linear 20–2000 ng/mL [1] 20 ng/mL [1] 99.1–104.3% [1] Intra-assay: ≤3.9%; Inter-assay: 2.7% [1] Sample Prep: LLE with ethyl acetate. LC: HSS PFP Column. MS: ESI-, Xevo TQD [1] [1]
Therapeutic Drug Monitoring (Plasma) Linear 0.05–50 mg/L (Multi-point) [2] 0.05 mg/L (50 ng/mL) [2] Single-point vs Multi-point: Mean diff. -1.87% [2] N/S Sample Prep: Protein precipitation. LC: Polar C18 column, isocratic. MS: ESI-, Shimadzu 8060 [2] [2]
Simultaneous Quantification (Plasma) Linear 2–500 ng/mL for 5-FU [3] 2 ng/mL [3] 88.4–111.6% [3] ≤13.3% [3] Sample Prep: Protein precipitation + LLE. LC: HSS T3 Column. MS: ESI-, Xevo TQ-D [3] [3]
Human Plasma (with Derivatization) Linear 5–5000 ng/mL for 5-FU [4] 5 ng/mL [4] N/S N/S Sample Prep: Dansyl chloride derivatization, LLE in 96-well plate format [4] [4]

Abbreviations: LLOQ: Lower Limit of Quantification; % RSD: Percentage Relative Standard Deviation; LLE: Liquid-Liquid Extraction; LC: Liquid Chromatography; MS: Mass Spectrometry; ESI-: Negative Electrospray Ionization; N/S: Not Specified in the provided text.

Experimental Protocols

The high performance data in the table is generated through robust and detailed experimental protocols.

  • Sample Preparation: Common techniques include protein precipitation [2] and liquid-liquid extraction (LLE) with solvents like ethyl acetate [1] [3]. For methods analyzing 5-FU alongside its metabolites (like α-fluoro-β-alanine), a derivatization step using reagents such as dansyl chloride may be employed to improve chromatographic behavior [4].
  • Liquid Chromatography (LC): Separation is typically achieved using reversed-phase columns. Specific columns mentioned include the Waters ACQUITY UPLC HSS PFP [1], Phenomenex Luna Omega Polar C18 [2], and Waters Acquity HSS T3 [3]. These are chosen to effectively retain and separate the highly polar 5-FU molecule from potential interferences.
  • Mass Spectrometry (MS): Detection is predominantly performed using triple quadrupole mass spectrometers (e.g., Xevo TQD, Shimadzu 8060) operating in Multiple Reaction Monitoring (MRM) mode [1] [2] [3]. The ionization is most commonly performed via negative electrospray ionization (ESI-) due to its suitability for 5-FU [2] [3].

The following workflow diagram illustrates the general steps of a typical LC-MS/MS method using 5-Fluorouracil-15N2 as an internal standard.

Start Start: Plasma Sample ISTD Add Internal Standard (5-Fluorouracil-¹⁵N₂) Start->ISTD SP Sample Preparation (Protein Precipitation, LLE, etc.) LC Liquid Chromatography (Separation on UPLC Column) SP->LC ISTD->SP MS Mass Spectrometry (ESI- MRM Detection) LC->MS Quant Quantification (Peak Area Ratio vs Calibrator) MS->Quant End Report 5-FU Concentration Quant->End

Key Insights for Researchers

  • Primary Role: this compound is not an analyte itself but a critical tool for normalization. It corrects for losses during sample preparation and variations in MS ionization efficiency, which is the foundation for achieving high accuracy and precision [1] [2].
  • Calibration Strategy Innovation: Research demonstrates that a single-point calibration method using this SIL-IS can produce results comparable to traditional multi-point calibration, significantly improving analytical efficiency without sacrificing reliability [2].
  • Specificity Source: The high specificity of these methods comes from the combination of chromatographic retention time and the unique mass transition (MRM) monitored by the MS/MS instrument, allowing 5-FU to be distinguished from other substances [1] [3].

References

cross-validation 5-FU assays with different labeled standards

Author: Smolecule Technical Support Team. Date: February 2026

Calibration Methods for 5-FU Assays

The table below summarizes the core comparison between multi-point and single-point calibration methods as presented in the recent literature.

Feature Multi-Point Calibration Single-Point Calibration
Description Traditional curve with 6-10 analyte concentrations [1] Uses one calibrator concentration [1]
Throughput & Cost Lower efficiency, higher cost, delays results [1] Improved efficiency, lower cost, quicker [1]
Analytical Agreement Reference method Shows good agreement with multi-point method (Mean difference: -1.87%, Slope: 1.002) [1]
Clinical Impact Reference method for dose adjustment [1] No impact on clinical dose adjustment decisions [1]
Feasibility Standard but resource-intensive [1] [2] Feasible for clinical use with comparable results [1]

Detailed Experimental Protocols

To help you outline the experimental procedures for your guide, here are the key methodologies cited in the research.

  • Protocol for 5-FU Plasma Level Measurement: This method involves collecting venous blood samples (e.g., 10 ml) at specific time points during a continuous infusion, such as prior to the start, and at 22 and 40 hours after the start. Plasma 5-FU concentrations are then measured using an immunoassay like the My-5FU assay, which is based on a competitive homogeneous nanoparticle agglutination technique [3].

  • LC-MS/MS Method with Single-Point Calibration: This specific study used liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of 5-FU over a concentration range of 0.05–50 mg/L. The single-point calibration was performed using a calibrator at 0.5 mg/L. The method was validated for accuracy and precision, and patient plasma concentrations measured with this method were compared to those from a multi-point calibration using Bland-Altman bias plots and Passing-Bablok regression analysis [1].

  • Therapeutic Drug Monitoring (TDM) Workflow: The PREDICT-5FU trial provides a practical TDM framework. Blood samples are collected consecutively over treatment cycles until the target Area Under the Curve (AUC) is reached.

    • For 5FU infusions: A peripheral venous sample is collected between 18 hours after the infusion start and an estimated 6 hours before its completion.
    • Sample Handling: Plasma samples are immediately placed on ice, centrifuged at 4°C, and the plasma is stored at -80°C before analysis.
    • Analysis: Plasma samples are analyzed using a validated LC-MS method [4].

Workflow for 5-FU Dose Optimization via TDM

The following diagram illustrates the overall process of using assay measurements, regardless of the calibration method, to guide 5-FU therapy.

Start Patient Receives 5-FU (BSA-based Dose) A Blood Sample Collection Start->A B Plasma Concentration Measurement (e.g., LC-MS/MS) A->B C Calculate PK Parameter (Area Under Curve - AUC) B->C D AUC within Target Range? C->D E Maintain Dose D->E Yes F Adjust 5-FU Dose D->F No G Target AUC Achieved E->G F->A Next Cycle

This process highlights that dosing based on Body Surface Area (BSA) often results in suboptimal drug exposure, with one study finding only 36% of patients achieved the target AUC initially. After TDM-guided adjustment, 58% of patients reached the target, demonstrating the method's clinical value [4].

Interpretation of Findings

The searched studies do not compare different commercial kits or labeled internal standards. The "comparison" they provide is methodological, focusing on the high agreement between single-point and multi-point calibration. This supports the use of simpler, more efficient single-point calibration as a viable alternative in clinical settings without compromising analytical quality or clinical outcomes [1].

References

comparison 5-FU quantification methods with 15N2 label

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of 5-FU Quantification Methods

Method Key Feature / Sample Type Detection Mechanism Linear Range Lower Limit of Quantification (LLOQ) Sample Preparation
UPLC-MS/MS [1] Simultaneous quantification of 5-FU, uracil, and tegafur in plasma Tandem Mass Spectrometry (Negative ESI mode) 2–500 ng/mL for 5-FU 2 ng/mL for 5-FU Protein precipitation + Liquid-liquid extraction
UPLC-MS/MS [2] Analysis from Dried Blood Spot (DBS) Tandem Mass Spectrometry (Negative ESI mode) 0.1–60 μg/mL 0.1 μg/mL (100 ng/mL) Solid-phase extraction from DBS card
LC-MS/MS [3] Analysis from Dried Blood Spot (DBS) Tandem Mass Spectrometry (Negative ESI mode) 0.1–60 μg/mL 0.1 μg/mL (100 ng/mL) Liquid extraction from DBS card
HPLC-DAD [4] Analysis in plasma Diode Array Detector (DAD) Not fully specified 3.74 μg/L (0.00374 μg/mL) Liquid-liquid extraction

Detailed Experimental Protocols

Here is a more detailed look at the methodologies for the two most sensitive techniques.

UPLC-MS/MS for Simultaneous Quantification in Plasma

This method is designed for Therapeutic Drug Monitoring (TDM) in patients receiving combination therapy (e.g., UFT/LV), allowing clinicians to track the prodrug (tegafur), its modulator (uracil), and the active drug (5-FU) at once [1].

  • Sample Preparation: A 200 μL plasma sample is mixed with stable isotope-labeled internal standards. Proteins are precipitated using methanol. The supernatant is then evaporated, and the residue undergoes liquid-liquid extraction with ethyl acetate. The final extract is reconstituted in a 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate [1].
  • Chromatography and Detection:
    • Column: Waters Acquity HSS T3 (1.8 μm).
    • Mass Spectrometer: Triple-stage quadrupole (Xevo TQ-D).
    • Ionization Mode: Negative electrospray ionization (ESI).
  • Method Validation: The method was validated as per FDA guidance, showing excellent performance [1]:
    • Accuracy: Within ±11.6% of the true value.
    • Precision: Below 13.3% CV.
UPLC-MS/MS for Quantification from Dried Blood Spots (DBS)

This method offers a less invasive sampling option, which is beneficial for patient comfort and sample stability [3] [2].

  • Sample Collection and Preparation: Blood collected via finger prick is spotted onto a dedicated DBS card and dried. A punch from the DBS card is extracted using a mixture of 2-propanol and ethyl acetate (16:84). The extract is evaporated and reconstituted in the mobile phase for injection [3] [2].
  • Chromatography and Detection:
    • Column: Acquity UPLC BEH C18 (2.1 × 100 mm; 1.7 μm).
    • Mobile Phase: Acetonitrile - 1 mM ammonium acetate (95:5).
    • Flow Rate: 0.15 mL/min.
    • Detection: Multiple Reaction Monitoring (MRM) with transitions of m/z 128.97 > 41.82 for 5-FU and m/z 168.97 > 57.88 for the internal standard (propylthiouracil) [2].

Workflow Visualization

To help you visualize the key steps, here is a workflow diagram of the sample preparation and analysis process for the plasma UPLC-MS/MS method.

fifo Start Plasma Sample (200 µL) Step1 Add Internal Standards & Methanol Start->Step1 Step2 Vortex & Centrifuge (Protein Precipitation) Step1->Step2 Step3 Collect Supernatant & Evaporate with N₂ Gas Step2->Step3 Step4 Liquid-Liquid Extraction with Ethyl Acetate Step3->Step4 Step5 Evaporate & Reconstitute in Mobile Phase Step4->Step5 Step6 UPLC-MS/MS Analysis Step5->Step6

Key Takeaways and Method Selection

  • For Comprehensive TDM: The UPLC-MS/MS method for plasma [1] is superior when monitoring the full pharmacokinetic profile of tegafur-based prodrug therapies is required.
  • For Patient Convenience and Stability: The DBS-based methods [3] [2] are ideal for remote monitoring and settings where sample stability during transport is a concern.
  • Regarding 15N2 Labeling: The search results did not reveal the use of a 15N2 label for 5-FU quantification. The 15N2 isotope is more commonly used in environmental science to study nitrogen fixation [5] [6]. The stable isotopes used in the plasma method were 13C and 15N-labeled 5-FU and tegafur [1].

References

Experimental Protocol for Intracellular 5-FU Nucleotide Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The methodology below is adapted from a study that explored the intracellular pharmacokinetics of 5-fluorouridine 5′-triphosphate (FUTP) in patients treated with capecitabine, a prodrug of 5-FU [1]. A stable isotope-labeled internal standard was used for quantification.

  • Cell Model: Peripheral Blood Mononuclear Cells (PBMCs) were used as they are easily collected from patients at multiple time points [1].
  • Sample Collection:
    • Plasma samples were collected to monitor concentrations of capecitabine and its metabolite, 5-FU.
    • PBMC samples were collected to isolate cells and measure the intracellular concentration of the active metabolite FUTP [1].
  • Analytical Technique: An ultrasensitive LC-MS/MS assay was used for quantification.
    • Mass Spectrometry: Detection was performed using triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. The specific transition monitored for FUTP was from the 298 m/z ion to the 102 m/z ion [1].
  • Internal Standard: A stable isotope-labeled analogue was used to correct for matrix effects during sample processing and analysis [1].
  • Chromatographic Conditions:
    • Column: A reverse-phase column was used.
    • Mobile Phase: A gradient elution was employed with mobile phase A as deionized water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid [1].
  • Data Correction: The peak area response of the analyte was corrected using the peak area of the co-eluting internal standard to account for ion suppression or enhancement effects [1].

The table below summarizes the key parameters of this experimental protocol.

Parameter Description
Analyte 5-fluorouridine 5′-triphosphate (FUTP) [1]
Internal Standard Stable isotope-labeled analogue [1]
Biological Matrix Plasma & Peripheral Blood Mononuclear Cells (PBMCs) [1]
Sample Cleanup Information not specified in available source
Instrumentation LC-MS/MS (API 3000 tandem mass spectrometer) [1]
LC Column Reverse-phase (e.g., Zorbax Extend-C18) [1]
MS Detection Positive ion mode, MRM [1]
Key Finding Significant intracellular accumulation of FUTP observed after repeated capecitabine dosing [1]

A Key Principle for Internal Standard Selection

The study highlights a critical factor for successful internal standardization: complete co-elution of the analyte and its internal standard [2]. Even small differences in their retention times can lead to the analyte and internal standard being exposed to different matrix effects at the moment of detection, causing significant scatter in the data and inaccurate quantification [2]. Therefore, the chromatographic method must be optimized to ensure perfect co-elution for the internal standard to effectively correct for matrix effects.

Experimental Workflow Visualization

The following diagram illustrates the core workflow of the experimental protocol described above for analyzing intracellular 5-FU metabolites.

G start Patient Treated with Capecitabine sample Collect Blood Sample start->sample process Centrifuge to Separate Plasma and PBMCs sample->process extract Extract Analytes from Plasma & Cells process->extract prep Prepare Sample with Stable Isotope Internal Standard extract->prep analyze LC-MS/MS Analysis prep->analyze data Quantify using MRM & Internal Standard Calibration analyze->data result Determine Intracellular Metabolite Concentration data->result

References

Comparison of Quantitative Methods for 5-Fluorouracil

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key liquid chromatography-mass spectrometry (LC-MS) methods for quantifying 5-FU and its metabolites in various biological matrices. The Limit of Quantification (LOQ) is a more consistently reported metric for assay performance than the Limit of Detection (LOD).

Analytes Measured Instrumentation Sample Matrix Sample Preparation Key Assay Performance (LOQ) Application / Note
5-FU, Uracil, Tegafur [1] UPLC-MS/MS (Xevo TQ-D) Human Plasma Protein Precipitation + Liquid-Liquid Extraction 5-FU: 2 ng/mL [1] Therapeutic Drug Monitoring (TDM) for UFT/LV therapy
5-FU [2] UPLC-MS/MS (Xevo TQD) Human Plasma Liquid-Liquid Extraction 5-FU: 20 ng/mL (Calibration range 20–2000 ng/mL) [2] Clinical research; uses 5-FU-13C15N2 as Internal Standard
U, UH2, 5-FU, FUH2, FUPA, FβAL [3] LC-MS/MS Human Plasma Protein Precipitation 5-FU: 50 ng/mL (Calibration range 50–100,000 ng/mL) [3] Comprehensive metabolic profiling
5-FU (after derivatization) [4] HPLC-MS/MS Human Plasma Liquid-Liquid Extraction + Derivatization 5-FU: 1.0 ng/mL [4] Uses 4-bromomethyl-7-methoxycoumarin for enhanced sensitivity
5-FU Metabolites (FdUMP, FUTP, etc.) [5] HRMS (Orbitrap) Cell Lysates & Media Metabolite Extraction LOD: 12 pg on-column (for nucleoside metabolites) [6] Research on chemoresistance; targets intracellular anabolites [5] [6]

Detailed Experimental Protocols

Here are the methodologies for some of the key assays cited.

Method for Simultaneous Quantification of 5-FU, Uracil, and Tegafur [1]

This protocol is designed for clinical monitoring and uses stable isotope-labeled internal standards for each analyte.

  • Sample Preparation:

    • To 200 µL of plasma, add 100 µL of an Internal Standard (IS) mixture (e.g., 5-FU-13C,15N2).
    • Precipitate proteins by adding 500 µL of methanol and vortexing.
    • Centrifuge and transfer 750 µL of the supernatant to a new tube.
    • Evaporate the solvent under a stream of nitrogen gas.
    • Reconstitute the residue in 1800 µL of ethyl acetate for liquid-liquid extraction.
    • After further centrifugation and evaporation, reconstitute the final residue in 100 µL of a 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate.
  • LC Conditions:

    • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm).
    • Mobile Phase: A) 2 mM Ammonium Formate in Water, B) Acetonitrile.
    • Gradient: Elution with a increasing percentage of B.
    • Flow Rate: 0.4 mL/min.
    • Run Time: 10 minutes.
  • MS Conditions:

    • Ionization: Negative electrospray ionization (ESI-).
    • Mode: Multiple Reaction Monitoring (MRM).
Method for Comprehensive Metabolic Profiling [3]

This method quantifies 5-FU and five key metabolites in its catabolic pathway.

  • Sample Preparation:

    • Precipitate 50 µL of plasma with 150 µL of acetonitrile containing the internal standards.
    • Vortex and centrifuge the sample.
    • The supernatant is then directly injected into the LC-MS/MS system.
  • LC Conditions:

    • Column: Phenomenex Luna Omega Polar (1.6 µm, 100 x 2.1 mm).
    • Mobile Phase: A) 10 mM Ammonium Acetate (pH 5.5), B) Acetonitrile.
    • Gradient: Elution with a increasing percentage of B.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 30°C.
  • MS Conditions:

    • Ionization: Primarily positive electrospray ionization (ESI+).
    • Mode: Multiple Reaction Monitoring (MRM).

5-Fluorouracil Metabolism and Analytical Workflow

The diagrams below illustrate the metabolic pathways of 5-FU and a generalized workflow for its quantification, which underpins the purpose of the analytical methods.

5-FU (Prodrug) 5-FU (Prodrug) 5-FU 5-FU Active Metabolites (Anabolism) Active Metabolites (Anabolism) 5-FU->Active Metabolites (Anabolism) Inactive Metabolites (Catabolism) Inactive Metabolites (Catabolism) 5-FU->Inactive Metabolites (Catabolism) FdUMP FdUMP Active Metabolites (Anabolism)->FdUMP  Inhibits DNA Synthesis FUTP FUTP Active Metabolites (Anabolism)->FUTP  Incorporated into RNA FUH2 FUH2 Inactive Metabolites (Catabolism)->FUH2 Tegafur (Prodrug) Tegafur (Prodrug) Tegafur (Prodrug)->5-FU  Conversion FUPA FUPA FUH2->FUPA FβAL FβAL FUPA->FβAL

Interpretation of Quantitative Data

  • LOQ vs. LOD: The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision (often defined as <20% RSD and <15% bias), while the Limit of Detection (LOD) is the lowest concentration that can be detected but not necessarily quantified [2]. LOQ is more critical for reliable concentration measurement.
  • Role of Stable Isotopes: Stable isotope-labeled internal standards like 5-Fluorouracil-15N2 are crucial. They correct for losses during sample preparation and ion suppression/enhancement effects in the mass spectrometer, significantly improving assay accuracy and precision [2] [1] [3].
  • Matrix Effects: The sample matrix (e.g., plasma) can suppress or enhance the analyte signal. Using a stable isotope internal standard is the most effective way to compensate for this [2].

References

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XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.01192529 Da

Monoisotopic Mass

132.01192529 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione

Dates

Last modified: 04-14-2024

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